Almorexant-13C-d3
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H31F3N2O3 |
|---|---|
Molecular Weight |
516.6 g/mol |
IUPAC Name |
(2R)-2-[(1S)-6,7-dimethoxy-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-2-phenyl-N-(trideuterio(113C)methyl)acetamide |
InChI |
InChI=1S/C29H31F3N2O3/c1-33-28(35)27(20-7-5-4-6-8-20)34-16-15-21-17-25(36-2)26(37-3)18-23(21)24(34)14-11-19-9-12-22(13-10-19)29(30,31)32/h4-10,12-13,17-18,24,27H,11,14-16H2,1-3H3,(H,33,35)/t24-,27+/m0/s1/i1+1D3 |
InChI Key |
DKMACHNQISHMDN-AXIKUPSYSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])NC(=O)[C@@H](C1=CC=CC=C1)N2CCC3=CC(=C(C=C3[C@@H]2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC |
Canonical SMILES |
CNC(=O)C(C1=CC=CC=C1)N2CCC3=CC(=C(C=C3C2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Almorexant-13C-d3 in Advancing Neuroscience Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Almorexant-13C-d3, a stable isotope-labeled derivative of the dual orexin receptor antagonist, Almorexant. It details its primary function in neuroscience research, the underlying pharmacology of Almorexant, and provides key quantitative data and experimental methodologies. This document is intended to serve as a comprehensive resource for professionals in neuroscience research and drug development.
Core Function of this compound in Neuroscience Research
This compound serves a critical and highly specific function in neuroscience research as an internal standard for the precise quantification of Almorexant in biological matrices. Its utility is primarily in analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The incorporation of stable isotopes (Carbon-13 and Deuterium) into the Almorexant molecule creates a compound that is chemically identical to the parent drug but has a distinct, higher molecular weight. This key characteristic allows it to be differentiated from the unlabeled Almorexant by a mass spectrometer.
Key applications stemming from this function include:
-
Pharmacokinetic (PK) Studies: Accurate determination of the absorption, distribution, metabolism, and excretion (ADME) of Almorexant in preclinical and clinical studies.
-
Metabolism Studies: Aiding in the identification and quantification of Almorexant's metabolites.
-
Bioavailability and Bioequivalence Studies: Comparing different formulations of Almorexant.
-
Toxicology Studies: Correlating drug exposure with potential toxicological findings.
By adding a known amount of this compound to a biological sample (e.g., plasma, cerebrospinal fluid, brain tissue homogenate) containing an unknown quantity of Almorexant, researchers can correct for variability during sample preparation and analysis. This "isotope dilution" method is the gold standard for quantitative bioanalysis, ensuring high accuracy and precision in determining the true concentration of Almorexant.
The Orexin System and the Mechanism of Action of Almorexant
Almorexant is a first-in-class dual orexin receptor antagonist, targeting both the orexin-1 (OX1R) and orexin-2 (OX2R) receptors. The orexin system, also known as the hypocretin system, is a key regulator of wakefulness, arousal, and appetite. Orexin-A and Orexin-B are neuropeptides produced in the lateral hypothalamus that project to and excite various brain regions involved in maintaining wakefulness.
Almorexant competitively antagonizes the binding of orexin peptides to their receptors, thereby inhibiting the downstream signaling that promotes wakefulness. This leads to a decrease in alertness and the promotion of sleep. Research has shown that antagonism of the OX2R is particularly important for sleep induction.[1][2]
Below is a diagram illustrating the orexin signaling pathway and the inhibitory action of Almorexant.
Quantitative Data for Almorexant
The following tables summarize key quantitative parameters for Almorexant, collated from various preclinical and clinical studies.
Table 1: Receptor Binding Affinity and Functional Activity
| Parameter | Receptor | Species | Value | Reference |
| Kd (nM) | hOX1 | Human | 1.3 | [3] |
| hOX2 | Human | 0.17 | [3] | |
| Ki (nM) | hOX1 | Human | 4.7 | |
| hOX2 | Human | 0.9 | ||
| IC50 (nM) | hOX1 | Human | 13 | [4] |
| hOX2 | Human | 8 | ||
| rOX1 | Rat | 16 | ||
| rOX2 | Rat | 15 |
Kd: Dissociation constant; Ki: Inhibition constant; IC50: Half-maximal inhibitory concentration; h: human; r: rat.
Table 2: Pharmacokinetic Parameters of Almorexant
| Species | Dose | Tmax (h) | t1/2 (h) | Bioavailability (%) | Reference |
| Human (Healthy Elderly) | 100-400 mg (single dose) | 1.5 | 32 | N/A | |
| Human | 200 mg | 0.8 | 17.8 | 11.2 | |
| Rat | 100 mg/kg | N/A | N/A | 8-34 | |
| Dog | N/A | N/A | N/A | 18-49 |
Tmax: Time to maximum plasma concentration; t1/2: Elimination half-life; N/A: Not available.
Experimental Protocols
Quantification of Almorexant in Human Plasma using LC-MS/MS with this compound
This protocol is adapted from a validated method for the quantitative determination of Almorexant and its metabolites.
Objective: To accurately measure the concentration of Almorexant in human plasma samples.
Materials:
-
Human plasma samples
-
Almorexant analytical standard
-
This compound (internal standard)
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of human plasma into a microcentrifuge tube.
-
Add a specific, known amount of this compound solution (in a solvent like methanol) to each plasma sample, calibration standard, and quality control sample.
-
Vortex briefly to mix.
-
Add 300 µL of ACN to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: Eclipse XDB-C18 (2.1 mm × 150 mm, 3.5 µm particle size) or equivalent.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile/Methanol mixture with 0.1% Formic Acid.
-
Flow Rate: 400 µL/min.
-
Gradient: Develop a suitable gradient to ensure separation of Almorexant from its metabolites and other matrix components.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Almorexant: Monitor the specific precursor-to-product ion transition (e.g., m/z 513 -> [specific fragment ion]).
-
This compound: Monitor the corresponding shifted precursor-to-product ion transition (e.g., m/z 517 -> [corresponding fragment ion]).
-
-
-
-
Data Analysis:
-
Integrate the peak areas for both Almorexant and this compound for each sample.
-
Calculate the ratio of the peak area of Almorexant to the peak area of this compound.
-
Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of Almorexant in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.
-
The following diagram illustrates the experimental workflow for this quantification.
Conclusion
This compound is an indispensable tool in the quantitative bioanalysis of Almorexant. Its role as an internal standard enables researchers to obtain highly accurate and precise pharmacokinetic and metabolic data, which is fundamental for the development and characterization of orexin receptor antagonists. The methodologies and data presented in this guide underscore the importance of stable isotope-labeled compounds in modern neuroscience research and drug discovery. While the clinical development of Almorexant was discontinued, it and its labeled counterparts remain valuable research tools for understanding the orexin system's role in sleep, wakefulness, and other neurological processes.
References
- 1. cegee.org [cegee.org]
- 2. The Dual Orexin Receptor Antagonist Almorexant Induces Sleep and Decreases Orexin-Induced Locomotion by Blocking Orexin 2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Core Mechanism of Action of Almorexant-13C-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role and mechanism of Almorexant-13C-d3 as an internal standard in the bioanalysis of almorexant. Almorexant is a dual orexin receptor antagonist, and its accurate quantification in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. The use of a stable isotope-labeled internal standard like this compound is the gold standard for achieving precision and accuracy in quantitative mass spectrometry.
The Principle of Isotopic Dilution Mass Spectrometry
The core of using this compound as an internal standard lies in the principle of isotopic dilution mass spectrometry (IDMS). This technique relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample at the earliest stage of analysis. The isotopically labeled standard is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (in this case, 13C and deuterium).
Because the internal standard and the analyte are chemically identical, they exhibit the same behavior during sample preparation (e.g., extraction, derivatization) and analysis (e.g., chromatographic retention, ionization). Any loss of analyte during sample processing will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, the initial concentration of the analyte in the sample can be accurately determined, as this ratio remains constant regardless of sample loss.
Almorexant's Therapeutic Mechanism of Action
Almorexant is a competitive antagonist of both orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R)[1]. Orexins (Orexin-A and Orexin-B) are neuropeptides that play a critical role in the regulation of wakefulness. By blocking the binding of orexins to their receptors, almorexant suppresses the wake-promoting signaling pathways, leading to a sedative effect.
The binding of orexins to their G-protein coupled receptors (GPCRs) initiates a cascade of intracellular signaling events. This primarily involves the activation of Gq proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events ultimately lead to neuronal excitation and the promotion of wakefulness. Almorexant, by blocking the initial receptor binding, prevents this entire downstream cascade.
References
Almorexant-13C-d3: A Technical Guide to its Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and chemical properties of Almorexant-13C-d3, an isotopically labeled form of the dual orexin receptor antagonist, Almorexant. This compound is a critical tool in pharmacokinetic and metabolic studies, serving as an internal standard for the accurate quantification of Almorexant in biological matrices.[1] This document details the known chemical properties, and the established signaling pathway of its parent compound. While a detailed, publicly available synthesis protocol for this compound is not available, this guide outlines the general principles of isotopic labeling and presents the characterized properties of the final compound.
Chemical Properties of this compound
This compound is a stable, isotopically labeled version of Almorexant, designed for use in analytical assays, particularly liquid chromatography-mass spectrometry (LC-MS).[2] The incorporation of one carbon-13 atom and three deuterium atoms results in a distinct mass shift, allowing for its differentiation from the unlabeled parent compound.
| Property | Value | Reference |
| Chemical Name | (R)-2-((S)-6,7-dimethoxy-1-(4-(trifluoromethyl)phenethyl)-3,4-dihydroisoquinolin-2(1H)-yl)-N-(methyl-13C-d3)-2-phenylacetamide | [1] |
| Synonyms | ACT-078573-13C-d3 | [1] |
| CAS Number | 2738376-75-3 | |
| Molecular Formula | C₂₈[¹³C]H₂₈D₃F₃N₂O₃ | |
| Molecular Weight | 516.6 g/mol | |
| Appearance | Solid | |
| Purity | >95% | |
| Isotopic Purity | ≥98% deuterated forms (d₁-d₃) | |
| Solubility | Soluble in DMF, DMSO, and Methanol |
Synthesis of this compound
A detailed, step-by-step experimental protocol for the synthesis of this compound is not publicly available in the scientific literature or from commercial suppliers. However, the synthesis would involve the introduction of the carbon-13 and deuterium labels at a specific position in the Almorexant molecule. Based on the chemical name, the isotopic labels are located on the N-methyl group of the acetamide moiety.
The general synthetic strategy would likely involve the use of isotopically labeled starting materials, such as ¹³C-labeled methylamine (¹³CH₃NH₂) or a deuterated and ¹³C-labeled methylating agent. This labeled precursor would then be incorporated into the final Almorexant structure through standard amidation or alkylation reactions.
Hypothetical Synthetic Approach:
Caption: Hypothetical synthetic workflow for this compound.
Mechanism of Action of Almorexant
Almorexant functions as a competitive dual orexin receptor antagonist, targeting both the orexin 1 (OX1) and orexin 2 (OX2) receptors. These receptors are key components of the orexin neuropeptide system, which plays a crucial role in the regulation of sleep-wake cycles, appetite, and arousal. By blocking the binding of the endogenous orexin peptides (orexin-A and orexin-B) to their receptors, Almorexant effectively dampens the wake-promoting signals of the orexin system, thereby promoting sleep.
The signaling cascade initiated by orexin receptor activation is complex and involves multiple G-protein pathways. The primary pathway involves the coupling of orexin receptors to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling ultimately leads to neuronal excitation and the promotion of wakefulness. Almorexant, by blocking the initial receptor activation, prevents these downstream signaling events.
References
Almorexant-13C-d3 vs. Unlabeled Almorexant for In Vivo Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of Almorexant and its stable isotope-labeled counterpart, Almorexant-13C-d3, in in vivo research. This document is intended to serve as a core resource for scientists and researchers in the field of drug development, offering detailed experimental protocols, data presentation, and visualization of key pathways and workflows.
Introduction: The Role of Almorexant and Its Labeled Analog
Almorexant is a dual orexin receptor antagonist, targeting both orexin 1 (OX1) and orexin 2 (OX2) receptors. The orexin system is a key regulator of wakefulness, and by blocking these receptors, Almorexant promotes sleep. It has been investigated for the treatment of insomnia.
This compound is a stable isotope-labeled version of Almorexant. In in vivo studies, its primary role is not as a therapeutic agent itself, but as an internal standard for the highly accurate and precise quantification of unlabeled Almorexant in biological matrices such as plasma. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, as it corrects for variability during sample preparation and analysis.
Comparative Data: Physicochemical and Pharmacokinetic Properties
While this compound is functionally identical to unlabeled Almorexant in a biological context, its utility lies in its distinct mass, allowing for its differentiation in mass spectrometry. The key difference is the mass-to-charge ratio (m/z), which is fundamental for its use as an internal standard.
Table 1: Physicochemical Properties
| Property | Unlabeled Almorexant | This compound |
| Molecular Formula | C₂₉H₃₁F₃N₂O₃ | C₂₈¹³CH₂₈D₃F₃N₂O₃ |
| Molecular Weight | 512.57 g/mol | Approx. 516.59 g/mol |
| Primary Use in In Vivo Studies | Therapeutic/Pharmacological Agent | Internal Standard for Bioanalysis |
Table 2: Representative Pharmacokinetic Parameters of Unlabeled Almorexant in Humans (Single Dose)
| Parameter | Value | Reference |
| Time to Maximum Concentration (Tmax) | ~1.5 hours | [1] |
| Distribution Half-life | ~1.6 hours | [1] |
| Terminal Half-life | ~32 hours | [1] |
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical pharmacokinetic study in rats to determine the concentration-time profile of Almorexant in plasma following oral administration, using this compound as an internal standard.
Caption: Workflow for a pharmacodynamic study of Almorexant using EEG.
Materials:
-
Unlabeled Almorexant
-
Vehicle (as above)
-
Surgically prepared rats with chronically implanted EEG and EMG electrodes
-
EEG/EMG recording system
-
Sleep scoring software
Procedure:
-
Animal Preparation: Surgically implant EEG and EMG electrodes in rats under anesthesia. Allow for a sufficient recovery period (e.g., 1-2 weeks). Habituate the animals to the recording chambers and cables.
-
Baseline Recording: Record baseline EEG/EMG data for a 24-hour period to establish normal sleep-wake patterns for each animal.
-
Dosing: On the test day, administer either vehicle or Almorexant orally at the desired dose (e.g., 100 mg/kg) at a specific time (e.g., at the beginning of the dark/active phase). [2][3]4. Post-Dosing Recording: Immediately after dosing, begin a continuous 24-hour EEG/EMG recording.
-
Data Analysis:
-
Score the EEG/EMG recordings into distinct sleep-wake stages (e.g., wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep) in epochs (e.g., 10-30 seconds).
-
Quantify various sleep parameters, such as sleep latency, total sleep time, and the duration and percentage of each sleep stage.
-
Compare the sleep parameters between the vehicle- and Almorexant-treated groups using appropriate statistical tests.
-
Signaling Pathway
Almorexant exerts its effects by antagonizing the orexin receptors, which are G-protein coupled receptors. The binding of the neuropeptides orexin-A or orexin-B to these receptors initiates a signaling cascade that promotes wakefulness.
Orexin Signaling Pathway and Almorexant Inhibition
Caption: Almorexant competitively blocks orexin receptors, inhibiting downstream signaling.
Conclusion
The combined use of unlabeled Almorexant and its stable isotope-labeled analog, this compound, is a powerful approach for conducting rigorous in vivo studies. While unlabeled Almorexant is used to investigate the pharmacological and physiological effects of orexin receptor antagonism, this compound is an indispensable tool for accurate bioanalysis, ensuring the reliability of pharmacokinetic data. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the design and execution of robust preclinical research in this area.
References
Almorexant's Orexin Receptor Binding Affinity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Almorexant (formerly ACT-078573) is a potent, dual orexin receptor antagonist that has been extensively studied for its therapeutic potential, primarily in the treatment of insomnia.[1] Its mechanism of action lies in its ability to competitively block the binding of the endogenous neuropeptides, orexin-A and orexin-B, to their receptors, OX1R and OX2R. This technical guide provides an in-depth overview of the binding affinity of Almorexant for these receptors, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular interactions and signaling pathways.
Quantitative Binding Affinity Data
The binding affinity of Almorexant for orexin receptors has been characterized using various in vitro assays. The data consistently demonstrates high affinity for both OX1 and OX2 receptors, with a notable kinetic profile that influences its functional activity.
| Receptor | Parameter | Value (nM) | Species | Assay Method | Reference |
| OX1R | Kd | 1.3 | Human | [3H]Almorexant Radioligand Binding | [2] |
| IC50 | 6.6 | Human | Not Specified | [3] | |
| IC50 | 13 | Human | Intracellular Ca2+ Mobilization | [3] | |
| IC50 | 16 | Rat | Intracellular Ca2+ Mobilization | [3] | |
| OX2R | Kd | 0.17 | Human | [3H]Almorexant Radioligand Binding | |
| Ki | 0.0047 µM (4.7 nM) | Human | [125I]-Orexin A Displacement | ||
| pKI | 8.0 ± 0.1 | Human | [3H]-EMPA Competition Binding | ||
| IC50 | 3.4 | Human | Not Specified | ||
| IC50 | 8 | Human | Intracellular Ca2+ Mobilization | ||
| IC50 | 15 | Rat | Intracellular Ca2+ Mobilization |
A key characteristic of Almorexant is its kinetic binding profile. It exhibits fast association and dissociation rates at the human OX1 receptor. In contrast, while its association with the human OX2 receptor is fast, its dissociation is remarkably slow. This slow dissociation from OX2R leads to a time-dependent increase in its apparent potency and selectivity for this receptor subtype, effectively behaving as a pseudo-irreversible antagonist under certain experimental conditions.
Experimental Protocols
The quantitative data presented above were generated using established in vitro pharmacological assays. The following sections detail the typical methodologies employed.
Radioligand Binding Assays
Radioligand binding assays are a gold standard for quantifying the affinity of a compound for a receptor. These assays typically involve incubating a radiolabeled ligand (e.g., [3H]Almorexant or [3H]-EMPA) with a source of the target receptor, such as cell membranes from HEK293 or CHO cells engineered to express human OX1 or OX2 receptors.
Typical Protocol:
-
Membrane Preparation: Cells expressing the receptor of interest are harvested and homogenized to create a membrane preparation. The protein concentration of the membrane suspension is determined.
-
Incubation: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the unlabeled competitor compound (Almorexant). The incubation is carried out for a specific duration (e.g., 1.5 hours) at a controlled temperature to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: After incubation, the receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the membranes and the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation. Saturation binding experiments, where varying concentrations of the radioligand are used, can determine the dissociation constant (Kd) and the total number of binding sites (Bmax).
Functional Cell-Based Assays
Functional assays measure the ability of a compound to modulate the biological response of a cell upon receptor activation. For orexin receptors, which are G-protein coupled receptors, common functional assays measure changes in intracellular calcium levels or the accumulation of second messengers like inositol phosphates (IP).
Intracellular Calcium Mobilization Assay (FLIPR):
-
Cell Culture: CHO cells stably expressing either human OX1 or OX2 receptors are seeded into microplates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4).
-
Compound Incubation: The cells are pre-incubated with varying concentrations of Almorexant for a defined period (e.g., 25-240 minutes).
-
Agonist Stimulation: An orexin agonist (e.g., orexin-A) is added to the cells to stimulate the receptors.
-
Signal Detection: A Fluorometric Imaging Plate Reader (FLIPR) is used to measure the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: The ability of Almorexant to inhibit the orexin-A-induced calcium signal is quantified to determine its IC50 value.
Visualizations
Competitive Binding Assay Workflow
The following diagram illustrates the principle of a competitive radioligand binding assay used to determine the binding affinity of Almorexant.
Caption: Workflow of a competitive radioligand binding assay.
Orexin Receptor Signaling Pathway Antagonized by Almorexant
Almorexant blocks the downstream signaling cascade initiated by the binding of orexin peptides to their receptors. The diagram below depicts this pathway.
Caption: Simplified orexin receptor signaling pathway and antagonism by Almorexant.
References
- 1. Almorexant - Wikipedia [en.wikipedia.org]
- 2. Biochemical and electrophysiological characterization of almorexant, a dual orexin 1 receptor (OX1)/orexin 2 receptor (OX2) antagonist: comparison with selective OX1 and OX2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
The Pharmacological Profile of Dual Orexin Receptor Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of the orexin system, comprising two neuropeptides, orexin-A and orexin-B, and their cognate G protein-coupled receptors, OX1R and OX2R, has revolutionized our understanding of sleep-wake regulation. Orexin neurons, located exclusively in the lateral hypothalamus, project widely throughout the brain, promoting wakefulness and arousal.[1][2] Consequently, antagonism of orexin receptors has emerged as a key therapeutic strategy for the treatment of insomnia. Dual orexin receptor antagonists (DORAs), which block both OX1R and OX2R, have demonstrated efficacy in improving sleep onset and maintenance with a favorable safety profile compared to traditional hypnotics that modulate the GABAergic system.[3][4] This technical guide provides an in-depth overview of the pharmacological profile of DORAs, including their mechanism of action, signaling pathways, quantitative pharmacological data, and detailed experimental protocols for their evaluation.
Mechanism of Action and Signaling Pathways
Orexin-A and orexin-B are excitatory neuropeptides that bind to OX1R and OX2R to promote wakefulness.[2] OX1R exhibits a higher affinity for orexin-A, while OX2R binds both orexin-A and orexin-B with similar high affinity. Both receptors are G protein-coupled receptors (GPCRs) that, upon activation, can couple to multiple G protein subtypes, including Gq/11, Gi/o, and Gs.
The primary signaling pathway initiated by orexin receptor activation is the Gq/11 pathway, which leads to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade of events ultimately leads to neuronal depolarization and increased neuronal excitability, contributing to the wake-promoting effects of orexins.
In addition to Gq coupling, orexin receptors, particularly OX2R, can also couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. Coupling to Gs, which would stimulate adenylyl cyclase, has also been reported. This complex signaling network allows for fine-tuning of neuronal responses to orexin stimulation.
Dual orexin receptor antagonists act as competitive antagonists at both OX1R and OX2R, blocking the binding of endogenous orexins and thereby suppressing the wake-promoting signals. This allows for a more natural transition into and maintenance of sleep.
Quantitative Pharmacological Data
The following tables summarize the in vitro binding affinities, functional potencies, and pharmacokinetic properties of selected dual orexin receptor antagonists.
Table 1: In Vitro Receptor Binding Affinity (Ki) and Functional Antagonist Potency (IC50) of Dual Orexin Receptor Antagonists
| Compound | OX1R Ki (nM) | OX2R Ki (nM) | OX1R IC50 (nM) | OX2R IC50 (nM) | Reference(s) |
| Suvorexant | 0.55 | 0.35 | 49 | 42 | |
| Lemborexant | 6.1 | 2.6 | 10.3 | 0.9 | |
| Daridorexant | 0.47 | 0.92 | 1.3 | 0.8 | |
| Almorexant | 13 | 1 | 3.6 | 0.17 | |
| Filorexant | 2.5 | 2.5 | 13 | 13 |
Table 2: Pharmacokinetic Properties of Approved Dual Orexin Receptor Antagonists in Humans
| Compound | Tmax (hr) | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (hr) | Reference(s) |
| Suvorexant | ~2 | 295 (at 40 mg) | 2690 (at 40 mg) | ~12 | |
| Lemborexant | 1-3 | 25.9 (at 5 mg) | 261 (at 5 mg) | 17-19 | |
| Daridorexant | 1-2 | 1006 (at 50 mg) | 6306 (at 50 mg) | ~8 |
Experimental Protocols
In Vitro Assays
1. Radioligand Binding Assay for Orexin Receptors
This assay determines the binding affinity (Ki) of a compound for OX1R and OX2R.
-
Cell Lines and Membrane Preparation:
-
HEK293 or CHO cells stably expressing human OX1R or OX2R are used.
-
Cells are cultured to confluency, harvested, and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in assay buffer.
-
-
Radioligand:
-
A radiolabeled orexin receptor antagonist, such as [³H]-suvorexant or a selective radioligand like [³H]-EMPA for OX2R, is used.
-
-
Assay Procedure:
-
Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound in a 96-well plate.
-
Incubation is typically carried out at room temperature for 1-2 hours to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer, and the radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled orexin antagonist.
-
The IC50 value (concentration of the test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Calcium Mobilization Assay
This functional assay measures the ability of a compound to antagonize orexin-induced increases in intracellular calcium, providing a measure of its potency (IC50).
-
Cell Lines:
-
CHO or HEK293 cells stably co-expressing either OX1R or OX2R and a G-protein that couples to the calcium pathway (e.g., Gα16) are used.
-
-
Calcium Indicator Dye:
-
Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM.
-
-
Assay Procedure:
-
Dye-loaded cells are plated in a 96- or 384-well plate.
-
Varying concentrations of the antagonist are added to the wells and pre-incubated for a specific period.
-
An agonist (orexin-A or orexin-B) is then added at a concentration that elicits a submaximal response (e.g., EC80).
-
The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader (e.g., FLIPR).
-
-
Data Analysis:
-
The IC50 value (concentration of the antagonist that inhibits 50% of the agonist-induced calcium response) is determined by non-linear regression analysis.
-
3. cAMP Assay
This assay is used to assess the functional activity of antagonists at Gi-coupled orexin receptors (primarily OX2R).
-
Cell Lines:
-
CHO or HEK293 cells expressing OX2R are used.
-
-
Assay Principle:
-
The assay measures the ability of an antagonist to reverse the orexin-induced inhibition of forskolin-stimulated cAMP production.
-
-
Assay Procedure:
-
Cells are pre-incubated with varying concentrations of the antagonist.
-
Forskolin (an adenylyl cyclase activator) and an orexin agonist are then added to the cells.
-
After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay (e.g., HTRF, AlphaScreen, or ELISA).
-
-
Data Analysis:
-
The IC50 value is determined as the concentration of the antagonist that restores 50% of the forskolin-stimulated cAMP level that was inhibited by the orexin agonist.
-
In Vivo Studies
1. Polysomnography (PSG) in Rodents
PSG is the gold standard for assessing the effects of a hypnotic compound on sleep architecture.
-
Animal Model:
-
Rats or mice are commonly used.
-
-
Surgical Implantation:
-
Animals are surgically implanted with electrodes to record electroencephalogram (EEG) and electromyogram (EMG).
-
EEG electrodes are typically placed over the cortex, while EMG electrodes are inserted into the nuchal muscles.
-
-
Recording and Acclimatization:
-
After a recovery period, animals are habituated to the recording chambers and tethered to a recording system.
-
Baseline sleep-wake patterns are recorded for at least 24 hours.
-
-
Drug Administration and Recording:
-
The test compound or vehicle is administered at the beginning of the animals' active (dark) phase.
-
EEG and EMG are continuously recorded for a defined period (e.g., 6-24 hours) post-dosing.
-
-
Data Analysis:
-
The recorded signals are scored into different sleep-wake stages (wakefulness, NREM sleep, REM sleep) based on the EEG and EMG characteristics.
-
Key parameters analyzed include:
-
Latency to persistent sleep
-
Total sleep time
-
Wake after sleep onset (WASO)
-
Time spent in each sleep stage
-
Number and duration of sleep/wake bouts
-
-
2. Safety Pharmacology
Safety pharmacology studies are conducted to identify potential adverse effects on major physiological systems. These studies are guided by the International Council for Harmonisation (ICH) S7A and S7B guidelines.
-
Central Nervous System (CNS) Safety:
-
Functional Observational Battery (FOB) or Irwin Test: A systematic observation of the animal's appearance, behavior, and physiological state to detect any overt neurological or behavioral changes.
-
Locomotor Activity: Assessed in an open field or using automated activity monitors to detect sedation or hyperactivity.
-
Motor Coordination: Evaluated using tests like the rotarod to assess for ataxia or motor impairment.
-
Cognitive Function: Assessed using tasks such as the novel object recognition test or passive avoidance test.
-
-
Cardiovascular Safety:
-
In Vivo Telemetry: Continuous monitoring of blood pressure, heart rate, and electrocardiogram (ECG) in conscious, freely moving animals (typically dogs or non-human primates) to detect any cardiovascular liabilities.
-
hERG Channel Assay: An in vitro assay to assess the potential of a compound to block the hERG potassium channel, which is associated with the risk of QT interval prolongation and torsades de pointes.
-
-
Respiratory Safety:
-
Whole-body plethysmography: A non-invasive method to measure respiratory rate and tidal volume in conscious animals.
-
Experimental Workflow
The preclinical development of a dual orexin receptor antagonist typically follows a structured workflow, from initial in vitro screening to in vivo efficacy and safety evaluation.
Conclusion
Dual orexin receptor antagonists represent a significant advancement in the pharmacological treatment of insomnia. Their targeted mechanism of action, which involves the suppression of the brain's wakefulness system, offers a distinct advantage over traditional sedative-hypnotics. A thorough understanding of their pharmacological profile, including their binding and functional characteristics, pharmacokinetic properties, and safety liabilities, is crucial for the successful development of new and improved DORAs. The experimental protocols and workflow outlined in this guide provide a framework for the comprehensive evaluation of these promising therapeutic agents.
References
- 1. Pharmacokinetics, Pharmacodynamics, and Safety of the Dual Orexin Receptor Antagonist Lemborexant: Findings From Single‐Dose and Multiple‐Ascending‐Dose Phase 1 Studies in Healthy Adults | Scilit [scilit.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. jcsm.aasm.org [jcsm.aasm.org]
Almorexant: A Technical Guide for Studying Orexin Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Almorexant (formerly ACT-078573) is a potent and selective dual orexin receptor antagonist (DORA) that has served as a critical tool compound for elucidating the physiological roles of the orexin system.[1][2] By competitively blocking the binding of the neuropeptides orexin-A and orexin-B to the orexin 1 (OX1) and orexin 2 (OX2) receptors, almorexant has been instrumental in advancing our understanding of the orexin system's role in regulating sleep-wake cycles, arousal, and other physiological processes.[1][3] Though its clinical development for insomnia was discontinued, its value as a research tool remains significant.[1] This technical guide provides an in-depth overview of almorexant, including its mechanism of action, key experimental data, and detailed protocols for its use in studying orexin pathways.
Mechanism of Action
Almorexant functions as a competitive antagonist at both OX1 and OX2 receptors. The binding of orexin-A or orexin-B to these G-protein coupled receptors (GPCRs) initiates a cascade of intracellular signaling. OX1 receptors are primarily coupled to the Gq subclass of G-proteins, while OX2 receptors can couple to Gq, Gi/o, and Gs proteins. Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium levels, a key signaling event mediated by orexin receptors. Almorexant blocks these downstream effects by preventing the initial binding of orexins to their receptors.
Quantitative Data
The binding affinity and functional antagonism of almorexant have been characterized across different species and receptor subtypes. The following tables summarize key quantitative data from in vitro studies. It is important to note that almorexant exhibits slow binding kinetics, particularly at the OX2 receptor, meaning that its apparent affinity can increase with longer incubation times.
Table 1: Almorexant Binding Affinity (Ki) Values
| Species | Receptor | Radioligand | Ki (nM) | Reference |
| Human | OX1 | [3H]Almorexant | 1.3 | |
| Human | OX2 | [3H]Almorexant | 0.17 | |
| Human | OX2 | [3H]-BBAC | 4.7 (30 min incubation) |
Table 2: Almorexant Functional Antagonist Potency (IC50) Values
| Species | Receptor | Assay Type | IC50 (nM) | Reference |
| Human | OX1 | Calcium Mobilization (FLIPR) | 13 | |
| Human | OX2 | Calcium Mobilization (FLIPR) | 8 | |
| Rat | OX1 | Calcium Mobilization (FLIPR) | 16 | |
| Rat | OX2 | Calcium Mobilization (FLIPR) | 15 |
Experimental Protocols
In Vitro Assays
1. Radioligand Binding Assay (Competitive)
This protocol is a general guideline for determining the binding affinity of almorexant for orexin receptors expressed in a heterologous system.
-
Materials:
-
Cell membranes prepared from HEK293 or CHO cells stably expressing human OX1 or OX2 receptors.
-
Radioligand (e.g., [3H]Almorexant or a suitable labeled orexin receptor antagonist).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Almorexant stock solution (in DMSO).
-
Non-specific binding control (a high concentration of a non-labeled orexin receptor ligand).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Prepare serial dilutions of almorexant in binding buffer.
-
In a 96-well plate, add cell membranes, radioligand at a concentration near its Kd, and either binding buffer (for total binding), a serial dilution of almorexant, or the non-specific binding control.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium. Note that due to almorexant's slow kinetics, longer incubation times may be necessary to achieve true equilibrium, especially for OX2R.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of almorexant by non-linear regression analysis of the competition binding data.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
-
2. Calcium Mobilization Assay (FLIPR)
This protocol outlines the use of a Fluorometric Imaging Plate Reader (FLIPR) to measure the antagonistic effect of almorexant on orexin-induced calcium mobilization.
-
Materials:
-
CHO or HEK293 cells stably expressing human OX1 or OX2 receptors.
-
Cell culture medium.
-
Fluo-4 AM or another suitable calcium-sensitive fluorescent dye.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Almorexant stock solution (in DMSO).
-
Orexin-A or Orexin-B agonist solution.
-
96- or 384-well black-walled, clear-bottom microplates.
-
FLIPR instrument.
-
-
Procedure:
-
Seed the cells into the microplates and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of almorexant in assay buffer and add them to the wells. Incubate for a predetermined time (e.g., 15-30 minutes).
-
Place the plate in the FLIPR instrument.
-
Initiate fluorescence reading and, after establishing a stable baseline, add the orexin agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Continue to record the fluorescence signal to measure the change in intracellular calcium concentration.
-
Analyze the data to determine the inhibitory effect of almorexant on the orexin-induced calcium response and calculate the IC50 value.
-
In Vivo Studies
1. Sleep and Wakefulness Assessment in Rodents (EEG/EMG)
This protocol describes a typical experiment to evaluate the effects of almorexant on sleep architecture in mice or rats.
-
Materials:
-
Adult male mice or rats.
-
Almorexant solution for administration (e.g., suspended in 0.5% methylcellulose for oral gavage).
-
Vehicle control.
-
EEG and EMG recording system.
-
Surgical instruments for electrode implantation.
-
Anesthesia.
-
-
Procedure:
-
Surgical Implantation: Anesthetize the animal and surgically implant EEG and EMG electrodes for polysomnographic recording. EEG electrodes are typically placed over the cortex, and EMG electrodes are inserted into the nuchal muscles. Allow for a recovery period of at least one week.
-
Habituation: Habituate the animals to the recording chambers and handling procedures for several days before the experiment.
-
Baseline Recording: Record baseline EEG and EMG data for at least 24 hours to establish normal sleep-wake patterns.
-
Drug Administration: Administer almorexant or vehicle at the beginning of the animal's active phase (i.e., the dark period for nocturnal rodents). Doses in rodents typically range from 10 to 300 mg/kg, administered orally.
-
Post-Dosing Recording: Record EEG and EMG activity continuously for at least 12-24 hours following drug administration.
-
Data Analysis: Score the recordings in epochs (e.g., 10 seconds) for wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep. Analyze the data to determine the effects of almorexant on sleep latency, total sleep time, and the duration and frequency of sleep-wake stages.
-
Visualizations
Signaling Pathways
References
The Rise and Fall of Almorexant: A Technical Deep Dive into the First Dual Orexin Receptor Antagonist
Almorexant (ACT-078573) , the pioneering dual orexin receptor antagonist (DORA), marked a paradigm shift in the quest for novel insomnia therapies. By targeting the orexin neuropeptide system, a key regulator of wakefulness, almorexant offered a mechanism distinct from the GABAergic agents that had long dominated the hypnotic landscape. This technical guide provides an in-depth exploration of the discovery and development of almorexant, from its pharmacological conception to its eventual discontinuation, with a focus on the core scientific data and experimental methodologies that defined its trajectory.
Discovery and Rationale: Targeting the Orexin System
The discovery of the orexin system, comprising orexin-A and orexin-B peptides and their G-protein coupled receptors, OX1 and OX2, in the late 1990s revolutionized our understanding of sleep-wake regulation. Orexin neurons, located in the lateral hypothalamus, project widely throughout the brain, promoting arousal and maintaining wakefulness. The observation that narcolepsy with cataplexy is caused by a loss of these neurons provided strong evidence that antagonizing the orexin system could be a viable strategy for inducing and maintaining sleep.
Almorexant was developed by Actelion Pharmaceuticals as a competitive antagonist of both OX1 and OX2 receptors.[1] The rationale was that by blocking the wake-promoting signals of orexins, the natural sleep drive would be facilitated, leading to a more physiological sleep architecture compared to the broad neuronal inhibition induced by GABAergic hypnotics.
In Vitro Pharmacology: Receptor Binding and Functional Activity
The initial characterization of almorexant involved a series of in vitro assays to determine its affinity and functional antagonism at the human orexin receptors.
Receptor Binding Affinity
Radioligand binding assays were crucial in quantifying the affinity of almorexant for the OX1 and OX2 receptors. These experiments typically involve incubating cell membranes expressing the recombinant human orexin receptors with a radiolabeled ligand (e.g., [3H]almorexant) and varying concentrations of the unlabeled competitor (almorexant).
Table 1: Almorexant In Vitro Receptor Binding Affinity
| Receptor | Ligand | Parameter | Value (nM) | Reference |
| Human OX1 | [3H]Almorexant | Kd | 1.3 | [1] |
| Human OX2 | [3H]Almorexant | Kd | 0.17 | [1] |
| Human OX2 | [3H]-EMPA | pKi | 8.0 ± 0.1 | [2] |
Kd: Dissociation constant; pKi: negative logarithm of the inhibitory constant.
Functional Antagonism
Functional assays were employed to assess the ability of almorexant to inhibit orexin-induced cellular responses. A common method is the measurement of intracellular calcium mobilization in response to orexin-A in cells expressing either OX1 or OX2 receptors.
Table 2: Almorexant In Vitro Functional Activity
| Receptor | Assay | Parameter | Value (nM) | Reference |
| Human OX1 | Calcium Mobilization | Ki | 2.5 | [1] |
| Human OX2 | Calcium Mobilization | Ki | 0.5 |
Experimental Protocol: Radioligand Binding Assay
A representative protocol for a radioligand binding assay to determine the affinity of almorexant is as follows:
-
Membrane Preparation: Cell membranes from HEK293 cells transiently expressing either human OX1 or OX2 receptors are prepared by homogenization and centrifugation.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) is used for the binding reaction.
-
Incubation: A fixed concentration of radiolabeled almorexant (e.g., [3H]almorexant at a concentration close to its Kd) is incubated with the cell membranes and a range of concentrations of unlabeled almorexant.
-
Separation: The reaction is incubated to equilibrium, after which bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Preclinical Development: In Vivo Efficacy and Safety
Following its promising in vitro profile, almorexant was advanced to preclinical in vivo studies in animal models to evaluate its sleep-promoting effects and safety.
Sleep Studies in Rodents
In rats, almorexant demonstrated dose-dependent increases in both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep, particularly when administered during the active (dark) phase. This effect on sleep architecture was distinct from GABA-A receptor modulators like zolpidem, which tend to suppress REM sleep.
Table 3: Effects of Almorexant on Sleep in Rats
| Dose (mg/kg, p.o.) | Change in NREM Sleep | Change in REM Sleep | Change in Wakefulness | Reference |
| 100 | Increase | Increase | Decrease | |
| 300 | Significant Increase | Significant Increase | Significant Decrease |
Experimental Protocol: Rodent Sleep Study
A typical protocol for assessing the hypnotic efficacy of almorexant in rats involves the following steps:
-
Animal Model: Adult male Sprague-Dawley rats are used.
-
Surgical Implantation: Animals are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording to monitor sleep-wake states.
-
Acclimation: Rats are allowed to recover from surgery and are habituated to the recording chambers and tethered recording setup.
-
Drug Administration: Almorexant or vehicle is administered orally at the beginning of the dark (active) phase.
-
Data Acquisition: Continuous EEG and EMG recordings are collected for a defined period (e.g., 6-8 hours) post-dosing.
-
Sleep Scoring: The recorded data is scored in epochs (e.g., 10-30 seconds) as wakefulness, NREM sleep, or REM sleep based on the EEG and EMG signals.
-
Data Analysis: The total time spent in each sleep-wake state is calculated and compared between the almorexant-treated and vehicle-treated groups.
Clinical Development: From Proof-of-Concept to Phase III
Almorexant progressed through a comprehensive clinical development program to evaluate its efficacy and safety in humans for the treatment of primary insomnia.
Phase II Proof-of-Concept Study
A randomized, double-blind, placebo-controlled, two-way crossover study in 161 patients with primary insomnia demonstrated that almorexant dose-dependently improved key sleep parameters.
Table 4: Efficacy of Almorexant in a Phase II Study in Primary Insomnia Patients
| Dose | Change in Wake After Sleep Onset (WASO) vs. Placebo (minutes) | Change in Latency to Persistent Sleep (LPS) vs. Placebo (minutes) | Change in Total Sleep Time (TST) vs. Placebo (minutes) | Reference |
| 100 mg | -29 | -10 | +37 | |
| 200 mg | -44 | -14 | +56 | |
| 400 mg | -54 | -18 | +70 |
Phase III Program (RESTORA)
The Phase III program, known as RESTORA (REstore normal physiological Sleep with The Orexin Receptor antagonist Almorexant), was initiated to further evaluate the efficacy and long-term safety of almorexant. The RESTORA 1 trial was a key component of this program.
Table 5: Efficacy of Almorexant in the RESTORA 1 Phase III Trial (Adults with Chronic Insomnia)
| Treatment | Change in Objective WASO vs. Placebo (minutes) - Day 2 | Change in Objective WASO vs. Placebo (minutes) - Day 16 | Change in Objective TST vs. Placebo (minutes) | Reference |
| Almorexant 200 mg | -26.8 | -19.5 | Increased (p < 0.0001) |
Experimental Protocol: RESTORA 1 Phase III Trial
The RESTORA 1 trial was a prospective, randomized, double-blind, placebo-controlled, active-referenced study with the following key design elements:
-
Participants: Male and female adults (18-64 years) with a diagnosis of chronic primary insomnia.
-
Intervention: Patients were randomized to receive either almorexant (100 mg or 200 mg), placebo, or an active reference (zolpidem 10 mg) for 16 days.
-
Primary Endpoints: The primary efficacy assessments were objective (polysomnography-measured) and subjective (patient-recorded) wake time after sleep onset (WASO).
-
Secondary Endpoints: Other sleep variables, including latency to persistent sleep (LPS) and total sleep time (TST), were also evaluated.
-
Safety Assessments: Adverse events, clinical laboratory tests, and vital signs were monitored throughout the study.
Pharmacokinetics and Metabolism
Understanding the pharmacokinetic profile of almorexant was crucial for its development.
Table 6: Pharmacokinetic Parameters of Almorexant in Humans
| Parameter | Value | Reference |
| Time to Maximum Concentration (Tmax) | ~1.5 hours | |
| Elimination Half-life | 13-19 hours | |
| Absolute Oral Bioavailability | 11.2% |
Almorexant is extensively metabolized in the liver, and its metabolites are primarily excreted in the feces.
Discontinuation and Legacy
In January 2011, Actelion and their development partner GlaxoSmithKline announced the discontinuation of the clinical development of almorexant. The decision was based on a review of the overall clinical profile, including the tolerability of the compound. Specifically, concerns were raised regarding the hepatic safety of almorexant due to observations of transient increases in liver enzymes in some trial participants.
Despite its discontinuation, the development of almorexant was a landmark achievement. It provided the first clinical validation of the orexin hypothesis of sleep-wake regulation and paved the way for the development of a new class of insomnia medications, the DORAs. The lessons learned from the almorexant program have been invaluable in guiding the successful development of subsequent orexin receptor antagonists.
Visualizing the Science
Orexin Signaling Pathway and Almorexant's Mechanism of Action
Caption: Orexin signaling pathway and the antagonistic action of Almorexant.
Experimental Workflow for Preclinical Evaluation of a DORA
Caption: A typical preclinical experimental workflow for a DORA like Almorexant.
Almorexant Clinical Development Timeline
References
- 1. Biochemical and electrophysiological characterization of almorexant, a dual orexin 1 receptor (OX1)/orexin 2 receptor (OX2) antagonist: comparison with selective OX1 and OX2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
Almorexant-13C-d3: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Almorexant-13C-d3, a deuterated and carbon-13 labeled isotopologue of Almorexant. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, mechanism of action, and application in experimental settings.
Core Data Presentation
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | References |
| CAS Number | 2738376-75-3 | [1][2][3] |
| Molecular Weight | 516.58 g/mol | [][5] |
| Molecular Formula | C₂₈¹³CH₂₈D₃F₃N₂O₃ |
Mechanism of Action
Almorexant is a potent and competitive dual antagonist of the orexin 1 (OX1) and orexin 2 (OX2) receptors. Orexin receptors are G-protein coupled receptors (GPCRs) that play a crucial role in the regulation of sleep and wakefulness. The binding of the endogenous neuropeptides, orexin-A and orexin-B, to these receptors triggers a signaling cascade that promotes wakefulness.
Almorexant exerts its effects by blocking the binding of orexins to both OX1 and OX2 receptors, thereby inhibiting the subsequent intracellular signaling pathways. This antagonism of the orexin system leads to a decrease in wakefulness and the promotion of sleep. This compound, as an isotopically labeled version, is chemically identical in its mechanism of action and is primarily utilized as an internal standard for the accurate quantification of Almorexant in biological samples.
Signaling Pathway
The signaling pathway initiated by orexin receptor activation is complex and involves multiple G-protein subtypes, including Gq/11, Gi/o, and Gs. The primary and most well-characterized pathway involves the Gq protein, which activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. This increase in intracellular Ca2+ concentration is a key event in orexin-mediated neuronal excitation. Almorexant effectively blocks this entire signaling cascade.
Experimental Protocols
Almorexant and its isotopically labeled form have been utilized in a variety of experimental settings. The following are detailed methodologies for key experiments.
Quantification of Almorexant using this compound
Objective: To accurately measure the concentration of Almorexant in biological matrices (e.g., plasma, brain tissue) using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).
Methodology:
-
Sample Preparation: Biological samples are thawed and an exact amount of this compound solution (internal standard) of a known concentration is added.
-
Extraction: Almorexant and the internal standard are extracted from the biological matrix using liquid-liquid extraction or solid-phase extraction.
-
Chromatographic Separation: The extracted sample is injected into an LC or GC system to separate the analytes from other components.
-
Mass Spectrometric Detection: The separated analytes are introduced into a mass spectrometer. The instrument is set to monitor specific parent-to-daughter ion transitions for both Almorexant and this compound.
-
Quantification: The concentration of Almorexant in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of Almorexant.
In Vivo Assessment of Sleep-Promoting Effects in Rodents
Objective: To evaluate the efficacy of Almorexant in promoting sleep in rats.
Methodology:
-
Animal Model: Male Wistar rats are used for the study.
-
Drug Administration: Almorexant is administered orally (p.o.) at a dose of 100 mg/kg.
-
Data Acquisition: Electroencephalography (EEG) and electromyography (EMG) are recorded to monitor sleep stages.
-
Parameters Measured: The key parameters analyzed are the latency to persistent non-rapid eye movement (NREM) sleep, and the total duration of NREM and rapid eye movement (REM) sleep.
-
Data Analysis: The sleep parameters of the Almorexant-treated group are compared to a vehicle-treated control group to determine the statistical significance of any observed effects.
In Vitro Orexin Receptor Antagonism Assay
Objective: To determine the inhibitory potency of Almorexant on OX1 and OX2 receptors.
Methodology:
-
Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing either human OX1 or OX2 receptors are used.
-
Assay Principle: The assay measures the ability of Almorexant to inhibit the increase in intracellular calcium ([Ca2+]i) induced by an orexin agonist (e.g., orexin-A).
-
Procedure:
-
Cells are loaded with a calcium-sensitive fluorescent dye.
-
Cells are pre-incubated with varying concentrations of Almorexant.
-
Orexin-A is added to stimulate the receptors.
-
The change in fluorescence, corresponding to the change in [Ca2+]i, is measured using a fluorometric imaging plate reader.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the concentration-response data to a sigmoidal dose-response curve. For Almorexant, the reported IC50 values are 13 nM for human OX1 and 8 nM for human OX2 receptors.
Logical Relationships in Orexin System Modulation
The antagonism of the orexin system by Almorexant has a direct impact on the balance between wakefulness and sleep. The logical relationship is straightforward: by blocking the wake-promoting signals of orexins, Almorexant facilitates the transition to and maintenance of sleep.
References
Methodological & Application
Application Notes and Protocols for the Pharmacokinetic Analysis of Orexin Antagonists using Almorexant-13C-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
The orexin system is a key regulator of wakefulness, and its antagonists are a novel class of drugs for the treatment of insomnia.[1][2] Almorexant was one of the first dual orexin receptor antagonists (DORAs) investigated for this purpose.[3] Accurate determination of the pharmacokinetic (PK) profile of orexin antagonists is crucial for understanding their efficacy and safety. This document provides detailed application notes and protocols for the use of Almorexant-13C-d3 as a stable isotope-labeled internal standard (SIL-IS) in the pharmacokinetic analysis of orexin antagonists, particularly almorexant, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a SIL-IS is the gold standard in quantitative bioanalysis as it corrects for variability during sample preparation and analysis, ensuring high accuracy and precision.[4][5]
Orexin Signaling Pathway and Antagonist Action
Orexin-A and Orexin-B are neuropeptides that bind to and activate two G-protein coupled receptors: orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R). Activation of these receptors, primarily through Gq and Gi proteins, leads to a cascade of intracellular signaling that promotes wakefulness. Dual orexin receptor antagonists like almorexant competitively block the binding of orexin neuropeptides to both OX1R and OX2R, thereby inhibiting the downstream signaling that maintains arousal and promoting sleep.
Pharmacokinetic Profile of Almorexant
Almorexant is characterized by rapid absorption and extensive metabolism. Understanding its pharmacokinetic parameters is essential for the development of other orexin antagonists.
| Parameter | Value | Reference |
| Time to Maximum Concentration (Tmax) | ~0.8 - 1.5 hours | |
| Terminal Half-Life (t1/2) | ~17.8 - 32 hours | |
| Absolute Oral Bioavailability | 11.2% | |
| Primary Metabolites | M3, M8 (demethylation), M5 (dehydrogenation), M6 (oxidative dealkylation) | |
| Primary Route of Elimination | Feces (78.0% of radioactive dose) |
Experimental Workflow for Pharmacokinetic Analysis
A typical pharmacokinetic study using a stable isotope-labeled internal standard involves several key steps, from sample collection to data analysis. The use of this compound ensures that any variations during sample processing and analysis that affect the analyte (almorexant) will similarly affect the internal standard, leading to a highly accurate quantification.
Detailed Experimental Protocols
The following protocols are based on validated methods for the quantification of almorexant in human plasma.
Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Stock Solutions (1 mg/mL):
-
Accurately weigh the reference standards of almorexant and this compound.
-
Dissolve in an appropriate solvent (e.g., methanol or DMSO) to a final concentration of 1 mg/mL. Store at -20°C.
-
-
Working Solutions:
-
Prepare serial dilutions of the almorexant stock solution with a 50:50 mixture of acetonitrile and water to create working solutions for calibration standards (CS) and quality control (QC) samples.
-
Prepare a working solution of this compound at a suitable concentration (e.g., 200 ng/mL) in the same diluent.
-
-
Calibration Standards and Quality Controls:
-
Spike blank human plasma with the appropriate almorexant working solutions to achieve the desired concentrations for the calibration curve and QC samples. A typical calibration range is 0.400-1000 ng/mL.
-
Vortex each standard and QC sample for 30 seconds.
-
Sample Preparation from Plasma
Two primary methods for sample extraction are protein precipitation (for higher concentration ranges) and liquid-liquid extraction (for lower concentration ranges).
A. Protein Precipitation (for concentrations >50 ng/mL)
-
To 100 µL of plasma sample (blank, CS, QC, or unknown), add 20 µL of the this compound working solution and vortex.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1.5 minutes and then centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
B. Liquid-Liquid Extraction (for concentrations <50 ng/mL)
-
To 100 µL of plasma sample, add 20 µL of the this compound working solution and vortex.
-
Add 500 µL of ethyl acetate.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 x g for 10 minutes.
-
Freeze the aqueous (lower) layer in a dry ice/acetone bath.
-
Decant the organic (upper) layer into a clean tube.
-
Evaporate the organic layer to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical parameters for the analysis of almorexant.
| Parameter | Setting | Reference |
| LC System | UPLC or HPLC system | |
| Column | Eclipse XDB-C18 (2.1mm x 150mm, 3.5µm) or XBridge C18 (2.1mm x 50mm, 3.5µm) | |
| Mobile Phase A | Water with 1% formic acid | |
| Mobile Phase B | Acetonitrile/Methanol mixture with 1% formic acid | |
| Flow Rate | 400 µL/min | |
| Injection Volume | 5-10 µL | |
| Column Temperature | 40°C | |
| Mass Spectrometer | Triple quadrupole mass spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive | |
| Detection Mode | Multiple Reaction Monitoring (MRM) | |
| MRM Transitions | To be optimized for the specific instrument |
Data Analysis
-
Integrate the peak areas for almorexant and this compound.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of almorexant in the QC and unknown samples from the calibration curve.
-
Use the concentration-time data to calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2) using non-compartmental analysis software.
Method Validation
A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines.
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Accuracy | Within ±15% of the nominal value (±20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement |
| Stability | Analyte stability established under various storage and handling conditions (freeze-thaw, short-term, long-term) |
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of almorexant and can be adapted for other orexin antagonists in biological matrices. The detailed protocols and data presented here serve as a comprehensive guide for researchers in the field of drug development to conduct accurate and reproducible pharmacokinetic studies, ultimately contributing to a better understanding of this important class of therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases [frontiersin.org]
- 3. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the LC-MS/MS Analysis of Almorexant and its Metabolites
These application notes provide a comprehensive guide for the quantitative analysis of Almorexant and its primary metabolites using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This methodology is critical for pharmacokinetic studies and clinical monitoring of the dual orexin receptor antagonist, Almorexant.
Introduction
Almorexant is a dual orexin receptor antagonist that has been investigated for the treatment of insomnia. It is extensively metabolized in the body, primarily by the cytochrome P450 enzyme CYP3A4.[1] Understanding the pharmacokinetic profile of Almorexant and its metabolites is crucial for drug development and clinical application. This document outlines a validated LC-MS/MS method for the simultaneous quantification of Almorexant and its four major primary metabolites: M3, M5, M6, and M8.[2][3]
Metabolic Pathways of Almorexant
Almorexant undergoes extensive metabolism in humans, with 47 metabolites identified, 21 of which are present in plasma.[4] The primary metabolic pathways involve:
-
Demethylation: Formation of isomeric phenols M3 and M8.[4]
-
Dehydrogenation: Formation of the aromatic isoquinolinium ion M5.
-
Oxidative dealkylation: Formation of M6 through the loss of the phenylglycine moiety.
Subsequent metabolic steps involve permutations of these primary reactions and conjugation with glucuronic or sulfonic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Validation of an LC-MS/MS method for the quantitative determination of the orexin receptor antagonist almorexant and its four primary metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elucidation of the metabolic pathways and the resulting multiple metabolites of almorexant, a dual orexin receptor antagonist, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Almorexant in Cerebral Spinal Fluid Using Almorexant-13C-d3 by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Almorexant in cerebral spinal fluid (CSF). To ensure accuracy and precision, this protocol utilizes Almorexant-13C-d3 as a stable isotope-labeled internal standard (IS). The methodology outlined here is intended for researchers, scientists, and drug development professionals investigating the central nervous system distribution and pharmacokinetics of Almorexant. The protocol covers CSF sample preparation, chromatographic separation, and mass spectrometric detection.
Introduction
Almorexant is an orexin receptor antagonist that has been investigated for the treatment of insomnia.[] Analyzing its concentration in cerebrospinal fluid is crucial for understanding its pharmacokinetics and pharmacodynamics within the central nervous system. Stable isotope dilution analysis using a labeled internal standard like this compound is the gold standard for quantitative bioanalysis via mass spectrometry. This method minimizes variability introduced during sample preparation and potential matrix effects, thereby enhancing the accuracy and reliability of the results.[2][3] This document provides a detailed protocol for the quantification of Almorexant in CSF samples.
Experimental Protocols
Materials and Reagents
-
Almorexant (certified reference standard)
-
This compound (internal standard)[]
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human cerebrospinal fluid (drug-free)
-
Microcentrifuge tubes
-
Autosampler vials
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Almorexant and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Almorexant stock solution in a 50:50 acetonitrile:water mixture to create calibration standards.
-
Internal Standard Working Solution: Dilute the this compound primary stock solution with 50:50 acetonitrile:water to achieve a final concentration of 50 ng/mL.
Sample Preparation
Due to the low protein content of CSF compared to plasma, a simple protein precipitation step is sufficient for sample clean-up.
-
Allow CSF samples to thaw to room temperature.
-
Vortex the samples to ensure homogeneity.
-
In a microcentrifuge tube, add 50 µL of CSF sample, calibration standard, or quality control sample.
-
Add 10 µL of the 50 ng/mL this compound internal standard working solution to each tube (except for blank samples) and vortex briefly.
-
Add 150 µL of acetonitrile to each tube to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
The following parameters are based on established methods for Almorexant analysis in plasma and can be adapted for CSF.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | Eclipse XDB-C18 (2.1 mm × 150 mm, 3.5 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol (50:50, v/v) |
| Flow Rate | 400 µL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Gradient | Start with 30% B, increase to 95% B over 5 min, hold for 2 min, return to 30% B and re-equilibrate for 3 min. |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Collision Gas | Argon |
Table 3: MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Almorexant | 479.2 | 292.1 | 25 |
| This compound | 483.2 | 292.1 | 25 |
Note: The exact MRM transitions and collision energies should be optimized for the specific instrument used.
Data Presentation
The following tables represent expected performance characteristics for a validated method based on similar assays.
Table 4: Calibration Curve for Almorexant in CSF
| Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| 0.1 | 98.5 | 8.2 |
| 0.5 | 101.2 | 5.6 |
| 1.0 | 100.5 | 4.1 |
| 5.0 | 99.8 | 3.5 |
| 10.0 | 102.1 | 2.8 |
| 50.0 | 98.9 | 3.1 |
| 100.0 | 100.8 | 2.5 |
Table 5: Quality Control Sample Results
| QC Level | Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low | 0.3 | 103.4 | 6.8 |
| Medium | 8.0 | 99.1 | 4.2 |
| High | 80.0 | 101.5 | 3.3 |
Visualizations
Caption: Workflow for Almorexant analysis in CSF.
Caption: Almorexant's mechanism in the CNS.
References
- 2. Protocol for the quantification of melatonin and AFMK in cerebrospinal fluid by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel, quantitative assay for homocarnosine in cerebrospinal fluid using stable-isotope dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Almorexant Quantification in Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantification of Almorexant in brain tissue. The following sections outline various sample preparation techniques, present comparative quantitative data, and offer step-by-step experimental procedures to guide researchers in developing robust and reliable analytical methods.
Introduction
Almorexant is a dual orexin receptor antagonist that has been studied for the treatment of insomnia. Accurate quantification of its concentration in brain tissue is crucial for pharmacokinetic/pharmacodynamic (PK/PD) modeling and understanding its central nervous system effects in preclinical studies. Brain tissue, with its high lipid and protein content, presents a complex matrix that necessitates efficient sample preparation to ensure accurate and reproducible results, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] This document explores common and effective sample preparation techniques, including protein precipitation, liquid-liquid extraction, and solid-phase extraction.
Sample Preparation Techniques: An Overview
The choice of sample preparation technique is critical and can significantly impact the sensitivity, selectivity, and robustness of the analytical method.[1] The primary goals of sample preparation for Almorexant in brain tissue are to release the analyte from the tissue matrix, remove interfering substances like proteins and phospholipids, and concentrate the analyte for detection.
Key Steps in Brain Tissue Sample Preparation:
-
Tissue Homogenization: The initial step involves the mechanical disruption of the brain tissue to create a uniform suspension, or homogenate. This is essential for ensuring consistent and efficient extraction of the analyte.[2][3][4]
-
Extraction and Clean-up: Following homogenization, various techniques can be employed to extract Almorexant and remove matrix components. The most common methods are:
-
Protein Precipitation (PPT): A simple and rapid technique where a solvent is added to the brain homogenate to precipitate proteins.
-
Liquid-Liquid Extraction (LLE): A method that separates compounds based on their differential solubilities in two immiscible liquid phases.
-
Solid-Phase Extraction (SPE): A chromatographic technique used to isolate and concentrate analytes from a complex matrix by adsorbing them onto a solid sorbent.
-
The selection of the most appropriate technique will depend on the required sensitivity, sample throughput, and the complexity of the brain tissue matrix.
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery | Moderate to High | High | High and Reproducible |
| Matrix Effect | High | Moderate to Low | Low |
| Throughput | High | Moderate | Low to Moderate |
| Cost per Sample | Low | Low to Moderate | High |
| Selectivity | Low | Moderate | High |
| Automation Potential | High | Moderate | High |
Table 2: Representative Performance Data for Small Molecule Quantification in Brain Tissue
| Technique | Analyte | Recovery (%) | Matrix Effect (%) | LLOQ (ng/mL) | Reference |
| Protein Precipitation | Bexarotene | >85% | <15% | 10.0 | |
| Protein Precipitation | Vitamin D Metabolites | 99-107% | Not Reported | 0.025-0.1 | |
| Liquid-Liquid Extraction | Steroids | Variable | Can be significant | Not Reported | |
| Solid-Phase Extraction | Steroids | High and Reliable | Reduced | Not Reported |
Note: LLOQ (Lower Limit of Quantification) is dependent on the sensitivity of the LC-MS/MS instrument.
Experimental Protocols
This section provides detailed, step-by-step protocols for the homogenization of brain tissue and subsequent sample preparation using protein precipitation, liquid-liquid extraction, and solid-phase extraction.
Brain Tissue Homogenization
Objective: To prepare a uniform brain homogenate for subsequent extraction.
Materials:
-
Frozen brain tissue sample
-
Ice-cold homogenization buffer (e.g., phosphate-buffered saline (PBS), sucrose solution)
-
Homogenizer (e.g., bead beater, Dounce homogenizer, or ultrasonic homogenizer)
-
Calibrated balance
-
Microcentrifuge tubes
Protocol:
-
Weigh the frozen brain tissue sample accurately.
-
Place the tissue in a pre-chilled microcentrifuge tube.
-
Add a specific volume of ice-cold homogenization buffer to achieve a desired tissue-to-buffer ratio (e.g., 1:3 or 1:4, w/v).
-
For Bead Beater Homogenization:
-
Add a volume of beads (e.g., stainless steel or zirconium oxide) equal to the tissue mass.
-
Secure the tube in the bead beater and process at a set speed and duration (e.g., 5.5 m/s for 30 seconds).
-
-
For Dounce Homogenization:
-
Transfer the tissue and buffer to a pre-chilled glass Dounce homogenizer.
-
Perform several strokes with the loose-fitting pestle, followed by several strokes with the tight-fitting pestle on ice until the tissue is fully dissociated.
-
-
Keep the resulting homogenate on ice to minimize enzymatic degradation.
Workflow for Brain Tissue Homogenization
References
- 1. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. snlab.bme.cornell.edu [snlab.bme.cornell.edu]
- 3. NIBSC - Brain Tissue Preparation [nibsc.org]
- 4. nextadvance.com [nextadvance.com]
Application Notes and Protocols for Long-Term Storage Stability of Almorexant-13C-d3 in Biological Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction
Almorexant is a dual orexin receptor antagonist that was investigated for the treatment of insomnia.[1][2] In pharmacokinetic and metabolism studies, the use of a stable isotope-labeled internal standard, such as Almorexant-13C-d3, is crucial for accurate quantification of the parent drug in biological matrices using liquid chromatography-mass spectrometry (LC-MS/MS).[3][4] The stability of this internal standard under storage conditions must be rigorously evaluated to ensure the integrity and reliability of bioanalytical data.[5] These application notes provide a comprehensive overview and detailed protocols for assessing the long-term storage stability of this compound in common biological matrices.
Almorexant is known to be extensively metabolized in humans through pathways including demethylation, dehydrogenation, and oxidative dealkylation, resulting in numerous metabolites. Therefore, ensuring that the isotopically labeled internal standard remains unchanged during storage is paramount for accurate bioanalysis. The stability of this compound is expected to be comparable to the unlabeled parent compound under identical conditions.
Data Presentation: Long-Term Stability of this compound
The following table summarizes hypothetical quantitative data from a long-term stability study of this compound in human plasma. This data is for illustrative purposes to demonstrate how results would be presented. The acceptance criteria are typically that the mean concentration of the stability samples should be within ±15% of the nominal concentration.
| Biological Matrix | Storage Temperature | Storage Duration | Analyte Concentration (Nominal) | Measured Concentration (Mean ± SD, n=3) | % Recovery | Pass/Fail |
| Human Plasma | -20°C | 30 Days | 1 ng/mL | 0.98 ± 0.04 ng/mL | 98% | Pass |
| 30 Days | 100 ng/mL | 101.2 ± 3.5 ng/mL | 101.2% | Pass | ||
| 90 Days | 1 ng/mL | 0.95 ± 0.06 ng/mL | 95% | Pass | ||
| 90 Days | 100 ng/mL | 98.7 ± 4.1 ng/mL | 98.7% | Pass | ||
| 180 Days | 1 ng/mL | 0.91 ± 0.08 ng/mL | 91% | Pass | ||
| 180 Days | 100 ng/mL | 96.5 ± 5.2 ng/mL | 96.5% | Pass | ||
| Human Plasma | -80°C | 90 Days | 1 ng/mL | 1.01 ± 0.03 ng/mL | 101% | Pass |
| 90 Days | 100 ng/mL | 102.1 ± 2.9 ng/mL | 102.1% | Pass | ||
| 180 Days | 1 ng/mL | 0.99 ± 0.05 ng/mL | 99% | Pass | ||
| 180 Days | 100 ng/mL | 100.8 ± 3.8 ng/mL | 100.8% | Pass | ||
| 365 Days | 1 ng/mL | 0.97 ± 0.07 ng/mL | 97% | Pass | ||
| 365 Days | 100 ng/mL | 99.4 ± 4.5 ng/mL | 99.4% | Pass | ||
| Whole Blood | -80°C | 90 Days | 1 ng/mL | 0.96 ± 0.09 ng/mL | 96% | Pass |
| 90 Days | 100 ng/mL | 98.1 ± 6.1 ng/mL | 98.1% | Pass | ||
| 180 Days | 1 ng/mL | 0.93 ± 0.11 ng/mL | 93% | Pass | ||
| 180 Days | 100 ng/mL | 95.9 ± 7.3 ng/mL | 95.9% | Pass |
Experimental Protocols
The following protocols are based on established guidelines for bioanalytical method validation from regulatory agencies such as the EMA and FDA.
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution Preparation:
-
Accurately weigh a suitable amount of this compound.
-
Dissolve in an appropriate organic solvent (e.g., DMSO, Methanol) to achieve a final concentration of 1 mg/mL.
-
Store the stock solution at -20°C or -80°C in amber vials to protect from light.
-
-
Working Solution Preparation:
-
Prepare serial dilutions of the stock solution with the appropriate solvent to create working solutions for spiking into the biological matrix.
-
The concentrations of these working solutions should be selected to prepare Quality Control (QC) samples at low, medium, and high concentrations.
-
Protocol 2: Long-Term Stability Assessment
-
Objective: To evaluate the stability of this compound in a biological matrix over an extended period under specified storage conditions.
-
Materials:
-
Blank, pooled human plasma (or other relevant biological matrix).
-
This compound working solutions.
-
Validated bioanalytical method (LC-MS/MS) for the quantification of Almorexant.
-
-
Procedure:
-
Spike the blank biological matrix with the this compound working solution to prepare QC samples at a minimum of two concentration levels (low and high).
-
Aliquot the spiked samples into appropriately labeled cryovials.
-
Prepare a set of control samples (time zero) for immediate analysis.
-
Store the remaining aliquots at the desired long-term storage temperatures (e.g., -20°C and -80°C).
-
At each designated time point (e.g., 30, 90, 180, 365 days), retrieve a set of QC samples from each storage temperature.
-
Allow the samples to thaw unassisted to room temperature.
-
Process the thawed stability samples along with a freshly prepared calibration curve and a set of freshly spiked QC samples (for comparison).
-
Analyze all samples using the validated LC-MS/MS method.
-
-
Acceptance Criteria:
-
The mean concentration of the stored QC samples should be within ±15% of the nominal concentration.
-
The precision (%CV) of the measurements for the stored QC samples should not exceed 15%.
-
Protocol 3: Freeze-Thaw Stability Assessment
-
Objective: To determine the stability of this compound in a biological matrix after multiple freeze-thaw cycles.
-
Procedure:
-
Prepare low and high concentration QC samples in the desired biological matrix.
-
Freeze the aliquots at the intended storage temperature (e.g., -80°C) for at least 12 hours.
-
Thaw the samples completely at room temperature. This constitutes one freeze-thaw cycle.
-
Repeat the freeze-thaw cycle for a specified number of cycles (typically three to five).
-
After the final thaw cycle, analyze the samples against a freshly prepared calibration curve.
-
-
Acceptance Criteria:
-
The mean concentration of the freeze-thaw samples should be within ±15% of the nominal concentration.
-
The precision (%CV) should not exceed 15%.
-
Visualizations
References
- 1. Almorexant - Wikipedia [en.wikipedia.org]
- 2. Almorexant, a dual orexin receptor antagonist for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of an LC-MS/MS method for the quantitative determination of the orexin receptor antagonist almorexant and its four primary metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. metsol.com [metsol.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
Application of Almorexant-13C-d3 in Drug Metabolism and Pharmacokinetic (DMPK) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Almorexant is a dual orexin receptor antagonist that was investigated for the treatment of insomnia. Understanding its drug metabolism and pharmacokinetic (DMPK) profile is crucial for evaluating its efficacy and safety. Stable isotope-labeled compounds, such as Almorexant-13C-d3, are invaluable tools in DMPK studies, primarily serving as internal standards for quantitative bioanalysis. This application note provides a detailed overview of the putative application of this compound in DMPK studies, based on the known metabolic pathways and pharmacokinetic properties of Almorexant. While specific studies utilizing this compound are not detailed in the public literature, its use can be inferred from standard industry practices and the available data on Almorexant.
Core Applications of this compound
The primary application of this compound is as an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS/MS) assays for the accurate quantification of Almorexant and its metabolites in biological matrices. The stable isotope label ensures that this compound has identical chemical and physical properties to the unlabeled analyte, but a different mass, allowing for precise and accurate quantification by correcting for variations during sample preparation and analysis.
Almorexant Metabolism and Pharmacokinetics
Almorexant is rapidly absorbed and extensively metabolized in humans, with the liver being the primary site of metabolism.[1][2] Fecal excretion is the main route of elimination for its metabolites.[3] After oral administration of a 200-mg dose of ¹⁴C-almorexant, the drug is rapidly absorbed with a Tmax of 0.8 hours.[3]
Four primary metabolic pathways have been identified for Almorexant[1]:
-
Demethylation: Formation of isomeric phenols M3 and M8.
-
Dehydrogenation: Formation of the aromatic isoquinolinium ion M5.
-
Oxidative dealkylation: Formation of M6 with the loss of the phenylglycine moiety.
These primary metabolites undergo further permutation and conjugation with glucuronic or sulfonic acid. In total, 47 metabolites have been identified, with 21 present in plasma.
Pharmacokinetic Parameters of Almorexant
| Parameter | Value | Reference |
| Tmax (median) | 1.5 hours | |
| Distribution Half-life | 1.6 hours | |
| Terminal Half-life | 32 hours | |
| Absolute Oral Bioavailability | 11.2% | |
| Total Body Clearance (geometric mean) | 43 L/h | |
| Volume of Distribution (geometric mean) | 683 L |
Experimental Protocols
Bioanalytical Method for Quantification of Almorexant and its Metabolites in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol describes a sensitive and selective LC-MS/MS method for the simultaneous quantification of Almorexant and its four primary metabolites (M3, M5, M6, and M8) in human plasma. This compound would serve as the ideal internal standard for Almorexant. For the metabolites, structurally similar and stable isotope-labeled compounds would be the preferred internal standards.
a. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of internal standard working solution (containing this compound).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
b. Liquid Chromatography Conditions
| Parameter | Condition |
| Column | Eclipse XDB-C18 (2.1 mm × 150 mm, 3.5 µm) or XBridge C18 (2.1 mm × 50 mm, 3.5 µm) |
| Mobile Phase | Gradient of acetonitrile and water with 1% formic acid |
| Flow Rate | 400 µL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
c. Mass Spectrometry Conditions
| Parameter | Condition |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transitions | To be determined for Almorexant, its metabolites, and this compound. |
In Vitro Metabolic Stability Assay using Human Liver Microsomes
This protocol is designed to determine the metabolic stability of Almorexant. This compound would be used as an internal standard during the LC-MS/MS analysis of the samples.
a. Incubation Procedure
-
Prepare a stock solution of Almorexant in a suitable organic solvent (e.g., DMSO).
-
Prepare an incubation mixture containing human liver microsomes (0.5 mg/mL), and NADPH regenerating system in phosphate buffer (pH 7.4).
-
Pre-warm the incubation mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding Almorexant to a final concentration of 1 µM.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile) containing the internal standard (this compound).
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to determine the remaining concentration of Almorexant.
b. Data Analysis
-
Plot the natural logarithm of the percentage of Almorexant remaining versus time.
-
The slope of the linear regression will give the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
Visualizations
Caption: Workflow for DMPK studies of Almorexant.
References
Preparing a Standard Curve for Almorexant Quantification using Almorexant-13C-d3 Internal Standard
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals in the fields of pharmacology, bioanalysis, and drug metabolism.
Abstract: This document provides a detailed protocol for the preparation of a standard curve for the accurate quantification of Almorexant using its stable isotope-labeled internal standard, Almorexant-13C-d3. This method is primarily designed for use with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and is essential for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. The use of a stable isotope-labeled internal standard is the gold standard in bioanalysis, as it effectively corrects for variability in sample preparation and matrix effects, thereby ensuring high accuracy and precision.[1][2]
Introduction
Almorexant is a dual orexin receptor antagonist that has been investigated for the treatment of insomnia.[3][4] Accurate measurement of Almorexant concentrations in biological matrices such as plasma is crucial for understanding its pharmacokinetic profile. This compound is a stable isotope-labeled version of Almorexant, intended for use as an internal standard (IS) in quantitative analysis by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The near-identical physicochemical properties of the analyte and its stable isotope-labeled counterpart ensure they behave similarly during sample extraction, chromatography, and ionization, leading to reliable quantification.
Materials and Reagents
| Material | Supplier | Notes |
| Almorexant | Commercially Available | Reference standard of known purity |
| This compound | Commercially Available | Stable isotope-labeled internal standard |
| Dimethyl sulfoxide (DMSO) | HPLC Grade or higher | For preparing stock solutions |
| Methanol | HPLC Grade or higher | For preparing working solutions |
| Acetonitrile | HPLC Grade or higher | For protein precipitation |
| Formic Acid | LC-MS Grade | Mobile phase additive |
| Deionized Water | High Purity | For mobile phase preparation |
| Blank Biological Matrix | e.g., Human Plasma | From at least six different sources for method validation |
Experimental Protocols
Preparation of Stock Solutions
3.1.1. Almorexant Stock Solution (1 mg/mL):
-
Accurately weigh 1 mg of Almorexant reference standard.
-
Dissolve the weighed standard in 1 mL of DMSO to obtain a final concentration of 1 mg/mL.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C in amber vials to protect from light.
3.1.2. This compound Internal Standard (IS) Stock Solution (1 mg/mL):
-
Accurately weigh 1 mg of this compound.
-
Dissolve the weighed standard in 1 mL of DMSO to obtain a final concentration of 1 mg/mL.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the IS stock solution at -20°C in amber vials.
Preparation of Working Solutions
3.2.1. Almorexant Working Solutions: Prepare a series of working solutions by serially diluting the Almorexant stock solution with methanol. The concentrations of these working solutions will be used to spike into the blank biological matrix to create the calibration standards.
3.2.2. This compound Internal Standard (IS) Working Solution (e.g., 100 ng/mL):
-
Dilute the this compound stock solution with methanol to achieve a final concentration of 100 ng/mL.
-
This working solution will be added to all calibration standards, quality control samples, and unknown samples.
Preparation of the Standard Curve
The standard curve is prepared by spiking known concentrations of the Almorexant working solutions into a blank biological matrix (e.g., plasma). It is recommended to prepare a calibration curve with a minimum of six non-zero concentration levels, a blank sample (matrix without analyte or IS), and a zero sample (matrix with IS only).
Example Calibration Curve Concentrations in Plasma:
| Standard Level | Concentration (ng/mL) | Volume of Almorexant Working Solution (µL) | Volume of Blank Plasma (µL) |
| Blank | 0 | 0 | 95 |
| Zero | 0 | 0 | 95 |
| CAL 1 (LLOQ) | 0.5 | 5 of 10 ng/mL | 95 |
| CAL 2 | 1 | 5 of 20 ng/mL | 95 |
| CAL 3 | 5 | 5 of 100 ng/mL | 95 |
| CAL 4 | 20 | 5 of 400 ng/mL | 95 |
| CAL 5 | 50 | 5 of 1 µg/mL | 95 |
| CAL 6 | 100 | 5 of 2 µg/mL | 95 |
| CAL 7 | 200 | 5 of 4 µg/mL | 95 |
| CAL 8 (ULOQ) | 500 | 5 of 10 µg/mL | 95 |
Note: The Lower Limit of Quantification (LLOQ) and Upper Limit of Quantification (ULOQ) should be determined based on the expected concentration range in study samples and the sensitivity of the analytical method. A validated LC-MS/MS method for Almorexant has shown linearity over a range of 0.400-100 ng/mL and 50.0-1000 ng/mL.
Procedure for Preparing Calibration Standards:
-
To 95 µL of blank plasma in a microcentrifuge tube, add 5 µL of the corresponding Almorexant working solution.
-
Vortex briefly to mix.
-
Add a constant volume (e.g., 10 µL) of the this compound IS working solution (100 ng/mL) to each calibration standard (except the blank).
-
Vortex again to ensure thorough mixing.
-
Proceed with the sample preparation method (e.g., protein precipitation).
Sample Preparation (Protein Precipitation)
-
To each 100 µL of spiked plasma sample (calibration standards, QCs, and unknowns), add 300 µL of cold acetonitrile.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Data Analysis and Acceptance Criteria
The calibration curve is generated by plotting the peak area ratio of the analyte (Almorexant) to the internal standard (this compound) against the nominal concentration of the analyte. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.
Acceptance Criteria for the Calibration Curve (based on FDA and EMA guidelines):
-
The correlation coefficient (r²) should be ≥ 0.99.
-
At least 75% of the non-zero calibration standards must be within ±15% of their nominal concentrations.
-
The LLOQ standard must be within ±20% of its nominal concentration.
Visualizations
Caption: Experimental workflow for preparing a standard curve with this compound.
Caption: Relationship between components for accurate quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. myadlm.org [myadlm.org]
- 3. Tolerability, pharmacokinetics, and pharmacodynamics of single-dose almorexant, an orexin receptor antagonist, in healthy elderly subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Orexin receptor antagonism, a new sleep-promoting paradigm: an ascending single-dose study with almorexant - PubMed [pubmed.ncbi.nlm.nih.gov]
Almorexant: Application Notes and Protocols for In Vitro and In Vivo Experimental Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Almorexant (ACT-078573) is a potent and selective dual orexin receptor antagonist (DORA) that competitively binds to both orexin 1 (OX1) and orexin 2 (OX2) receptors.[1][2] The orexin system, comprising orexin-A and orexin-B peptides and their receptors, is a key regulator of wakefulness, arousal, and other physiological functions.[3][4] By blocking the binding of orexin peptides, almorexant effectively suppresses wake-promoting signals, leading to an increase in both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep.[5] This mechanism of action has positioned almorexant as a valuable tool for investigating the role of the orexin system in sleep, as well as its potential therapeutic applications for insomnia and other neurological disorders.
These application notes provide detailed protocols for the use of almorexant in both in vitro and in vivo experimental settings, enabling researchers to effectively design and execute studies to explore its pharmacological properties and effects on various physiological and behavioral endpoints.
Mechanism of Action
Almorexant functions as a competitive antagonist at both OX1 and OX2 receptors, inhibiting the intracellular calcium mobilization induced by orexin-A and orexin-B. It exhibits a notably slow dissociation rate from the OX2 receptor, which may contribute to its prolonged duration of action in vivo.
Data Presentation
In Vitro Activity of Almorexant
| Parameter | Receptor | Species | Value | Reference |
| IC50 | OX1 | Human | 13 nM | |
| OX2 | Human | 8 nM | ||
| OX1 | Rat | 16 nM | ||
| OX2 | Rat | 15 nM | ||
| Ki | OX2 | Human | 4.7 nM | |
| pKi | OX2 | Human | 8.0 ± 0.1 | |
| Binding Affinity (Kd) | OX1 | Human | 1.3 nM | |
| OX2 | Human | 0.17 nM |
In Vivo Efficacy of Almorexant in Rodent Models
| Species | Administration | Dose Range | Primary Effect | Reference |
| Rat | Oral (p.o.) | 30-300 mg/kg | Decreased alertness, increased NREM and REM sleep. | |
| Mouse | Oral (p.o.) | 25-300 mg/kg | Dose-dependent increase in NREM and REM sleep. | |
| Mouse | Oral (p.o.) | 50-200 mg/kg | Reduced baseline locomotor activity and abolished orexin-A induced hyperlocomotion. | |
| Rat | Systemic | 15 mg/kg | No significant effect on locomotor activity. |
Pharmacokinetic Parameters of Almorexant in Humans
| Parameter | Dose | Value | Reference |
| Tmax (median) | 100-400 mg | 1.5 hours | |
| Distribution Half-life | 100-400 mg | 1.6 hours | |
| Terminal Half-life | 100-400 mg | 32 hours | |
| Absolute Bioavailability | N/A | 11.2% |
Experimental Protocols
In Vitro Protocols
1. Radioligand Binding Assay
This protocol is designed to determine the binding affinity of almorexant for orexin receptors.
Methodology:
-
Membrane Preparation: Prepare cell membranes from HEK293 cells transiently expressing human OX1 or OX2 receptors.
-
Incubation: In a 96-well plate, incubate 2 µg of cell membranes per well with a fixed concentration of [3H]Almorexant (e.g., 1.5 nM) and a range of concentrations of unlabeled almorexant.
-
Equilibration: Allow the binding to reach equilibrium by incubating for 1.5 hours at room temperature.
-
Filtration: Rapidly separate bound from free radioligand by filtering the incubation mixture through GF/B filter plates pre-soaked in 0.5% polyethyleneimine.
-
Washing: Wash the filters multiple times with ice-cold buffer to minimize non-specific binding.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value by fitting the data to a four-parameter sigmoidal dose-response curve. Calculate the Ki value using the Cheng-Prusoff equation.
2. Calcium Mobilization Assay
This protocol measures the ability of almorexant to inhibit orexin-A-induced intracellular calcium release.
Methodology:
-
Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing human OX1 or OX2 receptors.
-
Cell Plating: Seed the cells into 96-well plates and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of almorexant for a specified period (e.g., 30 minutes to 2 hours).
-
Agonist Stimulation: Add a fixed concentration of orexin-A (e.g., 10 nM) to stimulate the receptors.
-
Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a plate reader (e.g., FLIPR).
-
Data Analysis: Determine the IC50 value of almorexant by plotting the inhibition of the orexin-A response against the concentration of almorexant.
In Vivo Protocols
1. Sleep Studies in Rodents (EEG/EMG Monitoring)
This protocol describes the assessment of almorexant's effects on sleep architecture in rats or mice.
Methodology:
-
Surgical Implantation: Anesthetize the animals (e.g., Sprague-Dawley rats) and surgically implant electrodes for electroencephalography (EEG) and electromyography (EMG) recording using stereotaxic coordinates.
-
Recovery and Habituation: Allow the animals to recover from surgery for at least one week, followed by habituation to the recording chambers and cables.
-
Baseline Recording: Record baseline EEG/EMG data for at least 24 hours to establish normal sleep-wake patterns.
-
Drug Administration: Administer almorexant orally (e.g., 30, 100, or 300 mg/kg in rats) or vehicle at the beginning of the animals' active phase (dark period).
-
Post-Dosing Recording: Continuously record EEG/EMG for 12-24 hours following drug administration.
-
Data Analysis: Manually or automatically score the recordings into wakefulness, NREM sleep, and REM sleep epochs. Analyze key sleep parameters such as total sleep time, sleep latency, and time spent in each sleep stage.
2. Locomotor Activity Assessment
This protocol evaluates the effect of almorexant on spontaneous and orexin-induced locomotor activity.
Methodology:
-
Animal Model: Use C57BL/6J mice for these studies.
-
Habituation: Place the mice in locomotor activity chambers and allow them to habituate for at least 30 minutes.
-
Drug Administration: Administer almorexant orally (e.g., 50, 100, or 200 mg/kg) or vehicle.
-
Baseline Activity: Record baseline locomotor activity for 30 minutes post-almorexant administration.
-
Orexin Challenge (Optional): For orexin-induced activity, administer orexin-A intracerebroventricularly (ICV; e.g., 3 µg).
-
Post-Challenge Recording: Record locomotor activity for an additional 75 minutes.
-
Data Analysis: Quantify the total distance traveled and compare the activity levels between treatment groups.
3. In Vivo Microdialysis
This protocol allows for the measurement of extracellular neurotransmitter levels in specific brain regions following almorexant administration.
Methodology:
-
Guide Cannula Implantation: Surgically implant a guide cannula into the target brain region (e.g., ventral tegmental area) of anesthetized rats using stereotaxic coordinates.
-
Recovery: Allow the animals to recover for at least one week.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion and Equilibration: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (1-2 µL/min) and allow the system to equilibrate for at least 2 hours.
-
Baseline Sample Collection: Collect at least three stable baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Drug Administration: Administer almorexant at the desired dose and route.
-
Post-Administration Sampling: Continue collecting dialysate samples for several hours post-administration.
-
Neurochemical Analysis: Analyze the dialysate samples for neurotransmitter content using high-performance liquid chromatography with electrochemical detection (HPLC-EC).
Conclusion
Almorexant is a well-characterized dual orexin receptor antagonist that serves as a critical tool for studying the orexin system's role in regulating sleep-wake cycles and other neurological processes. The protocols and data presented in these application notes provide a comprehensive framework for researchers to design and implement robust in vitro and in vivo experiments utilizing almorexant. Adherence to these detailed methodologies will facilitate the generation of reliable and reproducible data, contributing to a deeper understanding of orexin-mediated signaling and the therapeutic potential of its modulation.
References
- 1. Almorexant - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Almorexant, a dual orexin receptor antagonist for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Troubleshooting & Optimization
Troubleshooting poor signal intensity of Almorexant-13C-d3 in mass spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor signal intensity of Almorexant-13C-d3 in mass spectrometry assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in mass spectrometry?
This compound is a stable isotope-labeled internal standard (SIL-IS) for the quantification of Almorexant.[1] In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, a known amount of the SIL-IS is added to samples. Because this compound is chemically and physically almost identical to Almorexant, it co-elutes during chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer.[2] By measuring the ratio of the analyte signal to the internal standard signal, variations during sample preparation and analysis can be normalized, leading to highly accurate and precise quantification.[2]
Q2: What are the typical precursor and product ions for Almorexant and its -13C-d3 labeled internal standard?
While optimal transitions should be determined empirically, published literature suggests the protonated molecule [M+H]⁺ is the precursor ion for Almorexant. For Almorexant, with a molecular weight of approximately 512.57 g/mol , the precursor ion would be around m/z 513.[3] The molecular weight of this compound is approximately 516.6 g/mol , leading to a precursor ion of around m/z 517. Fragmentation of Almorexant produces several product ions that can be used for quantification and confirmation.
Q3: What are the common causes for poor signal intensity of a stable isotope-labeled internal standard like this compound?
Low signal intensity for a SIL-IS can arise from several factors, including:
-
Problems with the internal standard solution itself: Incorrect concentration, degradation, or improper storage.
-
Suboptimal mass spectrometer settings: Inefficient ionization or fragmentation.
-
Chromatographic issues: Poor peak shape or co-elution with interfering substances.
-
Matrix effects: Ion suppression caused by other components in the sample.
-
Instrument contamination or malfunction: A dirty ion source or issues with the LC or MS system.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving low signal intensity of this compound.
Step 1: Verify the Integrity of the Internal Standard Solution
The initial step is to rule out any issues with the this compound solution itself.
Question: Is the this compound solution correctly prepared and stable?
| Potential Issue | Recommended Action |
| Incorrect Concentration | Prepare a fresh stock solution of this compound from the original source material. Verify all dilution calculations and ensure accurate pipetting. |
| Degradation | This compound is generally stable for at least 4 years when stored correctly. However, improper storage or repeated freeze-thaw cycles of stock solutions can lead to degradation. Prepare a fresh working solution from a new or properly stored stock. |
| Contamination | Ensure that all solvents and vials used for preparing the internal standard solution are clean and free of contaminants. |
Experimental Protocol: Direct Infusion of this compound
A direct infusion of the internal standard into the mass spectrometer is a quick way to check its signal and optimize instrument parameters.
-
Prepare the Infusion Solution: Dilute the this compound working solution to a concentration of approximately 100-1000 ng/mL in a solvent that mimics the initial mobile phase conditions (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Set up the Syringe Pump: Infuse the solution at a low, steady flow rate (e.g., 5-10 µL/min) into the mass spectrometer's ion source.
-
Optimize Mass Spectrometer Parameters:
-
Ion Source Parameters: Adjust parameters such as gas flows, temperatures, and voltages to maximize the signal for the this compound precursor ion (around m/z 517).
-
Compound-Dependent Parameters: Optimize the declustering potential (DP) and collision energy (CE) to achieve the most intense and stable product ion signals.
-
Step 2: Investigate for Matrix Effects
Matrix effects, particularly ion suppression, are a common cause of poor signal intensity in LC-MS analysis. This occurs when co-eluting compounds from the sample matrix interfere with the ionization of the analyte and internal standard.
Question: Is the signal for this compound being suppressed by the sample matrix?
| Potential Issue | Recommended Action |
| Ion Suppression | Perform a post-column infusion experiment to identify regions of ion suppression in the chromatogram. |
| Poor Chromatographic Separation | Modify the LC method to separate this compound from the interfering matrix components. This may involve adjusting the gradient, mobile phase composition, or using a different column. |
| Sample Preparation | Enhance the sample clean-up procedure to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be effective. |
Experimental Protocol: Post-Column Infusion
This experiment helps to visualize regions of ion suppression throughout the chromatographic run.
-
Setup: While injecting a blank matrix sample (a sample without the analyte or internal standard), continuously infuse a solution of this compound post-column into the mass spectrometer.
-
Analysis: Monitor the signal intensity of this compound. A stable baseline signal is expected. Any significant drop in the signal intensity indicates a region where co-eluting matrix components are causing ion suppression.
Step 3: Evaluate the LC-MS System Performance
If the internal standard solution is sound and matrix effects have been ruled out or addressed, the issue may lie with the LC-MS system itself.
Question: Is the LC-MS system performing optimally?
| Potential Issue | Recommended Action |
| LC System Issues | Check for leaks, ensure proper mobile phase composition and flow rate, and verify that the column is in good condition and equilibrated. |
| Contaminated Ion Source | A dirty ion source can lead to a gradual decrease in signal over a batch of samples. Clean the ion source according to the manufacturer's recommendations. |
| Incorrect MS Method | Double-check that the correct MS method, including the specific MRM transition for this compound, is being used. |
Visual Troubleshooting Workflows
Caption: A logical workflow for troubleshooting poor signal intensity of this compound.
References
Technical Support Center: Optimizing LC Gradient for Almorexant and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography (LC) separation of Almorexant and its primary metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of Almorexant I should be looking for?
A1: Almorexant is extensively metabolized. The four primary metabolites are:
-
M3 and M8: Isomeric phenols formed by demethylation.
-
M5: An aromatic isoquinolinium ion formed by dehydrogenation.
-
M6: Formed by oxidative dealkylation with the loss of the phenylglycine moiety.[1][2]
Q2: What is a good starting point for an LC method to separate Almorexant and its metabolites?
A2: A reversed-phase LC-MS/MS method is a good starting point. Published methods have utilized C18 columns with a mobile phase consisting of acetonitrile, methanol, and water with 1% formic acid.[2][3] A gradient elution is necessary to resolve the parent drug and its more polar metabolites.
Q3: Why is formic acid typically used in the mobile phase?
A3: Formic acid is a common mobile phase additive in LC-MS applications for several reasons. It helps to protonate the analytes, which can improve ionization efficiency in the mass spectrometer source, leading to better sensitivity.[4] It also helps to control the pH of the mobile phase, which can improve peak shape for basic compounds by minimizing interactions with residual silanols on the column packing material.
Q4: What are the expected elution orders for Almorexant and its metabolites?
A4: Almorexant is a lipophilic compound (logP > 5). Its metabolites, formed through demethylation (M3, M8), dehydrogenation (M5), and oxidative dealkylation (M6), are generally more polar. Therefore, in a reversed-phase system, Almorexant will be the most retained compound, eluting last. The more polar metabolites will elute earlier. The exact elution order of the metabolites will depend on their relative polarities, which can be very similar, especially for the isomeric metabolites M3 and M8.
Troubleshooting Guide
This guide addresses common issues encountered during the separation of Almorexant and its metabolites.
Problem 1: Poor Resolution Between Isomeric Metabolites (M3 and M8)
Symptoms:
-
Co-eluting or partially overlapping peaks for M3 and M8.
-
Inaccurate quantification of the individual isomers.
Possible Causes & Solutions:
| Cause | Solution |
| Inadequate Gradient Steepness | A shallow gradient provides more time for the analytes to interact with the stationary phase, which can improve the resolution of closely eluting compounds. Try decreasing the rate of change of the organic solvent percentage in the mobile phase during the elution window of the isomers. |
| Suboptimal Organic Solvent Composition | The selectivity of the separation can sometimes be improved by changing the organic solvent. If you are using acetonitrile, try substituting it with methanol or using a mixture of both. The different solvent properties can alter the interactions with the analytes and the stationary phase. |
| Incorrect Column Chemistry | While a standard C18 column is a good starting point, other stationary phases can offer different selectivities. Consider a phenyl-hexyl or a pentafluorophenyl (PFP) column, which can provide alternative interactions (e.g., pi-pi interactions) that may enhance the separation of isomers. |
| Elevated Column Temperature | Increasing the column temperature can sometimes improve peak shape and resolution by decreasing mobile phase viscosity and increasing mass transfer. However, in some cases, it can also decrease resolution. Experiment with temperatures in the range of 30-50°C. |
Problem 2: Peak Tailing for Almorexant or its Metabolites
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the back of the peak.
-
Poor integration and inaccurate peak area determination.
Possible Causes & Solutions:
| Cause | Solution |
| Secondary Interactions with Column Silanols | Almorexant and its metabolites contain basic nitrogen atoms that can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing. Ensure the mobile phase pH is low enough (e.g., by using 0.1-1% formic acid) to keep these basic groups protonated and minimize these interactions. |
| Column Overload | Injecting too much sample can lead to peak distortion, including tailing. Try diluting your sample and re-injecting. |
| Column Contamination or Degradation | The column may be contaminated with strongly retained compounds from previous injections, or the stationary phase may be degrading. Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If the problem persists, the column may need to be replaced. |
| Mismatch Between Sample Solvent and Mobile Phase | If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Ideally, dissolve the sample in the initial mobile phase or a weaker solvent. |
Problem 3: Peak Fronting
Symptoms:
-
Asymmetrical peaks with a "front" that is less steep than the tail.
-
Often described as "shark fin" or "sailboat" peaks.
Possible Causes & Solutions:
| Cause | Solution |
| Sample Overload | This is the most common cause of peak fronting. The stationary phase becomes saturated with the analyte. Dilute the sample and inject a smaller volume. |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent that is significantly different from the mobile phase (e.g., in terms of polarity or pH), it can lead to peak fronting. Try to match the sample solvent to the initial mobile phase conditions as closely as possible. |
| Column Packing Issues | A poorly packed column bed can lead to non-uniform flow and peak fronting. This is less common with modern, high-quality columns but can occur over time. Consider replacing the column. |
Experimental Protocols
Sample Preparation (Plasma)
A validated method for plasma sample preparation involves protein precipitation.
-
To 100 µL of human plasma, add an internal standard solution.
-
Add 400 µL of acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC Gradient Method (Starting Point)
This is a generic starting gradient that can be optimized for your specific system and separation goals.
| Parameter | Value |
| Column | Eclipse XDB-C18 (2.1 mm x 150 mm, 3.5 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol (50:50, v/v) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Gradient Program:
| Time (min) | %B |
| 0.0 | 20 |
| 1.0 | 20 |
| 8.0 | 80 |
| 9.0 | 95 |
| 10.0 | 95 |
| 10.1 | 20 |
| 12.0 | 20 |
Visualizations
Caption: Experimental workflow for the analysis of Almorexant and its metabolites.
Caption: Troubleshooting logic for common LC separation issues.
References
- 1. Elucidation of the metabolic pathways and the resulting multiple metabolites of almorexant, a dual orexin receptor antagonist, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Validation of an LC-MS/MS method for the quantitative determination of the orexin receptor antagonist almorexant and its four primary metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
How to address matrix effects in Almorexant bioanalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of Almorexant.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my Almorexant bioanalysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as Almorexant, due to the presence of co-eluting, undetected components in the sample matrix.[1] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[2] In the context of Almorexant bioanalysis in plasma, common sources of matrix effects include phospholipids, salts, and endogenous metabolites that can interfere with the ionization process in the mass spectrometer's source.[3]
Q2: I am developing an LC-MS/MS method for Almorexant in human plasma. Which sample preparation technique is recommended to minimize matrix effects?
A2: The choice of sample preparation technique is critical for minimizing matrix effects. For Almorexant and its metabolites, a validated method has been successfully applied using a combination of Protein Precipitation (PPT) with acetonitrile for high concentration ranges and Liquid-Liquid Extraction (LLE) with ethyl acetate for lower concentration ranges.[4] Other orexin receptor antagonists have also been successfully analyzed using Solid-Phase Extraction (SPE) , which can offer a cleaner extract.[5] The optimal technique depends on the required sensitivity and the specific matrix components that need to be removed.
Q3: How can I quantitatively assess the extent of matrix effects in my Almorexant assay?
A3: The "post-extraction spike" method is a widely accepted approach to quantify matrix effects. This involves comparing the peak response of Almorexant spiked into an extracted blank matrix (e.g., plasma) with the response of Almorexant in a neat solution (e.g., mobile phase) at the same concentration. The matrix factor (MF) is calculated as:
-
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
An MF value of 1 indicates no matrix effect, a value < 1 suggests ion suppression, and a value > 1 indicates ion enhancement.
Q4: Is the use of a stable isotope-labeled internal standard (SIL-IS) necessary for Almorexant bioanalysis?
A4: While not strictly mandatory if other validation parameters are met, the use of a SIL-IS for Almorexant is highly recommended. A SIL-IS is considered the gold standard for compensating for matrix effects as it co-elutes with the analyte and experiences similar ionization suppression or enhancement. This allows for more accurate and precise quantification based on the analyte-to-IS peak area ratio. A validated method for Almorexant and its metabolites successfully utilized labeled internal standards.
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting) for Almorexant
-
Possible Cause:
-
Column Overload: Injecting too high a concentration of the analyte.
-
Column Contamination: Buildup of matrix components on the analytical column.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state and peak shape of Almorexant.
-
Secondary Interactions: Interaction of the analyte with active sites on the column or metal surfaces in the LC system.
-
-
Troubleshooting Steps:
-
Dilute the Sample: If column overload is suspected, dilute the sample extract and re-inject.
-
Column Wash: Implement a robust column wash procedure between injections to remove strongly retained matrix components.
-
Optimize Mobile Phase: Adjust the pH of the mobile phase. For basic compounds like Almorexant, a mobile phase with a low pH (e.g., containing formic acid) is often used.
-
Consider a Different Column: If peak shape issues persist, try a column with a different stationary phase or consider using a metal-free column to minimize secondary interactions.
-
Issue 2: High Variability in Almorexant Peak Areas in Replicate Injections
-
Possible Cause:
-
Inconsistent Matrix Effects: Sample-to-sample variation in the matrix composition leading to different degrees of ion suppression.
-
Inconsistent Sample Preparation: Variability in the extraction efficiency of your sample preparation method.
-
LC-MS System Instability: Fluctuations in the spray stability, ion source temperature, or flow rate.
-
-
Troubleshooting Steps:
-
Incorporate a SIL-IS: This is the most effective way to compensate for variable matrix effects.
-
Improve Sample Preparation: If using PPT, consider switching to LLE or SPE for a cleaner extract. Ensure consistent execution of the chosen sample preparation protocol.
-
Optimize Chromatography: Develop a chromatographic method that separates Almorexant from the regions of significant ion suppression. A post-column infusion experiment can help identify these regions.
-
System Suitability Tests: Regularly inject a standard solution to ensure the LC-MS system is performing consistently.
-
Issue 3: Low Almorexant Signal Intensity (Ion Suppression)
-
Possible Cause:
-
Co-elution with Phospholipids: Phospholipids from plasma are a common cause of ion suppression in ESI-MS.
-
Inefficient Sample Cleanup: The chosen sample preparation method may not be adequately removing interfering matrix components.
-
Suboptimal Ion Source Parameters: Incorrect settings for temperature, gas flows, or voltages in the mass spectrometer's ion source.
-
-
Troubleshooting Steps:
-
Enhance Sample Preparation:
-
If using LLE, optimize the extraction solvent and pH.
-
Consider using SPE with a sorbent specifically designed for phospholipid removal.
-
-
Modify Chromatographic Conditions:
-
Use a longer gradient to better separate Almorexant from interfering matrix components.
-
Employ a divert valve to direct the early and late eluting, non-target components to waste instead of the mass spectrometer.
-
-
Optimize MS Source Conditions: Systematically adjust the ion source parameters (e.g., temperature, gas flows) to maximize the Almorexant signal.
-
Data on Sample Preparation Techniques
The following table summarizes a qualitative comparison of common sample preparation techniques for their effectiveness in reducing matrix effects in bioanalysis.
| Sample Preparation Technique | Typical Recovery | Matrix Effect Mitigation | Throughput | Cost | Key Considerations |
| Protein Precipitation (PPT) | Moderate to High | Low to Moderate | High | Low | Simple and fast, but may not effectively remove phospholipids and other small molecule interferences, potentially leading to significant ion suppression. |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Moderate to High | Moderate | Moderate | Good for removing salts and some polar interferences. Selectivity can be improved by optimizing the solvent and pH. |
| Solid-Phase Extraction (SPE) | High | High | Low to Moderate | High | Provides the cleanest extracts by effectively removing a wide range of interferences, including phospholipids. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Almorexant in Human Plasma
This protocol is adapted from a validated method for the determination of Almorexant and its metabolites in human plasma.
-
Sample Preparation:
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (a stable isotope-labeled Almorexant in a suitable solvent).
-
Vortex briefly to mix.
-
Add 50 µL of 0.1 M NaOH and vortex.
-
Add 1 mL of ethyl acetate.
-
-
Extraction:
-
Cap the tubes and vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 5 minutes at 4°C.
-
-
Evaporation and Reconstitution:
-
Transfer the upper organic layer (approximately 900 µL) to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Post-Column Infusion to Identify Regions of Ion Suppression
This is a general protocol to qualitatively assess matrix effects.
-
System Setup:
-
Set up the LC-MS/MS system with the analytical column to be used for Almorexant analysis.
-
Using a T-connector, infuse a standard solution of Almorexant (e.g., 50 ng/mL in mobile phase) at a constant low flow rate (e.g., 10 µL/min) into the eluent from the LC column before it enters the mass spectrometer.
-
-
Analysis:
-
Begin acquiring data on the mass spectrometer, monitoring the MRM transition for Almorexant. You should observe a stable, elevated baseline signal.
-
Inject a blank, extracted plasma sample onto the LC column and run your chromatographic gradient.
-
-
Interpretation:
-
Any significant drop in the stable baseline signal during the chromatographic run indicates a region of ion suppression caused by co-eluting matrix components. The retention time of these dips can be correlated with the retention time of your analyte to assess the risk of matrix effects.
-
Visualizations
Caption: Experimental workflow for Almorexant bioanalysis.
Caption: Troubleshooting workflow for matrix effects.
References
- 1. academic.oup.com [academic.oup.com]
- 2. actapharmsci.com [actapharmsci.com]
- 3. UPLC-MS/MS Based Identification and Quantification of a Novel Dual Orexin Receptor Antagonist in Plasma Samples by Validated SWGTOX Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Suvorexant in Blood Using LC-MS-MS: Important Considerations for Matrix Effects and Quantitative Interferences in Targeted Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validated UPLC-MS/MS method for quantification of melatonin receptor agonists and dual orexin receptor antagonists in human plasma and breast milk: Application to quantify suvorexant and lemborexant in clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the recovery of Almorexant from plasma samples
Welcome to the technical support center for improving the recovery of Almorexant from plasma samples. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during bioanalysis.
Frequently Asked Questions (FAQs)
Q1: Why is my Almorexant recovery from plasma samples low or inconsistent?
Low and inconsistent recovery of Almorexant can stem from several factors. Almorexant is a lipophilic compound, which can lead to challenges in extraction.[1] The most common issues include suboptimal sample pre-treatment, inefficient extraction procedures (whether Liquid-Liquid Extraction or Solid-Phase Extraction), and strong binding to plasma proteins.[2][3] It is crucial to disrupt the drug-protein complex to free the Almorexant for efficient extraction.[2]
Q2: What is the impact of plasma protein binding on Almorexant recovery?
Many drugs exist in plasma in two states: bound to proteins and unbound.[2] Only the unbound fraction is available for extraction and exhibits pharmacological effects. Since Almorexant is extensively metabolized, its binding to plasma proteins like albumin and alpha-1 acid glycoprotein can act as a reservoir, hindering its complete extraction if the binding is not sufficiently disrupted during sample preparation.
Q3: Which initial extraction technique is recommended for Almorexant from human plasma?
Published, validated methods for the quantification of Almorexant in human plasma have successfully utilized both Liquid-Liquid Extraction (LLE) with ethyl acetate (for lower concentration ranges) and Protein Precipitation (PPT) with acetonitrile (for higher concentration ranges). LLE is often preferred for achieving cleaner extracts and better sensitivity.
Q4: How does pH affect the extraction of Almorexant?
The pH of the sample and extraction solvents is a critical parameter. For basic compounds like Almorexant, adjusting the sample pH to a more basic level (e.g., pH 9) will neutralize the molecule, making it less polar and more amenable to extraction with organic solvents in LLE or retention on a reversed-phase SPE sorbent. Conversely, for elution from an SPE cartridge, adjusting the pH to an acidic state can ionize the molecule, increasing its polarity and facilitating its release into the elution solvent.
Q5: Can matrix effects be misinterpreted as low recovery?
Yes. Matrix effects, common in complex samples like plasma, can significantly impact analysis, particularly with LC-MS/MS. Co-eluting endogenous substances can cause ion suppression or enhancement in the mass spectrometer, leading to a lower or higher signal, respectively, which might be incorrectly attributed to poor extraction recovery. Using a stable isotope-labeled internal standard and developing a highly selective extraction method can help mitigate and correct for these effects.
Troubleshooting Guides
Low Recovery in Liquid-Liquid Extraction (LLE)
| Potential Cause | Recommended Solution |
| Incomplete Protein Binding Disruption | Pre-treat the plasma sample by adjusting the pH. Adding a base can disrupt the binding of basic drugs to acidic proteins. |
| Incorrect Solvent Polarity | Ensure the extraction solvent has an appropriate polarity. For Almorexant, ethyl acetate has been used successfully. If recovery is low, consider testing other solvents like methyl t-butyl ether (MTBE), which is effective for similar compounds. |
| Suboptimal pH of Aqueous Phase | Adjust the pH of the plasma sample to suppress the ionization of Almorexant. As a basic compound, a pH > 9 is recommended to ensure it is in its neutral, more hydrophobic form. |
| Insufficient Mixing/Vortexing | Ensure thorough mixing of the plasma and organic solvent to maximize the partition of Almorexant into the organic phase. Vortex for at least 1-2 minutes. |
| Emulsion Formation | Centrifuge the sample at a higher speed or for a longer duration. In some cases, adding salt or freezing the aqueous layer can help break the emulsion. |
| Analyte Degradation | Ensure the stability of Almorexant under the extraction conditions. Avoid extreme pH or high temperatures if the compound is known to be labile. |
Low Recovery in Solid-Phase Extraction (SPE)
| Potential Cause | Recommended Solution |
| Inappropriate Sorbent Selection | For a lipophilic, basic compound like Almorexant, a reversed-phase sorbent (e.g., C18, C8) or a mixed-mode cation exchange sorbent (e.g., MCX) is recommended. Match the sorbent chemistry to the analyte's properties. |
| Incorrect Sample pH During Loading | Adjust the sample pH to ensure Almorexant is retained on the sorbent. For reversed-phase SPE, adjust the pH to a basic level (e.g., >9) to keep the molecule neutral and hydrophobic. |
| Premature Elution During Wash Step | The wash solvent may be too strong, causing the analyte to be washed away. Decrease the percentage of organic solvent in the wash solution (e.g., from 30% methanol to 15%). Analyze the wash fraction to confirm if the analyte is being lost. |
| Incomplete Elution | The elution solvent may not be strong enough to desorb the analyte from the sorbent. Increase the strength of the elution solvent (e.g., higher percentage of organic solvent). Adjust the pH of the elution solvent to ionize the analyte; for Almorexant, adding an acid like formic acid will protonate it, increasing its polarity and aiding elution from a reversed-phase sorbent. |
| Cartridge Drying Out | Do not allow the SPE sorbent bed to dry out between the conditioning/equilibration steps and sample loading, as this can lead to inconsistent recoveries. |
| Inconsistent Flow Rate | An excessively high flow rate during sample loading can prevent adequate interaction between Almorexant and the sorbent, leading to breakthrough. Maintain a slow, consistent flow rate (e.g., ~1 mL/min). |
Experimental Protocols & Data
Protocol 1: Liquid-Liquid Extraction (LLE) for Almorexant
This protocol is based on a validated method for the determination of Almorexant in human plasma.
1. Sample Preparation:
-
To 100 µL of human plasma in a microcentrifuge tube, add the internal standard solution.
-
Add an appropriate volume of a basic buffer (e.g., 0.1 M NaOH) to adjust the sample pH to > 9. Vortex briefly.
2. Extraction:
-
Add 600 µL of ethyl acetate to the tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.
3. Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis. Vortex to ensure the residue is fully dissolved.
4. Analysis:
-
Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
Workflow for Liquid-Liquid Extraction of Almorexant
Caption: Workflow for Almorexant extraction from plasma using LLE.
Protocol 2: Recommended Solid-Phase Extraction (SPE) Method
This is a recommended starting protocol for researchers developing a new SPE method for Almorexant, based on its physicochemical properties and general SPE principles. Optimization is required. A mixed-mode cation exchange sorbent is suggested to leverage both hydrophobic and ionic interactions for high selectivity.
1. Sorbent Selection:
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Mixed-Mode Cation Exchange (e.g., MCX) SPE Cartridge.
2. Sample Pre-treatment:
-
To 100 µL of plasma, add the internal standard.
-
Add 200 µL of 4% phosphoric acid in water to acidify the sample. This protonates Almorexant for ionic binding and helps precipitate proteins.
-
Vortex and centrifuge at 10,000 x g for 10 minutes. Load the supernatant.
3. SPE Procedure:
-
Condition: Pass 1 mL of methanol through the cartridge.
-
Equilibrate: Pass 1 mL of water through the cartridge.
-
Load: Load the pre-treated sample supernatant onto the cartridge at a slow flow rate (~1 mL/min).
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Wash 1 (Polar Interferences): Wash with 1 mL of 0.1 M acetic acid.
-
Wash 2 (Non-polar Interferences): Wash with 1 mL of methanol.
-
Elute: Elute Almorexant with 1 mL of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the protonated analyte, disrupting its ionic bond with the sorbent and allowing elution.
4. Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute in 100 µL of mobile phase for analysis.
Workflow for Recommended SPE of Almorexant
References
Almorexant-13C-d3 purity issues and their impact on quantification
Welcome to the technical support center for Almorexant-13C-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential purity issues and their impact on quantification. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in research?
This compound is a stable isotope-labeled internal standard (SIL-IS) for Almorexant. It is used in quantitative bioanalysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS), to accurately determine the concentration of Almorexant in biological matrices such as plasma. The incorporation of carbon-13 and deuterium atoms provides a mass shift, allowing it to be distinguished from the unlabeled analyte while sharing similar chemical and physical properties.
Q2: What are the potential purity issues associated with this compound?
Like many SIL-IS, this compound may contain isotopic impurities. The primary concern is the presence of a small percentage of the unlabeled Almorexant (d0). This can arise from incomplete incorporation of the stable isotopes during synthesis. Commercial suppliers often specify the isotopic purity, which is typically greater than 95% or 98%.[1][2][3] The presence of unlabeled analyte can impact the accuracy of quantification, especially at low concentrations.[4][5]
Q3: How can the presence of unlabeled Almorexant in the this compound internal standard affect my quantification results?
The presence of unlabeled Almorexant as an impurity in the internal standard can lead to an overestimation of the analyte concentration. This is because the impurity contributes to the signal of the native analyte, artificially inflating its measured amount. This effect is most pronounced at the lower limit of quantification (LLOQ) where the contribution from the impurity is more significant relative to the actual analyte concentration in the sample.
Q4: I am observing a signal for the unlabeled analyte in my blank samples (matrix with internal standard only). What is the likely cause?
Observing a response for the unlabeled analyte in a blank sample containing only the internal standard is a strong indicator of isotopic impurity in your this compound. This phenomenon, often referred to as "crosstalk," is due to the presence of the unlabeled (d0) form of Almorexant within your SIL-IS.
Troubleshooting Guide
Issue 1: Inaccurate results at the lower limit of quantification (LLOQ).
-
Symptom: You observe poor accuracy and precision for your quality control (QC) samples at the LLOQ, often with a positive bias.
-
Potential Cause: The contribution of unlabeled Almorexant from the internal standard is significantly impacting the analyte signal.
-
Troubleshooting Steps:
-
Assess Internal Standard Purity: Prepare a high-concentration solution of the this compound internal standard in a neat solvent (e.g., acetonitrile or methanol) and analyze it using your LC-MS/MS method. Monitor the transition for the unlabeled Almorexant. The presence of a peak at the retention time of Almorexant confirms the presence of the d0 impurity.
-
Quantify the Impurity: If possible, estimate the percentage of the unlabeled analyte in your internal standard. This can be done by comparing the peak area of the d0 impurity to that of the labeled compound in the neat solution.
-
Correction strategies:
-
Adjust LLOQ: If the contribution of the impurity is consistent, you may need to raise your LLOQ to a level where the impact of the impurity is negligible (e.g., less than 5% of the LLOQ area).
-
Use a higher purity standard: Source this compound from a different supplier with a higher guaranteed isotopic purity.
-
Mathematical Correction: While more complex, it is possible to mathematically correct for the contribution of the impurity if its percentage is accurately known and consistent across batches.
-
-
Issue 2: Chromatographic separation of Almorexant and this compound.
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Symptom: You notice a slight shift in retention time between the analyte and the internal standard peaks.
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Potential Cause: This is known as the "isotope effect," which is more common with deuterium labeling. The substitution of hydrogen with deuterium can slightly alter the physicochemical properties of the molecule, leading to different interactions with the stationary phase of the chromatography column.
-
Impact on Quantification: If the separation is significant, the analyte and internal standard may elute into regions with different matrix effects (ion suppression or enhancement), leading to inaccurate and imprecise results.
-
Troubleshooting Steps:
-
Optimize Chromatography: Adjust your chromatographic method (e.g., gradient, flow rate, column chemistry) to achieve co-elution of the analyte and internal standard.
-
Evaluate Matrix Effects: Infuse a constant concentration of Almorexant and this compound post-column while injecting extracted blank matrix samples. A dip or rise in the baseline at the retention time of your compounds indicates the presence of matrix effects. Assess if the effect is consistent between the analyte and the internal standard.
-
Data Presentation
Table 1: Hypothetical Impact of Unlabeled Impurity in this compound on the Quantification of Low Concentration Samples
| Nominal Concentration (ng/mL) | Response of Analyte | Response of IS | Response of d0 Impurity in IS | Calculated Concentration (ng/mL) | Accuracy (%) |
| 0.5 (LLOQ) | 500 | 1,000,000 | 100 | 0.6 | 120% |
| 1.0 | 1000 | 1,000,000 | 100 | 1.1 | 110% |
| 5.0 | 5000 | 1,000,000 | 100 | 5.1 | 102% |
| 50.0 | 50000 | 1,000,000 | 100 | 50.1 | 100.2% |
This table illustrates how a constant response from an unlabeled impurity can have a more significant impact on the accuracy of lower concentration samples.
Experimental Protocols
Protocol 1: LC-MS/MS Quantification of Almorexant in Human Plasma
This protocol is a general guideline and should be optimized for your specific instrumentation and experimental needs. A validated method for the quantification of almorexant and its four primary metabolites in human plasma has been published and can be used as a reference.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, standard, or QC, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
-
LC-MS/MS Conditions:
-
LC Column: Eclipse XDB-C18 (2.1mm × 150mm, 3.5µm) or equivalent.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol (50:50, v/v).
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 30% B
-
1-5 min: 30% to 90% B
-
5-7 min: 90% B
-
7.1-9 min: 30% B
-
-
Injection Volume: 10 µL.
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Mass Spectrometer: Triple quadrupole mass spectrometer.
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Ionization Mode: Electrospray Ionization (ESI), Positive.
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MRM Transitions (Hypothetical):
-
Almorexant: Q1 513.2 -> Q3 [fragment ion]
-
This compound: Q1 517.2 -> Q3 [corresponding fragment ion]
-
-
-
Data Analysis:
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Integrate the peak areas for both Almorexant and this compound.
-
Calculate the peak area ratio (Almorexant / this compound).
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Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
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Determine the concentration of Almorexant in the unknown samples from the calibration curve using a weighted (1/x²) linear regression.
-
Mandatory Visualizations
Caption: Almorexant's mechanism of action in the orexin signaling pathway.
Caption: Troubleshooting workflow for this compound quantification issues.
References
- 1. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Almorexant - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Dual orexin receptor antagonism by almorexant does not potentiate impairing effects of alcohol in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Matrix: A Technical Support Guide for Mitigating Ion Suppression in Almorexant Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of ion suppression in the liquid chromatography-mass spectrometry (LC-MS/MS) analysis of Almorexant. Ion suppression, a form of matrix effect, can significantly impact the accuracy, precision, and sensitivity of bioanalytical methods. This guide offers detailed experimental protocols and data-driven recommendations to help you identify, troubleshoot, and mitigate these effects in your research.
Troubleshooting Guide: Overcoming Ion Suppression
This guide provides a systematic approach to diagnosing and resolving ion suppression issues during the analysis of Almorexant.
Initial Assessment: Is Ion Suppression Affecting Your Almorexant Assay?
Question: My Almorexant peak area is inconsistent or lower than expected in plasma samples compared to neat standards. How do I confirm if ion suppression is the cause?
Answer: The most definitive way to assess ion suppression is by calculating the Matrix Factor (MF). This is typically done during method validation by comparing the peak response of an analyte in a post-extraction spiked blank matrix to its response in a neat solution.
Experimental Protocol: Quantitative Assessment of Matrix Effect
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike Almorexant and its internal standard (IS) into the mobile phase or reconstitution solvent at a known concentration (e.g., low, medium, and high QC levels).
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Set B (Post-Extraction Spike): Extract blank plasma using your established sample preparation method. After the final evaporation step, reconstitute the extract with the same solution used in Set A, containing Almorexant and its IS at the same concentrations.
-
-
Analyze both sets of samples by LC-MS/MS.
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Calculate the Matrix Factor (MF) for Almorexant and the IS using the following formula:
MF = (Peak Area in Post-Extraction Spike) / (Peak Area in Neat Solution)
-
An MF value of 1 indicates no matrix effect.
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An MF value < 1 indicates ion suppression.
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An MF value > 1 indicates ion enhancement.
-
-
Calculate the IS-Normalized MF:
IS-Normalized MF = (MF of Almorexant) / (MF of IS)
An IS-normalized MF close to 1 suggests that the internal standard effectively compensates for the variability in ion suppression.
Troubleshooting Decision Tree
If ion suppression is confirmed (MF < 1), the following decision tree can guide your troubleshooting process.
Caption: Troubleshooting Decision Tree for Ion Suppression in Almorexant Analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ion suppression when analyzing Almorexant in plasma?
A1: Ion suppression in the analysis of Almorexant from plasma is primarily caused by co-eluting endogenous matrix components, such as phospholipids, salts, and proteins, that were not completely removed during sample preparation.[1] These molecules can compete with Almorexant for ionization in the mass spectrometer's ion source, leading to a reduced signal.[1]
Q2: Which sample preparation technique is best for minimizing ion suppression for Almorexant?
A2: The choice of sample preparation technique depends on the required sensitivity and concentration range of your assay. A validated method for Almorexant utilizes two approaches:
-
Protein Precipitation (PPT) with acetonitrile: This method is simpler and faster, making it suitable for higher concentration ranges (50.0–1000 ng/mL).[2] However, it is generally less effective at removing phospholipids and may result in more significant ion suppression compared to LLE or SPE.
-
Liquid-Liquid Extraction (LLE) with ethyl acetate: This technique offers a cleaner extract and is recommended for lower concentration ranges (0.400–100 ng/mL).[2] LLE is more effective at removing highly polar and non-polar interferences, thus reducing matrix effects.
The following table provides a general comparison of the expected matrix effects for different sample preparation techniques based on data from the analysis of small molecule drugs in plasma. While not specific to Almorexant, it illustrates the trend of reduced ion suppression with more rigorous cleanup methods.
Table 1: Comparison of Matrix Effects for Different Sample Preparation Techniques
| Sample Preparation Method | Analyte | Matrix | Matrix Effect (% Suppression) | Reference |
| Protein Precipitation (Acetonitrile) | Propranolol | Plasma | 35.8% | Furey, A., et al. (2013). Talanta, 115, 104-120. |
| Liquid-Liquid Extraction (MTBE) | Propranolol | Plasma | 10.2% | Furey, A., et al. (2013). Talanta, 115, 104-120. |
| Solid-Phase Extraction (C18) | Propranolol | Plasma | 5.1% | Furey, A., et al. (2013). Talanta, 115, 104-120. |
Q3: Can I use a simple protein precipitation method for low concentrations of Almorexant?
A3: While PPT is a straightforward technique, it may not provide sufficient cleanup for quantifying low concentrations of Almorexant due to a higher risk of ion suppression from residual matrix components. For lower limits of quantification, LLE or SPE are generally recommended to achieve the necessary sensitivity and accuracy.[2]
Q4: How can I optimize my LC method to reduce ion suppression for Almorexant?
A4: Chromatographic separation plays a crucial role in mitigating ion suppression by separating Almorexant from co-eluting matrix components. Consider the following optimizations:
-
Gradient Elution: Employ a gradient elution to effectively separate Almorexant from early-eluting polar interferences and late-eluting non-polar compounds.
-
Column Chemistry: Use a high-efficiency column, such as a C18 or Phenyl-Hexyl, to improve peak shape and resolution. A validated method for Almorexant successfully used an Eclipse XDB-C18 column.
-
Flow Rate: Reducing the flow rate can sometimes improve ionization efficiency and reduce matrix effects, although this will increase run time.
Q5: What are the recommended LC-MS/MS parameters for Almorexant analysis?
A5: The following table summarizes the key parameters from a validated method for the quantification of Almorexant in human plasma.
Table 2: Validated LC-MS/MS Method Parameters for Almorexant Analysis
| Parameter | Setting |
| Liquid Chromatography | |
| Column | Eclipse XDB-C18 (2.1 mm × 150 mm, 3.5 µm) |
| Mobile Phase | Mixtures of acetonitrile, methanol, and water containing 1% formic acid |
| Flow Rate | 400 µL/min |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), positive mode |
| MS/MS System | Triple Stage Quadrupole |
| Linearity Range (LLE) | 0.400–100 ng/mL |
| Linearity Range (PPT) | 50.0–1000 ng/mL |
Q6: How important is a stable isotope-labeled internal standard (SIL-IS) for Almorexant analysis?
A6: Using a SIL-IS is highly recommended for the bioanalysis of Almorexant. A SIL-IS has nearly identical chemical and physical properties to Almorexant and will co-elute, experiencing the same degree of ion suppression or enhancement. This co-behavior allows the SIL-IS to effectively compensate for variations in matrix effects between samples, leading to more accurate and precise quantification. The validated method for Almorexant utilized labeled internal standards.
Experimental Workflows and Protocols
Sample Preparation Workflow Comparison
The following diagram illustrates the workflows for the two recommended sample preparation methods for Almorexant analysis.
Caption: Sample Preparation Workflows for Almorexant Analysis.
Detailed Methodologies
Protein Precipitation (for higher concentrations)
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
Liquid-Liquid Extraction (for lower concentrations)
-
To 100 µL of plasma sample, add 500 µL of ethyl acetate.
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
By following these guidelines and protocols, researchers can effectively mitigate ion suppression and ensure the development of robust and reliable bioanalytical methods for the quantification of Almorexant.
References
- 1. Quantification of daridorexant, lemborexant and suvorexant in whole blood using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Suvorexant in Blood Using LC-MS-MS: Important Considerations for Matrix Effects and Quantitative Interferences in Targeted Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in the formulation development of Almorexant for oral administration
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the challenges and troubleshooting strategies associated with the oral formulation of Almorexant.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in developing an oral formulation for Almorexant?
A1: The primary challenges stem from Almorexant's intrinsic physicochemical and pharmacokinetic properties. These include a low absolute oral bioavailability of approximately 11.2%, which is attributed to extensive first-pass metabolism.[1][2][3] The drug is also highly lipophilic, with a log P value greater than 5, suggesting poor aqueous solubility.[4] Additionally, manufacturing issues such as the active pharmaceutical ingredient (API) sticking to tablet compression equipment have been reported.[1]
Q2: Has a lipid-based formulation, like a self-emulsifying drug delivery system (SEDDS), been successful in improving Almorexant's bioavailability?
A2: No, attempts to improve Almorexant's bioavailability using a lipid-based formulation have been unsuccessful. A clinical study comparing a standard tablet to a liquid-filled hard gelatin capsule, designed to increase bioavailability, found that the capsule formulation did not increase the maximum plasma concentration (Cmax) or the total exposure (AUC). While this approach was successful for Almorexant in animal models (dogs), the positive results did not translate to human subjects.
Q3: Why might a lipid-based formulation fail for a highly metabolized compound like Almorexant?
A3: While lipid-based formulations can enhance the dissolution and absorption of lipophilic drugs, their effectiveness can be limited if the primary obstacle to bioavailability is extensive first-pass metabolism. These formulations primarily address absorption limitations by improving solubilization in the gastrointestinal tract. However, if the drug is rapidly and extensively metabolized by the liver after absorption, simply increasing the amount of drug that enters the portal circulation may not lead to a proportional increase in systemic bioavailability. Almorexant is extensively metabolized into 47 different metabolites, which is the main reason for its low bioavailability.
Q4: What was the issue with the API "sticking" during tablet manufacturing, and how was it resolved?
A4: The initial tablet formulation of Almorexant faced a manufacturing issue where the API would adhere to the tablet compression apparatus, a common problem known as "sticking". This issue was addressed by developing a new tablet formulation with two key changes: using a larger API crystal size and increasing the proportion of excipients by 30%. This new formulation demonstrated similar pharmacokinetic properties to the original "sticky" tablet but resolved the manufacturing problem.
Q5: What is the metabolic profile of Almorexant?
A5: Almorexant undergoes extensive metabolism in humans. Following oral administration, it is converted into numerous metabolites. There are four primary metabolic pathways: demethylation to form isomeric phenols (M3 and M8), dehydrogenation to create an aromatic isoquinolinium ion (M5), and oxidative dealkylation resulting in the loss of the phenylglycine moiety (M6). These primary metabolites are then further modified, often through conjugation with glucuronic or sulfonic acid. The majority of the administered dose is eliminated as metabolites in the feces.
Troubleshooting Guide
| Problem Encountered | Potential Cause(s) | Recommended Action(s) |
| Low in vitro dissolution rate in aqueous media. | Almorexant is practically insoluble in water. | 1. Utilize dissolution media containing surfactants (e.g., Sodium Lauryl Sulfate) to improve wetting and solubilization. 2. Consider formulation strategies for poorly soluble drugs, such as solid dispersions with hydrophilic polymers or micronization of the API. |
| API sticking to punch faces during tablet compression. | - Adhesive properties of the API. - Inadequate lubrication in the formulation. - Low melting point of the API or excipients. - High static charges. | 1. Increase the concentration of lubricants like magnesium stearate. 2. Modify the API's physical properties, such as increasing the crystal size, as was done for Almorexant. 3. Optimize tablet press settings (e.g., reduce compression speed or force). 4. Control temperature and humidity in the compression suite. |
| Poor bioavailability despite good in vitro dissolution. | Extensive first-pass metabolism is the most likely cause for Almorexant. | 1. Standard formulation approaches to enhance absorption may not be sufficient. 2. Investigate the co-administration of inhibitors of the metabolizing enzymes (though this can lead to significant drug-drug interactions). Almorexant itself is a moderate inhibitor of CYP2D6. 3. Consider alternative routes of administration that bypass the liver (e.g., sublingual, transdermal), although these present their own development challenges. |
| Inconsistent tablet hardness or weight. | - Poor powder flow of the formulation blend. - Segregation of the blend components. | 1. Incorporate glidants (e.g., colloidal silicon dioxide) to improve powder flow. 2. Optimize the granulation process to ensure a uniform particle size distribution. 3. Ensure adequate and optimized blending times. |
Data Presentation
Table 1: Physicochemical and Pharmacokinetic Properties of Almorexant
| Parameter | Value | Reference(s) |
| Molecular Formula | C₂₉H₃₁F₃N₂O₃ | |
| Molar Mass | 512.57 g/mol | |
| Log P | > 5 | |
| Aqueous Solubility | Insoluble | |
| Solubility in DMSO:PBS (1:2, pH 7.2) | ~0.25 mg/mL | |
| Solubility in Ethanol | ~10 mg/mL | |
| Solubility in DMSO | 20 - 72 mg/mL | |
| Absolute Oral Bioavailability | 11.2% | |
| Time to Max. Plasma Concentration (Tmax) | 0.8 - 1.5 hours | |
| Primary Route of Elimination | Metabolism; Excretion in feces (78%) |
Table 2: Comparative Pharmacokinetics of Different Almorexant Oral Formulations (200 mg Dose)
| Formulation Type | Cmax (ng/mL) | AUC₀₋∞ (ng·h/mL) | t½ (h) | Key Finding | Reference(s) |
| "Sticky" Tablet | 1007 | 6219 | ~32.6 | Original formulation with manufacturing issues. | |
| Improved Tablet (Larger API crystal size + more excipients) | 993 | 6183 | ~32.6 | Solved sticking problem; bioequivalent to the original tablet. | |
| Lipid-Based Capsule (Data normalized to 100mg dose for comparison) | Lower than tablet | Lower than tablet | Not Reported | Failed to increase bioavailability compared to the tablet formulation. |
Note: Values are geometric means as reported in the cited study. The lipid-based capsule was tested at 25 mg and 50 mg doses, and results showed dose-proportional exposure but did not surpass the tablet's bioavailability.
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This protocol provides a general method for assessing the intestinal permeability of a compound like Almorexant.
-
Cell Culture:
-
Culture Caco-2 cells (ATCC HTB-37) in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin).
-
Seed the cells onto permeable polycarbonate membrane inserts (e.g., 12-well Transwell plates) at a density of approximately 6 x 10⁴ cells/cm².
-
Maintain the cell cultures for 21-25 days to allow for differentiation into a confluent monolayer.
-
-
Monolayer Integrity Test:
-
Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) using a voltmeter. TEER values should be above 250 Ω·cm².
-
Alternatively, assess the permeability of a low-permeability marker like Lucifer yellow or mannitol.
-
-
Permeability Experiment (Apical to Basolateral - A→B):
-
Wash the monolayers gently with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Prepare the Almorexant dosing solution in HBSS (e.g., at a concentration of 1-10 µM). Due to Almorexant's low aqueous solubility, a small percentage of DMSO (e.g., <1%) may be required.
-
Add the dosing solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.
-
Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At specified time points, collect samples from the basolateral chamber and replace the volume with fresh HBSS. Collect a sample from the apical chamber at the end of the experiment.
-
-
Permeability Experiment (Basolateral to Apical - B→A):
-
To assess active efflux, perform the experiment in the reverse direction by adding the dosing solution to the basolateral chamber and sampling from the apical chamber.
-
-
Sample Analysis:
-
Quantify the concentration of Almorexant in all samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
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dQ/dt is the rate of drug appearance in the receiver chamber.
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A is the surface area of the membrane.
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C₀ is the initial concentration in the donor chamber.
-
-
Calculate the efflux ratio: ER = Papp (B→A) / Papp (A→B). An ER > 2 suggests the involvement of active efflux.
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Protocol 2: Evaluation of API Sticking Tendency
This protocol describes methods to quantify the adherence of Almorexant to tablet punch surfaces.
-
Tooling Preparation:
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Thoroughly clean and dry the tablet punches and dies to be used.
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Measure the initial weight of the upper and lower punches using a microbalance.
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Characterize the surface roughness of the punch faces using techniques like optical profilometry or Atomic Force Microscopy (AFM) if available.
-
-
Tablet Compression Run:
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Prepare the final powder blend of Almorexant and excipients.
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Set up the tablet press with the desired compression parameters (e.g., compression force, turret speed).
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Perform a compression run of a predetermined number of tablets (e.g., 1,000 tablets).
-
-
Quantification of Sticking:
-
Gravimetric Method:
-
After the run, carefully remove the punches without disturbing any adhered material.
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Reweigh the punches on the microbalance. The difference between the final and initial weight represents the mass of the adhered material.
-
-
Chemical Analysis Method:
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Wash the punch faces with a suitable solvent (e.g., methanol or acetonitrile) to dissolve the adhered material.
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Collect the washings in a volumetric flask.
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Quantify the amount of Almorexant in the solvent using a validated HPLC-UV or LC-MS/MS method.
-
-
-
Data Analysis:
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Compare the amount of sticking between different formulations (e.g., with varying lubricant levels or API particle sizes).
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Correlate the amount of sticking with tablet properties (e.g., ejection force, surface appearance) and punch surface characteristics.
-
Visualizations
Almorexant Mechanism of Action
Caption: Almorexant competitively antagonizes OX1 and OX2 receptors.
Almorexant Metabolic Pathway
Caption: Primary metabolic pathways of Almorexant in humans.
Workflow for Troubleshooting Low Bioavailability
References
- 1. Formulation development for the orexin receptor antagonist almorexant: assessment in two clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation development for the orexin receptor antagonist almorexant: assessment in two clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. ediss.sub.uni-hamburg.de [ediss.sub.uni-hamburg.de]
Almorexant Bioavailability Enhancement: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the absolute bioavailability of Almorexant.
Introduction
Almorexant, a dual orexin receptor antagonist, exhibits low oral bioavailability, posing a significant hurdle in its clinical development. This guide explores potential strategies to overcome this limitation, supported by available data and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the known absolute bioavailability of Almorexant in humans and what are the primary reasons for its low value?
A1: The absolute oral bioavailability of Almorexant in healthy human subjects is approximately 11.2%.[1][2] The primary reason for this low bioavailability is a pronounced first-pass metabolism, meaning a significant portion of the orally administered drug is metabolized in the liver before it can reach systemic circulation.[1][2]
Q2: Has a lipid-based formulation been successful in improving Almorexant's bioavailability?
A2: No, a clinical study investigating a liquid-filled hard gelatin capsule, a type of lipid-based formulation, failed to increase the bioavailability of Almorexant in healthy subjects. In fact, the exposure to Almorexant was lower with this formulation compared to a standard tablet.[1] This is a critical consideration for researchers exploring formulation-based enhancement strategies.
Q3: What is the primary metabolic pathway of Almorexant and which cytochrome P450 enzyme is predominantly involved?
A3: Almorexant undergoes extensive metabolism, with 47 metabolites identified in humans. The primary routes of metabolism include demethylation, dehydrogenation, and oxidative dealkylation. Almorexant is a substrate of the cytochrome P450 3A4 (CYP3A4) isoenzyme, which plays a major role in its first-pass metabolism.
Q4: Is there evidence of Almorexant being a substrate for efflux transporters like P-glycoprotein (P-gp)?
A4: Currently, there is no direct published evidence from in vitro or in vivo studies specifically identifying Almorexant as a substrate for P-glycoprotein (P-gp) or other major efflux transporters. While the interplay between CYP3A4 and P-gp can contribute to low bioavailability for some drugs, the specific role of P-gp in Almorexant's disposition remains to be experimentally determined.
Q5: Have prodrug or nanoformulation strategies been reported for Almorexant?
A5: To date, there are no published preclinical or clinical studies detailing the successful development and evaluation of prodrugs or specific nanoformulations of Almorexant aimed at improving its oral bioavailability. These remain theoretical strategies that would require experimental validation.
Troubleshooting Guide: Strategies to Enhance Almorexant Bioavailability
Problem 1: Low systemic exposure of Almorexant in preclinical/clinical studies.
Potential Cause: Extensive first-pass metabolism mediated by CYP3A4.
Troubleshooting Strategies:
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Co-administration with a CYP3A4 Inhibitor: This is a clinically validated strategy to significantly increase Almorexant's bioavailability.
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Medicinal Chemistry Approaches: Modify the Almorexant structure at metabolic hotspots to block or reduce CYP3A4-mediated metabolism.
Problem 2: A developed lipid-based formulation failed to improve Almorexant's bioavailability.
Potential Cause: While a lipid-based formulation showed a 3-fold increase in exposure in dogs, it failed in humans. This species-specific difference could be due to variations in gastrointestinal physiology, lymphatic transport, and/or metabolic enzyme activity.
Troubleshooting Strategies:
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Investigate Alternative Formulation Technologies: Explore other advanced formulation strategies such as amorphous solid dispersions or nanoformulations (nanosuspensions, solid lipid nanoparticles). These approaches aim to improve dissolution rate and solubility, which are prerequisites for absorption.
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In-depth Preclinical Evaluation: Utilize in vitro models like Caco-2 cell monolayers to assess permeability and potential efflux, and in vitro metabolism models with human liver microsomes to better predict human pharmacokinetics before proceeding to in vivo studies.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Almorexant with and without CYP3A4 Inhibitors
| Co-administered Drug | Almorexant Dose | Inhibitor Dose and Duration | Fold Increase in Almorexant AUC (Area Under the Curve) | Fold Increase in Almorexant Cmax (Maximum Concentration) | Reference |
| Ketoconazole (Strong CYP3A4 Inhibitor) | 100 mg single dose | 400 mg once daily for 14 days | 10.5 | 3.6 | |
| Diltiazem (Moderate CYP3A4 Inhibitor) | 100 mg single dose | 300 mg once daily for 11 days | 3.5 | 2.1 |
Table 2: Pharmacokinetic Parameters of a Failed Lipid-Based Almorexant Formulation in Humans
| Formulation | Almorexant Dose | Geometric Mean Cmax (ng/mL) | Geometric Mean AUC0-24h (ng·h/mL) | Reference |
| Reference Tablet | 100 mg | 134 | 438 | |
| Lipid-Based Capsule | 25 mg | 15.3 | 47.9 | |
| Lipid-Based Capsule | 50 mg | 34.1 | 105 |
Experimental Protocols
Protocol 1: In Vivo Evaluation of CYP3A4 Inhibition on Almorexant Pharmacokinetics (Adapted from a clinical study)
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Study Design: A randomized, two-way crossover study in healthy human subjects.
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Treatment Arms:
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Period 1: Administer a single oral dose of 100 mg Almorexant.
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Period 2: Administer a CYP3A4 inhibitor (e.g., 400 mg ketoconazole once daily) for a sufficient duration to achieve steady-state inhibition (e.g., 14 days). On the last day of inhibitor administration, co-administer a single oral dose of 100 mg Almorexant.
-
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Pharmacokinetic Sampling: Collect serial blood samples at predefined time points (e.g., pre-dose, and 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72, 96, and 120 hours post-dose of Almorexant).
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Bioanalysis: Analyze plasma samples for Almorexant concentrations using a validated LC-MS/MS method.
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Data Analysis: Calculate pharmacokinetic parameters (AUC, Cmax, Tmax, t1/2) for Almorexant with and without the CYP3A4 inhibitor. Determine the geometric mean ratios for AUC and Cmax to quantify the magnitude of the drug-drug interaction.
Protocol 2: Caco-2 Permeability Assay to Investigate Almorexant as a Potential P-gp Substrate
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Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until a confluent monolayer with well-formed tight junctions is established (typically 21-28 days).
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Transport Buffer: Use a suitable transport buffer (e.g., Hank's Balanced Salt Solution with 25 mM HEPES, pH 7.4).
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Permeability Measurement:
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Apical to Basolateral (A-B) Transport: Add Almorexant (at a non-toxic concentration) to the apical side of the monolayer.
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Basolateral to Apical (B-A) Transport: Add Almorexant to the basolateral side.
-
-
Efflux Ratio Determination:
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Incubate for a defined period (e.g., 2 hours) at 37°C.
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Collect samples from the receiver compartment at specified time points.
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Quantify Almorexant concentration using LC-MS/MS.
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Calculate the apparent permeability coefficient (Papp) for both directions.
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The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 is indicative of active efflux.
-
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Inhibition Study: Repeat the permeability assay in the presence of a known P-gp inhibitor (e.g., verapamil or cyclosporine A). A significant reduction in the efflux ratio in the presence of the inhibitor would confirm Almorexant as a P-gp substrate.
Visualizations
Caption: Almorexant's primary metabolic pathway.
Caption: Workflow of potential bioavailability strategies.
References
Technical Support Center: Overcoming Sticking Issues in Almorexant Tablet Compression
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address sticking issues encountered during the compression of Almorexant tablets.
Troubleshooting Guide: Sticking During Almorexant Tablet Compression
Sticking, the adhesion of granule or powder material to the punch faces and die walls, is a common challenge in tablet manufacturing. For Almorexant, this issue was significant enough to necessitate formulation adjustments. This guide provides a systematic approach to diagnosing and resolving sticking problems.
Is the issue related to the Almorexant formulation itself?
The physicochemical properties of the Almorexant active pharmaceutical ingredient (API) have been identified as a contributor to sticking during tablet compression. Early tablet formulations of Almorexant encountered this issue, leading to the development of improved formulations.[1][2] Key strategies involved modifying the API's physical properties and adjusting the excipient composition.
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API Crystal Size: An initial approach to mitigate sticking was to use Almorexant with a larger API crystal size.[1][2] Smaller particles can have a higher surface area-to-volume ratio, potentially increasing their tendency to adhere to punch surfaces.
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Excipient Ratio: A subsequent and more effective modification was to increase the proportion of excipients in the formulation by 30%.[1] This effectively reduces the concentration of the API at the tablet surface, minimizing its contact with the tooling.
Have you optimized the lubricant in your formulation?
Lubricants are crucial excipients for reducing friction between the tablet and the die wall, as well as preventing adhesion to the punch faces.
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Lubricant Type: Hydrophobic lubricants like magnesium stearate are commonly used and highly effective at low concentrations. However, their hydrophobic nature can sometimes negatively impact tablet disintegration and dissolution. Alternative lubricants such as sodium stearyl fumarate can be considered if such issues arise.
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Lubricant Concentration: Insufficient lubricant is a primary cause of sticking. The concentration should be optimized; typically, magnesium stearate is used in concentrations of 0.25% to 2.0% w/w. Increasing the lubricant concentration generally reduces sticking propensity.
-
Blending Time: The duration of lubricant blending is critical. Over-blending can lead to the formation of a hydrophobic film around the granules, which can decrease tablet hardness and prolong disintegration time. Conversely, under-blending results in inadequate lubrication and sticking.
Could moisture content be the culprit?
Excessive moisture in the granules can lead to sticking by forming liquid bridges between the powder and the tooling surfaces.
-
Granule Drying: Ensure that the granules are adequately dried before compression. The moisture content should be carefully controlled and monitored.
-
Hygroscopic Excipients: Be mindful of using highly hygroscopic excipients, as they can absorb moisture from the environment, contributing to sticking. If their use is necessary, environmental humidity control becomes critical.
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Environmental Control: The relative humidity of the compression suite should be controlled. High humidity can introduce moisture into the powder blend, leading to sticking.
Are your tablet press parameters optimized?
The settings of the tablet press play a significant role in the occurrence of sticking.
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Compression Force: Insufficient compression force can result in weak tablets with a higher tendency to adhere to the punch faces. Increasing the main compression force can often resolve this.
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Press Speed: High press speeds reduce the dwell time (the time the punch head is in contact with the compression roller), which can be insufficient for proper particle bonding and de-aeration, potentially leading to sticking. Reducing the press speed can alleviate this issue.
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Tooling Condition: Worn, scratched, or improperly polished punch faces can provide sites for powder to adhere and accumulate. Regular inspection and maintenance of tooling are essential. Using punches with specialized coatings (e.g., chromium nitride) can also significantly reduce sticking.
Frequently Asked Questions (FAQs)
Q1: What were the primary modifications made to the original Almorexant tablet formulation to overcome sticking?
A1: Two key modifications were implemented to address the sticking issues with the Almorexant API. The first was an increase in the crystal size of the API. The second, more impactful change was a 30% increase in the total amount of excipients in the formulation, which reduced the concentration of the sticky API at the tablet surface.
Q2: How does increasing the excipient-to-API ratio help in reducing sticking?
A2: Increasing the proportion of excipients effectively "dilutes" the active pharmaceutical ingredient. This reduces the likelihood of the API coming into direct contact with the punch and die surfaces, thereby minimizing adhesion. The excipients form a barrier or matrix that encapsulates the API particles.
Q3: What is the role of a lubricant in preventing sticking, and what is a common choice for Almorexant-type formulations?
A3: Lubricants function by forming a thin layer between the tablet surface and the die wall/punch faces, which reduces friction and adhesion. Magnesium stearate is a very common and effective lubricant used in tablet formulations. The optimal concentration needs to be determined experimentally, but it typically falls in the range of 0.25% to 2.0% w/w.
Q4: Can the physical properties of the Almorexant API itself contribute to sticking?
A4: Yes, the inherent physicochemical properties of an API are a major factor in its tendency to stick. For Almorexant, sticking was noted as a significant issue during the compression stage of manufacturing, which prompted further formulation development.
Q5: What are some initial troubleshooting steps if I observe sticking during a compression run with a new Almorexant formulation?
A5: Start by verifying the basics:
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Check Lubricant Level: Ensure the correct amount of lubricant has been added and properly blended.
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Assess Moisture Content: Verify that the granules are not overly moist.
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Increase Compression Force: Gradually increase the compression force to see if it improves tablet integrity and reduces sticking.
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Reduce Press Speed: Slowing down the tablet press increases dwell time and can often mitigate sticking.
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Inspect Tooling: Examine the punch faces for any signs of wear, scratches, or residue buildup.
Data Presentation
Table 1: Pharmacokinetic Parameters of Different Almorexant Formulations
This table summarizes the geometric mean ratios of key pharmacokinetic parameters from a clinical study comparing the original "sticky" Almorexant tablet formulation with two improved formulations designed to prevent sticking.
| Comparison | Cmax (Geometric Mean Ratio) | 90% Confidence Interval for Cmax | AUC (Geometric Mean Ratio) | 90% Confidence Interval for AUC |
| New Formulation A vs. Old "Sticky" Formulation (Increased API Crystal Size) | 0.85 | 0.73 - 0.99 | 0.98 | 0.88 - 1.09 |
| New Formulation B vs. Old "Sticky" Formulation (Increased Crystal Size & Excipients) | 0.78 | 0.67 - 0.91 | 0.94 | 0.84 - 1.04 |
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Cmax: Maximum plasma concentration
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AUC: Area under the plasma concentration-time curve
Experimental Protocols
Protocol 1: Evaluation of Sticking Tendency by Measurement of Ejection Force
Objective: To quantitatively assess the lubrication efficiency of a formulation and its tendency to stick by measuring the force required to eject the tablet from the die.
Methodology:
-
Equipment: An instrumented tablet press or a compaction simulator equipped with a force transducer on the lower punch.
-
Procedure: a. Prepare the Almorexant granule blend with the desired lubricant concentration. b. Set the desired compression force and press speed on the instrument. c. Fill the die with the granule blend. d. Initiate the compression cycle. e. Record the force exerted on the lower punch as it pushes the compacted tablet out of the die. This is the ejection force. f. Repeat the measurement for a statistically relevant number of tablets (e.g., n=10).
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Data Analysis: a. Calculate the average and standard deviation of the peak ejection force. b. Compare the ejection forces of different formulations. A lower ejection force generally indicates better lubrication and a lower sticking tendency.
Protocol 2: Assessment of Surface Adhesion using Atomic Force Microscopy (AFM)
Objective: To measure the adhesive forces between Almorexant particles and the tablet punch surface at a nanoscale level.
Methodology:
-
Equipment: An Atomic Force Microscope (AFM) with a cantilever.
-
Procedure: a. A single particle of Almorexant is attached to the AFM cantilever tip (colloid probe technique). b. The punch material (or a coupon of the same material and finish) is mounted on the AFM sample stage. c. The cantilever with the attached particle is brought into contact with the punch surface with a controlled force. d. The cantilever is then retracted, and the force required to pull the particle off the surface is measured. This is the adhesion force. e. Measurements can be repeated at multiple points on the surface to create an adhesion map. f. The experiment can be conducted under controlled humidity to assess its impact on adhesion.
-
Data Analysis: a. The adhesion force data provides a direct measure of the interaction between the API and the tooling material. b. This technique can be used to screen different punch materials, coatings, and the effect of formulation variables on adhesion.
Visualizations
Caption: Troubleshooting workflow for Almorexant tablet sticking.
Caption: Formulation modification pathway for Almorexant.
References
Refinement of animal models for studying the effects of Almorexant
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing almorexant in animal models. The information is designed to address specific issues that may arise during experimentation, ensuring data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for almorexant?
Almorexant is a dual orexin receptor antagonist, meaning it blocks the activity of both orexin 1 (OX1) and orexin 2 (OX2) receptors.[1][2] The orexin system is crucial for maintaining wakefulness.[3][4] By antagonizing these receptors, almorexant reduces wakefulness and promotes both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep.[5]
Q2: Which orexin receptor is primarily responsible for the sleep-promoting effects of almorexant?
Studies in knockout mice have demonstrated that the sleep-promoting effects of almorexant are primarily mediated through the blockade of the OX2 receptor. Almorexant still induces sleep in mice lacking the OX1 receptor, but it is ineffective in mice lacking the OX2 receptor.
Q3: What are the typical effective doses of almorexant in rodents?
Effective doses of almorexant can vary depending on the species and the desired effect.
-
Mice (C57BL/6J): Oral doses of 25, 100, and 300 mg/kg have been shown to dose-dependently reduce wakefulness and increase NREM and REM sleep. A dose of 100 mg/kg has been noted to attenuate active wake for up to 7 hours. For reducing locomotor activity, doses starting from 50 mg/kg have been effective.
-
Rats (Sprague Dawley & Wistar): An oral dose of 100 mg/kg has been shown to be an equipotent sleep-promoting dose when compared to zolpidem. A higher dose of 300 mg/kg has also been used to decrease alertness and increase sleep.
Q4: How is almorexant typically administered in animal studies?
In most rodent studies, almorexant is administered orally (p.o.) via gavage. It is often dissolved in a vehicle such as 0.25% methylcellulose solution. Intraperitoneal (i.p.) injections have also been used.
Q5: What are the expected effects of almorexant on sleep architecture?
Almorexant is known to increase both NREM and REM sleep and decrease the latency to sleep onset. Unlike some other hypnotics, it is suggested to maintain a more natural sleep architecture.
Troubleshooting Guide
Problem 1: High variability in sleep-wake data between animals treated with the same dose of almorexant.
-
Possible Cause: Inconsistent timing of drug administration relative to the animal's circadian cycle.
-
Solution: Administer almorexant at the beginning of the animal's active phase (dark period for nocturnal rodents) to observe the most robust sleep-promoting effects. Ensure consistent administration timing across all animals.
-
-
Possible Cause: Stress from handling or the administration procedure.
-
Solution: Acclimate animals to handling and the gavage procedure for several days before the experiment begins. A stressed animal may have a delayed or blunted response to the sleep-promoting effects of the drug.
-
-
Possible Cause: Individual differences in metabolism.
-
Solution: Increase the sample size per group to account for biological variability. Ensure animals are of a similar age and weight.
-
Problem 2: Almorexant does not appear to reduce locomotor activity as expected.
-
Possible Cause: The dose is too low.
-
Solution: While sleep can be induced at lower doses, a significant reduction in baseline locomotor activity in mice is more consistently observed at oral doses of 50 mg/kg and above. Consider performing a dose-response study.
-
-
Possible Cause: The method of activity measurement is not sensitive enough.
-
Solution: Utilize automated locomotor activity monitoring systems that can track fine movements in addition to general locomotion.
-
-
Possible Cause: The experimental paradigm is inducing arousal.
-
Solution: Ensure the testing environment is quiet and free from sudden stimuli. If the experiment involves other manipulations, these could be counteracting the sedative effects of almorexant.
-
Problem 3: Observing paradoxical increases in activity or inconsistent sleep induction.
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Possible Cause: This has been observed in specific animal models, such as orexin/ataxin-3 transgenic mice (a model for narcolepsy), where a low dose (30 mg/kg) of almorexant paradoxically increased active wakefulness.
-
Solution: Be aware of the specific characteristics of your animal model. The effects of almorexant can be genotype-dependent. This paradoxical effect is less likely in wild-type animals.
-
-
Possible Cause: The animal's sleep-wake state at the time of administration.
-
Solution: Standardize the sleep deprivation or undisturbed conditions prior to drug administration to ensure a consistent homeostatic sleep drive across animals.
-
Problem 4: Difficulty distinguishing cataplexy from REM sleep or quiet wakefulness.
-
Possible Cause: Cataplexy, a sudden loss of muscle tone, can be difficult to score accurately from EEG/EMG data alone, especially for short episodes.
-
Solution: Supplement EEG/EMG recordings with continuous video monitoring. Look for behavioral correlates of cataplexy, such as sudden postural collapse, particularly in response to positive stimuli like chocolate. It is important to note that almorexant does not typically induce cataplexy in wild-type mice under normal conditions.
-
Quantitative Data Summary
Table 1: Dose-Dependent Effects of Almorexant on Sleep Parameters in C57BL/6J Mice
| Dose (mg/kg, p.o.) | Change in Wakefulness | Change in NREM Sleep | Change in REM Sleep | Reference |
| 25 | Decrease for 2 hours | Increase | Increase | |
| 100 | Decrease for 4 hours | Increase | Increase | |
| 300 | Decrease from 2nd to 7th hour | Increase | Prolonged Increase |
Table 2: Effects of Almorexant on Locomotor Activity in C57BL/6 Mice
| Dose (mg/kg, p.o.) | Effect on Baseline Locomotor Activity | Effect on Orexin-A Induced Locomotion | Reference |
| 50 | Significant Reduction | Attenuated | |
| 100 | Significant Reduction | Abolished | |
| 200 | Significant Reduction | Abolished |
Table 3: Comparative Effects of Almorexant and Zolpidem on Memory Tasks in Rats
| Treatment (100 mg/kg, p.o.) | Spatial Reference Memory (Morris Water Maze) | Spatial Working Memory (Morris Water Maze) | Reference |
| Almorexant | No impairment, similar to vehicle | No impairment, similar to vehicle | |
| Zolpidem | Significant impairment | Significant impairment |
Experimental Protocols
Protocol 1: Assessment of Sleep-Wake States via EEG/EMG
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Animal Surgery:
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Anesthetize the animal (e.g., with isoflurane).
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Implant telemetry transmitters (e.g., F40-EET) intraperitoneally.
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Route biopotential leads subcutaneously to the head and neck.
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Implant two EEG electrodes into the skull over the cortex.
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Implant two EMG electrodes into the nuchal muscles.
-
Allow for a post-surgical recovery period of at least 3 weeks.
-
-
Data Recording:
-
House animals individually in temperature-controlled recording chambers with a standard light/dark cycle.
-
Record EEG and EMG signals continuously.
-
-
Data Analysis:
-
Score the recordings in 10-second epochs as Wake, NREM, or REM sleep using appropriate software (e.g., NeuroScore).
-
Scorers should be blinded to the treatment conditions.
-
Protocol 2: Evaluation of Locomotor Activity
-
Habituation:
-
Place the animal in the recording chamber (e.g., an open field arena) and allow it to habituate for at least 30 minutes.
-
-
Baseline Recording:
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Record baseline locomotor activity for 30 minutes.
-
-
Drug Administration:
-
Administer almorexant or vehicle orally.
-
-
Post-Treatment Recording:
-
For studies on orexin-induced locomotion, an intracerebroventricular (ICV) injection of orexin-A or vehicle can be given after the almorexant pre-treatment.
-
Record activity for a specified period (e.g., 75 minutes) post-injection.
-
-
Analysis:
-
Quantify parameters such as total distance traveled, time spent mobile, and rearing frequency.
-
Visualizations
Caption: Almorexant's mechanism of action.
Caption: Workflow for a typical sleep study.
References
Validation & Comparative
A Comparative Guide to the Bioanalytical Validation of Almorexant Using Almorexant-13C-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of a validated bioanalytical method for the quantification of Almorexant in human plasma. The primary method detailed utilizes a stable isotope-labeled internal standard, Almorexant-13C-d3, ensuring high accuracy and precision. This method's performance is compared against an alternative method for a similar compound in the same therapeutic class, Lemborexant, to offer a broader context for researchers in the field of dual orexin receptor antagonists (DORAs).
Performance Characteristics of Bioanalytical Methods
The following tables summarize the key performance parameters of the validated LC-MS/MS method for Almorexant and a comparative method for Lemborexant.
Table 1: Performance Characteristics of the Almorexant Bioanalytical Method
| Parameter | Performance |
| Linearity Range | 0.400 - 100 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL[1] |
| Inter-Day Precision (CV%) | ≤10.5%[2] |
| Inter-Day Accuracy | 92.1% - 105.2%[2] |
| Inter-Assay Precision (in formulation studies) | ≤8.6%[1] |
| Inaccuracy (in formulation studies) | ≤4.7%[1] |
Table 2: Comparative Performance of a Validated UPLC-MS/MS Method for Lemborexant
| Parameter | Performance |
| Linearity Range | 1 - 300 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |
| Internal Standard | Losartan |
| Correlation Coefficient (r²) | ≥0.995 |
Experimental Workflow for Almorexant Bioanalysis
The following diagram illustrates the general workflow for the bioanalytical method validation of Almorexant in human plasma.
Experimental Protocols
Validated LC-MS/MS Method for Almorexant in Human Plasma
This method is designed for the quantitative determination of Almorexant and its four primary metabolites in human plasma.
1. Sample Preparation:
-
Internal Standard: this compound is used as the internal standard.
-
Extraction Procedure: A dual extraction method is employed based on the concentration range.
-
High Calibration Range: Protein precipitation with acetonitrile is utilized.
-
Low Calibration Range: Liquid-liquid extraction with ethyl acetate is performed.
-
2. Chromatographic Conditions:
-
Columns:
-
Eclipse XDB-C18 (2.1 mm × 150 mm, 3.5 µm particle size)
-
XBridge C18 (2.1 mm × 50 mm, 3.5 µm particle size)
-
-
Mobile Phase: A mixture of acetonitrile, methanol, and water containing 1% formic acid.
-
Flow Rate: 400 µL/min
3. Mass Spectrometric Conditions:
-
Instrument: Triple stage quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
Comparative UPLC-MS/MS Method for Lemborexant
This method was developed for the quantification of Lemborexant in human plasma.
1. Sample Preparation:
-
Internal Standard: Losartan.
-
Extraction Procedure: Details on the specific extraction method are not provided in the available search results.
2. Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18 (1.7 µm, 2.1 × 50 mm).
-
Mobile Phase: A gradient elution of 10 mM ammonium acetate and acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Method Comparison and Discussion
The validated bioanalytical method for Almorexant using its stable isotope-labeled internal standard, this compound, demonstrates high sensitivity with an LLOQ of 0.05 ng/mL and excellent precision and accuracy. The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it closely mimics the analyte's behavior during sample preparation and ionization, leading to more reliable data.
The dual extraction approach (protein precipitation for high concentrations and liquid-liquid extraction for low concentrations) for the Almorexant method allows for a wide dynamic range and optimized recovery at the lower end of the calibration curve.
In comparison, the method for Lemborexant, another DORA, utilizes a different internal standard (Losartan), which is a structural analog. While effective, structural analogs may not always perfectly compensate for matrix effects and extraction variability to the same extent as a stable isotope-labeled internal standard. The reported LLOQ for the Lemborexant method is higher (1.0 ng/mL) than that for the Almorexant method, indicating the Almorexant assay is more sensitive.
For researchers developing and validating bioanalytical methods for Almorexant, the use of this compound as an internal standard is highly recommended to achieve robust and reliable pharmacokinetic data. The detailed protocol provides a solid foundation for implementing this method in a laboratory setting.
References
- 1. Formulation development for the orexin receptor antagonist almorexant: assessment in two clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of an LC-MS/MS method for the quantitative determination of the orexin receptor antagonist almorexant and its four primary metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Almorexant-13C-d3 and Deuterated Internal Standards in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
Principles of Comparison: The Isotope Effect
Stable isotope-labeled internal standards are designed to mimic the physicochemical properties of the analyte, thus compensating for variability in sample preparation, chromatography, and ionization.[3] However, the choice of isotope—typically Carbon-13 (¹³C) or Deuterium (D, ²H)—can significantly influence assay performance.[4]
-
¹³C-Labeled Standards: The incorporation of ¹³C atoms into the carbon backbone of a molecule results in an internal standard that is chemically and physically almost identical to the unlabeled analyte.[5] This near-perfect match ensures co-elution during chromatography and equivalent behavior during extraction and ionization.
-
Deuterated Standards: The replacement of hydrogen with deuterium can sometimes lead to a phenomenon known as the "isotope effect". This is due to the larger relative mass difference between deuterium and hydrogen, which can slightly alter the molecule's lipophilicity and acidity. Consequently, deuterated standards may exhibit a slight shift in retention time compared to the analyte, which can lead to incomplete compensation for matrix effects, especially in complex biological matrices. Furthermore, deuterium atoms, particularly those on heteroatoms, can sometimes be susceptible to back-exchange with hydrogen from the solvent or matrix, compromising the standard's integrity.
Almorexant-13C-d3, incorporating both heavier isotopes, is designed to provide a significant mass shift from the parent drug for clear MS detection while minimizing the chromatographic isotope effect often associated with purely deuterated standards.
Data Presentation: Expected Performance Characteristics
The following tables summarize the expected performance differences between this compound and a hypothetical deuterated Almorexant internal standard based on general principles and data from analogous compounds.
Table 1: Physicochemical and Chromatographic Properties
| Feature | This compound | Deuterated Almorexant (e.g., Almorexant-d5) | Rationale & Implications for Almorexant Bioanalysis |
| Chromatographic Co-elution | Expected to co-elute perfectly with unlabeled Almorexant. | May elute slightly earlier than unlabeled Almorexant. | Perfect co-elution is crucial for accurate compensation of matrix effects, which can vary across a chromatographic peak. A ¹³C-containing standard is more likely to experience the exact same matrix effects as Almorexant, leading to more accurate quantification. |
| Isotopic Stability | High. ¹³C and covalently bound deuterium are not prone to exchange under typical analytical conditions. | Generally high, but a theoretical potential for back-exchange exists depending on the position of the deuterium labels. | Higher isotopic stability ensures the integrity of the internal standard throughout sample storage, preparation, and analysis, preventing skewed results. |
| Matrix Effect Compensation | Superior. Due to co-elution, it experiences the same degree of ion suppression or enhancement as the analyte. | Potentially incomplete. A shift in retention time can place the internal standard in a region of the chromatogram with a different matrix effect profile than the analyte. | Incomplete compensation for matrix effects can lead to increased variability and inaccuracy in the quantification of Almorexant. |
Table 2: Bioanalytical Method Validation Parameters (Representative Data)
| Parameter | Expected Performance with this compound | Expected Performance with Deuterated Almorexant | Acceptance Criteria (Typical) |
| Accuracy (% Bias) | Within ± 5% | Within ± 10% | Within ± 15% (± 20% at LLOQ) |
| Precision (% CV) | < 5% | < 10% | ≤ 15% (≤ 20% at LLOQ) |
| Linearity (r²) | > 0.998 | > 0.995 | ≥ 0.99 |
| Recovery Variability | Low | Potentially higher | Consistent across concentration range |
| Matrix Factor Variability (% CV) | < 10% | < 15% | ≤ 15% |
LLOQ: Lower Limit of Quantification
Experimental Protocols
A validated LC-MS/MS method for the quantification of Almorexant in human plasma would typically involve the following steps. This protocol is adapted from published methodologies for Almorexant and its metabolites.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (either this compound or deuterated Almorexant in methanol).
-
Vortex for 10 seconds.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., Eclipse XDB-C18, 2.1 mm x 150 mm, 3.5 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile/methanol.
-
Flow Rate: 400 µL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions: Specific precursor-to-product ion transitions would be optimized for Almorexant and the respective internal standard.
3. Method Validation
The method would be validated according to regulatory guidelines, assessing for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Mandatory Visualization
Caption: A typical bioanalytical workflow for Almorexant in plasma.
Conclusion and Recommendation
For the highest level of accuracy, precision, and robustness in the bioanalysis of Almorexant, a ¹³C-labeled internal standard such as this compound is the superior choice. Its ability to co-elute perfectly with the unlabeled analyte provides the most effective compensation for matrix effects and other sources of analytical variability. While a purely deuterated internal standard can be a viable and often more cost-effective alternative, it carries a higher risk of chromatographic shifts and incomplete compensation for matrix effects. This can introduce variability and potential inaccuracies into the final data. Therefore, when using a deuterated standard, it is imperative to thoroughly validate the method to ensure that these potential issues do not compromise the integrity of the results. For pivotal studies in drug development, the investment in a mixed-label or purely ¹³C-labeled internal standard is strongly justified by the increased reliability of the analytical data.
References
A Comparative Pharmacokinetic Analysis of Almorexant and Suvorexant
A comprehensive guide for researchers and drug development professionals on the pharmacokinetic profiles of two pioneering dual orexin receptor antagonists.
This guide provides a detailed comparison of the pharmacokinetic properties of Almorexant and Suvorexant, two notable dual orexin receptor antagonists (DORAs) developed for the treatment of insomnia. While both compounds target the orexin system to promote sleep, their distinct pharmacokinetic profiles have significantly influenced their clinical development and utility. Suvorexant (brand name Belsomra®) has received regulatory approval and is available for clinical use, whereas the development of Almorexant was discontinued due to safety concerns. This document summarizes key experimental data, outlines the methodologies employed in pharmacokinetic studies, and presents visual diagrams to illustrate relevant pathways and workflows.
Pharmacokinetic Data Summary
The following table provides a side-by-side comparison of the key pharmacokinetic parameters of Almorexant and Suvorexant based on data from clinical studies in humans.
| Pharmacokinetic Parameter | Almorexant | Suvorexant |
| Absorption | ||
| Absolute Bioavailability | 11.2%[1][2] | 82%[1] |
| Time to Peak (Tmax) | ~0.8 - 1.5 hours[3][4] | ~2 - 3 hours |
| Distribution | ||
| Protein Binding | Not specified in available literature. | >99% |
| Metabolism | ||
| Primary Pathway | Extensively metabolized, with 47 metabolites identified. Primary pathways include demethylation, dehydrogenation, and oxidative dealkylation. | Primarily metabolized by CYP3A4, with a minor contribution from CYP2C19. |
| Excretion | ||
| Primary Route | Feces (78.0%) | Feces (66%) and Urine (23%) |
| Elimination | ||
| Elimination Half-life (t½) | ~17.8 - 32 hours | ~12 hours |
Experimental Protocols
The pharmacokinetic data presented above were derived from a series of clinical pharmacology studies. While specific protocols varied between studies, the general methodologies are outlined below.
Bioavailability Studies
To determine the absolute bioavailability of Almorexant, a single-center, open-label, randomized, two-way crossover study was conducted in healthy subjects. Participants received a single oral dose (e.g., 200 mg tablet) and a single intravenous infusion (e.g., 20 mg over 30 minutes) of Almorexant in separate periods with a washout phase in between. Blood samples were collected at frequent intervals post-dose to determine the plasma concentrations of the drug. The absolute bioavailability was then calculated as the ratio of the area under the plasma concentration-time curve (AUC) from time zero to infinity for the oral dose to that of the intravenous dose, adjusted for the dose difference.
For Suvorexant, bioavailability was determined following a single 10 mg oral dose.
Pharmacokinetic Profiling in Healthy Subjects
The pharmacokinetic profiles of both Almorexant and Suvorexant were characterized in healthy volunteers through single and multiple ascending dose studies. These studies were typically randomized, double-blind, and placebo-controlled. Participants received single or repeated oral doses of the respective drug or a placebo.
Blood samples for pharmacokinetic analysis were collected at pre-specified time points before and after drug administration. For instance, in a Suvorexant trial, samples were collected pre-dose and at multiple time points up to 72 hours post-dose. Plasma concentrations of the parent drug and its major metabolites were determined using validated analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). From these concentration-time data, key pharmacokinetic parameters including Tmax, Cmax, AUC, and elimination half-life were calculated using non-compartmental analysis.
Metabolism and Excretion Studies
To investigate the metabolism and excretion of Almorexant, a study was conducted using a radiolabeled version of the drug (¹⁴C-Almorexant). Following a single oral dose of ¹⁴C-Almorexant, total radioactivity was measured in plasma, urine, and feces over time to determine the routes and extent of excretion. Metabolite profiling was performed using techniques like mass spectrometry to identify the chemical structures of the various metabolites.
Similarly, for Suvorexant, its metabolism was identified to be primarily through the cytochrome P450 3A4 (CYP3A4) enzyme system. Excretion was determined to be mainly through feces, with a smaller portion in the urine.
Visualizations
Orexin Signaling Pathway and DORA Mechanism of Action
Both Almorexant and Suvorexant are dual orexin receptor antagonists. They exert their sleep-promoting effects by blocking the binding of the wake-promoting neuropeptides, orexin-A and orexin-B, to their receptors, OX1R and OX2R. This inhibition of the orexin signaling pathway suppresses wakefulness.
Caption: Orexin Signaling Pathway and the Antagonistic Action of Almorexant and Suvorexant.
Experimental Workflow for a Comparative Pharmacokinetic Study
The following diagram illustrates a typical workflow for a clinical study designed to compare the pharmacokinetic profiles of two drugs like Almorexant and Suvorexant.
Caption: A generalized workflow for a two-way crossover comparative pharmacokinetic clinical trial.
References
- 1. Biochemical and electrophysiological characterization of almorexant, a dual orexin 1 receptor (OX1)/orexin 2 receptor (OX2) antagonist: comparison with selective OX1 and OX2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Determinants of Orexin Receptor Binding and Activation—A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Preclinical Comparison of Dual Orexin Receptor Antagonists
In the quest for safer and more effective treatments for insomnia, dual orexin receptor antagonists (DORAs) have emerged as a promising therapeutic class. By blocking the wake-promoting signals of orexin neuropeptides, these drugs facilitate sleep without the broad sedative effects of traditional hypnotics. This guide provides a head-to-head comparison of the preclinical performance of key DORAs—suvorexant, lemborexant, daridorexant, and the more recent vornorexant—supported by experimental data from various studies.
Orexin Signaling and the Mechanism of DORAs
The orexin system, comprising orexin-A and orexin-B peptides and their receptors OX1R and OX2R, is a central regulator of wakefulness. Orexin neurons, located in the hypothalamus, project to various brain regions to promote arousal. DORAs competitively block the binding of orexin peptides to both OX1R and OX2R, thereby suppressing the wake drive and allowing sleep to occur. While both receptors contribute to wakefulness, OX2R is considered to have a more prominent role in regulating NREM and REM sleep.
Almorexant vs. Other DORAs: A Comparative Guide to In Vitro ADME Properties
In the landscape of insomnia therapeutics, dual orexin receptor antagonists (DORAs) have emerged as a significant class of drugs. This guide provides a detailed comparison of the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of almorexant with other prominent DORAs, including suvorexant, lemborexant, and daridorexant. The following sections present a comprehensive analysis of their metabolic stability, cytochrome P450 (CYP) inhibition profiles, and permeability characteristics, supported by experimental data and methodologies for researchers, scientists, and drug development professionals.
Orexin Signaling Pathway
The orexin system is a key regulator of wakefulness. Orexin A and Orexin B are neuropeptides that promote wakefulness by binding to and activating two G protein-coupled receptors, the orexin 1 receptor (OX1R) and the orexin 2 receptor (OX2R). DORAs, such as almorexant, exert their sleep-promoting effects by competitively antagonizing both of these receptors, thereby inhibiting the wake-promoting signals of the orexin system.
Caption: Orexin signaling pathway and the mechanism of action of DORAs.
Comparative Analysis of In Vitro ADME Properties
The following tables summarize the available in vitro ADME data for almorexant and other selected DORAs.
Metabolic Stability
Metabolic stability, assessed by intrinsic clearance (CLint) in human liver microsomes (HLM) or hepatocytes, is a critical parameter for predicting the in vivo clearance of a drug.
| Compound | In Vitro Intrinsic Clearance (CLint) (µL/min/mg protein or 10^6 cells) | Primary Metabolizing Enzymes |
| Almorexant | Data not available | CYP3A4 (accounts for 89% of in vitro turnover)[1] |
| Suvorexant | Data not available | CYP3A4 (major), CYP2C19 (minor)[2][3] |
| Lemborexant | 0.4684 µl/min/pmol protein (CYP3A4)[4] | CYP3A4 (major), CYP3A5 (minor)[5] |
| Daridorexant | Data not available | CYP3A4 |
Cytochrome P450 (CYP) Inhibition
CYP450 inhibition assays are crucial for predicting the potential for drug-drug interactions. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific CYP isozyme.
| Compound | CYP1A2 IC50 (µM) | CYP2C9 IC50 (µM) | CYP2C19 IC50 (µM) | CYP2D6 IC50 (µM) | CYP3A4 IC50 (µM) | Other CYP/Transporter Inhibition |
| Almorexant | Data not available | Data not available | Data not available | Moderate inhibitor | Data not available | |
| Suvorexant | Data not available | Data not available | ~4-5 | Data not available | ~4-5 | |
| Lemborexant | No inhibition | No inhibition | No inhibition | No inhibition | 2.8 and 4.1 (time-dependent) | No inhibition of CYP2B6, CYP2C8, CYP2A6, CYP2E1 |
| Daridorexant | Data not available | No inhibition | Data not available | Data not available | Weak inhibitor | BCRP IC50: ~3.0 µM |
Permeability and Plasma Protein Binding
Permeability, often assessed using the Caco-2 cell model, predicts the rate and extent of drug absorption across the intestinal epithelium. Plasma protein binding influences the distribution and availability of a drug.
| Compound | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Plasma Protein Binding (%) |
| Almorexant | Data not available | Data not available |
| Suvorexant | Data not available | >99 |
| Lemborexant | High permeability | 87.4 - 88.7 |
| Daridorexant | Data not available | >99 |
Methodologies
Detailed experimental protocols are essential for the reproducibility and interpretation of in vitro ADME data.
In Vitro ADME Assay Workflow
The general workflow for conducting in vitro ADME assays involves several key steps, from compound preparation to data analysis.
Caption: A generalized workflow for in vitro ADME screening assays.
Metabolic Stability Assay Protocol (Liver Microsomes)
-
Preparation of Reagents : A stock solution of the test compound is prepared in an organic solvent (e.g., DMSO). Human liver microsomes are thawed and diluted in phosphate buffer (pH 7.4) to the desired protein concentration. A solution of the cofactor NADPH is also prepared.
-
Incubation : The test compound is added to the microsomal suspension and pre-incubated at 37°C. The metabolic reaction is initiated by the addition of the NADPH solution.
-
Time Points and Quenching : Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is stopped by adding a cold organic solvent (e.g., acetonitrile), which also serves to precipitate the proteins.
-
Sample Analysis : The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
Data Analysis : The percentage of the remaining parent compound is plotted against time. From the slope of the natural log of the concentration versus time plot, the half-life (t½) and intrinsic clearance (CLint) are calculated.
Cytochrome P450 Inhibition Assay Protocol
-
Reagent Preparation : Stock solutions of the test compound and known positive control inhibitors are prepared. A cocktail of probe substrates specific for different CYP isozymes is prepared. Human liver microsomes and an NADPH-generating system are also prepared.
-
Incubation : The test compound or positive control inhibitor is pre-incubated with human liver microsomes and the probe substrate cocktail at 37°C. The reaction is initiated by adding the NADPH-generating system.
-
Quenching and Sample Preparation : After a set incubation time, the reaction is terminated by adding a cold organic solvent. The samples are then processed (e.g., centrifuged) for analysis.
-
LC-MS/MS Analysis : The formation of the specific metabolite for each probe substrate is quantified using LC-MS/MS.
-
Data Analysis : The percentage of inhibition of metabolite formation by the test compound is calculated relative to a vehicle control. IC50 values are determined by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a four-parameter logistic equation.
Caco-2 Permeability Assay Protocol
-
Cell Culture : Caco-2 cells are seeded on permeable Transwell® inserts and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check : The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker, such as Lucifer yellow.
-
Transport Experiment :
-
Apical to Basolateral (A-B) Permeability : The test compound is added to the apical (donor) side of the monolayer, and the appearance of the compound in the basolateral (receiver) side is monitored over time.
-
Basolateral to Apical (B-A) Permeability : The test compound is added to the basolateral (donor) side, and its appearance in the apical (receiver) side is measured. This is done to assess the potential for active efflux.
-
-
Sample Analysis : Samples are collected from the receiver compartment at specified time points and the concentration of the test compound is quantified by LC-MS/MS.
-
Data Analysis : The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is indicative of active efflux.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro and in vivo characterisation of the metabolism and disposition of suvorexant in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CYP450-Mediated metabolism of suvorexant and investigation of metabolites in forensic case specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physiologically‐based pharmacokinetic modeling to predict drug interactions of lemborexant with CYP3A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abmole.com [abmole.com]
Assessing the Specificity of Almorexant for Orexin Receptors Over Other GPCRs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Almorexant (ACT-078573) is a first-in-class dual orexin receptor antagonist (DORA) that was developed for the treatment of insomnia.[1] It competitively inhibits the binding of the neuropeptides orexin-A and orexin-B to the orexin 1 (OX1R) and orexin 2 (OX2R) receptors, which are key regulators of sleep and wakefulness.[1][2] This guide provides a detailed comparison of Almorexant's specificity for orexin receptors over other G-protein coupled receptors (GPCRs), supported by available experimental data.
Quantitative Comparison of Almorexant's Potency at Orexin Receptors
| Parameter | OX1 Receptor | OX2 Receptor | Reference |
| Binding Affinity | |||
| Kd (nM) | 1.3 | 0.17 | [3][4] |
| Ki (nM) | 6.6 | 3.4 | |
| pKI | - | ≥ 8.0 | |
| Functional Antagonism | |||
| IC50 (nM) - Ca2+ mobilization (human) | 13 | 8 | |
| IC50 (nM) - Ca2+ mobilization (rat) | 16 | 15 |
Note on Kinetic Selectivity: A crucial aspect of Almorexant's interaction with orexin receptors is its binding kinetics. While it displays rapid association and dissociation from OX1R, it has a remarkably slow dissociation rate from OX2R. This "pseudo-irreversible" antagonism at OX2R leads to a time-dependent increase in its apparent potency at this subtype, making it functionally more selective for OX2R with longer incubation times.
Experimental Protocols
The data presented above were primarily generated using radioligand binding assays and functional cell-based assays. The general methodologies for these experiments are outlined below.
Radioligand Binding Assays
These assays directly measure the affinity of a compound for a receptor.
-
Membrane Preparation:
-
HEK293 cells stably expressing either human OX1R or OX2R are cultured and harvested.
-
The cells are lysed, and the cell membranes are isolated through centrifugation.
-
-
Binding Reaction:
-
A constant concentration of a radiolabeled ligand that specifically binds to the orexin receptor (e.g., [3H]Almorexant) is incubated with the prepared cell membranes.
-
Increasing concentrations of the unlabeled competitor compound (Almorexant) are added to the reaction.
-
-
Separation and Detection:
-
The reaction mixture is filtered to separate the membrane-bound radioligand from the unbound radioligand.
-
The radioactivity on the filter is quantified using a scintillation counter.
-
-
Data Analysis:
-
The data is used to generate a competition binding curve, from which the IC50 (the concentration of the unlabeled ligand that displaces 50% of the radiolabeled ligand) is determined.
-
The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Functional Assays (e.g., Calcium Mobilization)
These assays measure the ability of a compound to block the intracellular signaling cascade initiated by receptor activation.
-
Cell Culture:
-
CHO or HEK293 cells stably expressing either human OX1R or OX2R are seeded into microplates.
-
-
Loading with Calcium-Sensitive Dye:
-
The cells are loaded with a fluorescent dye that changes its emission intensity upon binding to calcium (e.g., Fluo-4 AM).
-
-
Compound Incubation:
-
The cells are pre-incubated with varying concentrations of the antagonist (Almorexant) for a specific duration.
-
-
Agonist Stimulation and Signal Detection:
-
The cells are then stimulated with a known concentration of an orexin agonist (e.g., orexin-A).
-
The change in fluorescence, corresponding to the intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.
-
-
Data Analysis:
-
The antagonist's ability to inhibit the agonist-induced calcium signal is quantified, and an IC50 value is determined.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways of orexin receptors and a typical experimental workflow for assessing GPCR antagonist specificity.
Caption: Orexin receptor signaling pathways.
Caption: Workflow for GPCR antagonist specificity assessment.
Conclusion
Based on the available data, Almorexant is a potent dual antagonist of both OX1 and OX2 receptors. A notable characteristic is its kinetic selectivity, demonstrating a much slower dissociation from the OX2 receptor, which translates to a time-dependent increase in its functional antagonism at this subtype. While it is reported to have a high degree of selectivity for orexin receptors over some other major GPCR classes, a comprehensive, quantitative dataset from broad panel screening is not publicly available. Therefore, a complete assessment of Almorexant's specificity across the wider GPCRome cannot be definitively made. For drug development professionals, this highlights the importance of conducting and reporting broad selectivity profiling to fully characterize the specificity of a drug candidate and anticipate potential off-target effects.
References
- 1. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 2. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Dual Orexin Receptor Antagonist Almorexant Induces Sleep and Decreases Orexin-Induced Locomotion by Blocking Orexin 2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
The Gold Standard in Bioanalysis: Ensuring Reproducible Results with Almorexant-13C-d3 Internal Standard
For researchers, scientists, and drug development professionals, the quest for precise and reproducible quantitative data is paramount. In the bioanalysis of the dual orexin receptor antagonist, almorexant, the choice of an appropriate internal standard is a critical determinant of assay reliability. This guide provides an objective comparison of Almorexant-13C-d3 as an internal standard against other alternatives, supported by experimental data, to demonstrate its role in achieving highly reproducible results.
The use of a stable isotope-labeled (SIL) internal standard is widely recognized as the gold standard in quantitative mass spectrometry. These standards share nearly identical physicochemical properties with the analyte of interest, allowing them to effectively compensate for variations during sample preparation, chromatography, and ionization. A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of almorexant and its four primary metabolites in human plasma utilized labeled internal standards and demonstrated excellent reproducibility. The method reported inter-day coefficients of variation equal to or smaller than 10.5% and inter-day accuracies between 92.1% and 105.2%[1][2]. This level of precision underscores the effectiveness of using a stable isotope-labeled internal standard in complex biological matrices.
Performance Comparison: this compound vs. Alternative Internal Standards
While various types of internal standards can be employed in bioanalytical assays, they are not all created equal. The primary alternatives to a combined carbon-13 and deuterium-labeled standard like this compound are deuterium-only labeled standards and structural analogs.
| Internal Standard Type | Key Advantages | Key Disadvantages | Expected Performance for Almorexant Analysis |
| This compound (SIL) | - Co-elutes perfectly with almorexant- Experiences identical extraction recovery and matrix effects- High chemical and isotopic stability | - Higher cost of synthesis | Excellent: Provides the highest accuracy and precision. |
| Deuterium-only Labeled Almorexant | - More cost-effective than 13C-labeled standards | - Potential for chromatographic isotope effects (slight retention time shifts)- Risk of back-exchange of deuterium atoms | Good to Excellent: Generally reliable but may require more rigorous validation to rule out isotope effects. |
| Structural Analog | - Readily available and lower cost | - Different chromatographic behavior and ionization efficiency- May not adequately compensate for matrix effects | Fair to Good: Can be used if a SIL is unavailable, but with a higher risk of inaccurate quantification. |
The superiority of 13C-labeled internal standards over their deuterated counterparts has been documented in various studies. 13C-labeled standards are less likely to exhibit chromatographic separation from the unlabeled analyte, a phenomenon known as the "isotope effect," which can sometimes be observed with deuterium-labeled compounds, especially with a high degree of deuterium substitution[3]. This perfect co-elution ensures that both the analyte and the internal standard are subjected to the exact same conditions in the mass spectrometer's ion source at the same time, leading to more effective normalization for matrix effects.
Experimental Protocol: Quantification of Almorexant in Human Plasma
The following is a representative experimental protocol for the quantification of almorexant in human plasma using a stable isotope-labeled internal standard, based on validated methods[1][2].
1. Sample Preparation:
-
Protein Precipitation (for high concentration range):
-
To a plasma sample, add acetonitrile to precipitate proteins.
-
Vortex and centrifuge the sample.
-
Collect the supernatant containing almorexant and the internal standard.
-
-
Liquid-Liquid Extraction (for low concentration range):
-
To a plasma sample, add a suitable organic solvent (e.g., ethyl acetate).
-
Vortex and centrifuge to separate the organic and aqueous layers.
-
Collect the organic layer containing almorexant and the internal standard.
-
2. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: Eclipse XDB-C18 (2.1 mm × 150 mm, 3.5 µm particle size) or XBridge C18 (2.1 mm × 50 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient mixture of acetonitrile, methanol, and water containing 1% formic acid.
-
Flow Rate: 400 µL/min.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor and product ions for both almorexant and this compound.
-
Visualizing the Workflow and Rationale
To better illustrate the processes and logical considerations, the following diagrams are provided.
References
- 1. Validation of an LC-MS/MS method for the quantitative determination of the orexin receptor antagonist almorexant and its four primary metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-day and intra-day accuracy and precision for Almorexant quantification
A Comparative Guide to the Bioanalytical Quantification of Almorexant: Inter-day and Intra-day Performance
Introduction
Almorexant was one of the first dual orexin receptor antagonists (DORAs) developed for the treatment of insomnia.[1][2] Although its development was discontinued, the methodologies for its quantification remain relevant for researchers studying orexin system pharmacology and for the development of new DORAs.[3] This guide provides a detailed comparison of the inter-day and intra-day accuracy and precision for Almorexant quantification, alongside data for other approved DORAs like Suvorexant and Lemborexant, to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Data Presentation: Accuracy and Precision
The reliability of a bioanalytical method is determined by its accuracy and precision, assessed through intra-day (within a single day) and inter-day (across different days) validation studies.[4]
Almorexant Quantification Performance
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been established for the quantification of Almorexant and its primary metabolites in human plasma.[5] The performance of this method is summarized below.
| Parameter | Almorexant | Reference |
| Inter-day Accuracy | 92.1% to 105.2% | |
| Inter-day Precision (CV%) | ≤10.5% | |
| Inter-assay Inaccuracy (Study I) | ≤4.7% | |
| Inter-assay Precision (Study I) | ≤8.3% | |
| Inter-assay Inaccuracy (Study II) | ≤4.3% | |
| Inter-assay Precision (Study II) | ≤8.6% |
Comparative Performance of Other DORAs
For context, the performance of analytical methods for other commercially available DORAs is presented.
| Drug | Method | Inter-day/Intra-day Accuracy | Inter-day/Intra-day Precision (RSD%) | Linearity Range | LLOQ | Reference |
| Suvorexant | HPLC-UV | 98.00% to 102.00% | Not explicitly stated, but within acceptance criteria | Not specified | Not specified | |
| Lemborexant | UPLC-MS/MS | Within acceptable ranges | Within acceptable ranges | 1–300 ng/mL | 1.0 ng/mL |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of these quantification methods.
Almorexant Quantification by LC-MS/MS
This method was developed for the quantification of Almorexant and its four primary metabolites (M3, M5, M6, and M8) in human plasma.
-
Sample Preparation:
-
High Calibration Range: Protein precipitation with acetonitrile.
-
Low Calibration Range: Liquid-liquid extraction with ethyl acetate.
-
-
Chromatography:
-
Columns: Eclipse XDB-C18 (2.1mm × 150mm, 3.5μm) and XBridge C18 (2.1mm × 50mm, 3.5μm).
-
Mobile Phase: Mixtures of acetonitrile, methanol, and water containing 1% formic acid.
-
Flow Rate: 400 μL/min.
-
-
Mass Spectrometry:
-
Instrument: Triple stage quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI).
-
Linearity Range: 0.400–100 ng/mL for Almorexant.
-
Lemborexant Quantification by UPLC-MS/MS
A sensitive and accurate UPLC-MS/MS assay was developed for the quantification of Lemborexant in human plasma.
-
Sample Preparation: Not detailed in the provided search results.
-
Chromatography:
-
Column: Acquity UPLC BEH C18 (1.7 μm, 2.1 × 50 mm).
-
Mobile Phase: Gradient elution with 10 mM ammonium acetate and acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI).
-
Detection: Multiple Reaction Monitoring (MRM) mode.
-
Mandatory Visualization
Experimental Workflow for Almorexant Quantification
References
- 1. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 2. media.neliti.com [media.neliti.com]
- 3. Orexin antagonist - Wikipedia [en.wikipedia.org]
- 4. Interday and Intraday precision: Significance and symbolism [wisdomlib.org]
- 5. Validation of an LC-MS/MS method for the quantitative determination of the orexin receptor antagonist almorexant and its four primary metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Regulatory Guidelines for LC-MS/MS Method Validation Using Stable Isotope-Labeled Internal Standards
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become an indispensable tool for quantitative analysis in complex biological matrices. A cornerstone of robust and reliable LC-MS/MS methodology is the use of an appropriate internal standard (IS), with stable isotope-labeled internal standards (SIL-ISs) being the universally recommended choice by regulatory bodies. This guide provides a comprehensive comparison of validation approaches, focusing on the use of SIL-ISs in accordance with international regulatory guidelines, and presents supporting experimental data and detailed protocols.
The landscape of bioanalytical method validation has been significantly streamlined with the global adoption of the International Council for Harmonisation (ICH) M10 guideline.[1] This harmonized guideline, endorsed by major regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), provides a unified standard for the validation of bioanalytical assays, ensuring data quality and consistency for regulatory submissions worldwide.[1][2]
The Crucial Role of Internal Standards
An internal standard is a compound of known concentration added to all samples, including calibration standards and quality controls (QCs), before sample processing.[2] Its primary purpose is to compensate for variability that can occur during various stages of the analytical process, such as sample extraction, injection volume inconsistencies, and fluctuations in the mass spectrometer's response.[3] By normalizing the analyte's response to that of the internal standard, the accuracy and precision of the quantitative results are significantly improved.
Comparison of Internal Standard Types
The choice of internal standard is a critical decision in method development. While the ideal IS should mimic the physicochemical properties of the analyte as closely as possible, practical considerations often lead to the use of two main types: stable isotope-labeled (SIL) internal standards and structural analog internal standards.
| Feature | Stable Isotope-Labeled (SIL) Internal Standard | Structural Analog Internal Standard | No Internal Standard |
| Description | The analyte molecule with one or more atoms replaced by their stable isotopes (e.g., ¹³C, ²H, ¹⁵N). | A molecule with a similar chemical structure to the analyte, but with a different elemental composition or arrangement. | The analyte is quantified based on its absolute response. |
| Co-elution with Analyte | Ideally co-elutes with the analyte, especially when labeled with ¹³C or ¹⁵N. Deuterium-labeled standards may exhibit a slight retention time shift. | Typically does not co-elute with the analyte. | Not applicable. |
| Compensation for Matrix Effects | Excellent. Experiences the same ionization suppression or enhancement as the analyte due to co-elution. | Partial to poor. May not experience the same matrix effects as the analyte due to different retention times. | None. Highly susceptible to inaccuracies due to matrix effects. |
| Compensation for Extraction Variability | Excellent. Behaves identically to the analyte during sample preparation. | Good to partial. Similar, but not identical, extraction recovery. | None. Results are directly affected by extraction efficiency. |
| Regulatory Preference | Strongly recommended; considered the "gold standard". | Acceptable only when a SIL-IS is not available; requires thorough validation of its ability to track the analyte. | Not acceptable for regulated bioanalysis. |
| Cost and Availability | Can be expensive and may require custom synthesis. | Generally less expensive and more readily available. | Not applicable. |
Quantitative Performance Comparison: A Case Study Perspective
The following table summarizes representative data from studies comparing the performance of different internal standard strategies. This data highlights the superior performance of SIL-IS in mitigating variability and improving data quality.
| Validation Parameter | Stable Isotope-Labeled IS | Structural Analog IS | No Internal Standard (External Calibration) |
| Accuracy (% Bias) | Within ± 5% | Within ± 15% | Can exceed ± 25% |
| Precision (% CV) | < 5% | < 10% | > 15% |
| Matrix Effect (% CV of IS-normalized Matrix Factor) | < 15% | Can be > 15% | Not Applicable |
| Selectivity | High | High | Moderate to Low |
Note: The values presented are illustrative and based on typical performance observed in comparative studies. Actual results may vary depending on the analyte, matrix, and specific method conditions.
One study directly comparing a deuterated internal standard with a structural analog for the analysis of a specific compound found that while both provided acceptable overall performance, the deuterated standard demonstrated slightly better accuracy and precision. The matrix effect and recovery profile of the deuterated IS were also more aligned with the analyte, leading to more effective compensation. Research on the immunosuppressant drug everolimus showed that although both a SIL-IS and a structural analog performed acceptably, the SIL-IS offered a more favorable comparison with an independent LC-MS/MS method.
Experimental Protocols for Key Validation Experiments
Detailed and robust experimental protocols are the foundation of a successful bioanalytical method validation. The following are step-by-step protocols for key experiments as outlined in the ICH M10 guideline.
Selectivity and Specificity
Objective: To demonstrate that the method can differentiate and quantify the analyte and the internal standard from endogenous matrix components and other potential interferences.
Protocol:
-
Obtain at least six different sources of blank biological matrix from individual donors.
-
Analyze one aliquot of each blank matrix source to check for interfering peaks at the retention times of the analyte and the IS.
-
Spike a second aliquot of each blank matrix source with the analyte at the Lower Limit of Quantification (LLOQ).
-
Analyze the spiked samples.
-
Acceptance Criteria: The response of any interfering peak in the blank matrix should be no more than 20% of the analyte response at the LLOQ, and no more than 5% of the internal standard response.
Accuracy and Precision
Objective: To determine the closeness of the measured concentrations to the nominal concentrations (accuracy) and the reproducibility of these measurements (precision).
Protocol:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, Low QC (within 3x of LLOQ), Medium QC, and High QC.
-
Analyze at least five replicates of each QC level in at least three separate analytical runs.
-
Calculate the accuracy (as percent bias) and precision (as percent coefficient of variation, %CV) for each QC level.
-
Acceptance Criteria: For LLOQ, the mean concentration should be within ±20% of the nominal value, and the %CV should not exceed 20%. For Low, Medium, and High QCs, the mean concentration should be within ±15% of the nominal value, and the %CV should not exceed 15%.
Matrix Effect
Objective: To assess the impact of the biological matrix on the ionization of the analyte and the internal standard.
Protocol:
-
Obtain at least six different sources of blank biological matrix from individual donors.
-
Prepare three sets of samples:
-
Set A: Analyte and IS spiked in a neat solution (e.g., mobile phase).
-
Set B: Blank matrix extracts spiked with the analyte and IS at the same concentrations as Set A.
-
Set C: Blank matrix spiked with the analyte and IS before extraction.
-
-
Analyze all three sets of samples.
-
Calculate the Matrix Factor (MF) for the analyte and IS by comparing the peak areas from Set B to Set A.
-
Calculate the IS-normalized MF by dividing the analyte MF by the IS MF.
-
Acceptance Criteria: The coefficient of variation (%CV) of the IS-normalized matrix factor across the different matrix sources should not be greater than 15%.
Visualizing the Validation Workflow and Logical Relationships
Diagrams are powerful tools for illustrating complex processes and relationships. The following diagrams, created using the Graphviz DOT language, depict the bioanalytical method validation workflow and the decision-making process for internal standard selection.
Conclusion
Adherence to regulatory guidelines for the validation of LC-MS/MS methods is non-negotiable in the drug development process. The harmonized ICH M10 guideline provides a clear framework for ensuring the reliability and acceptability of bioanalytical data. The use of a stable isotope-labeled internal standard is a critical component of a robust LC-MS/MS method, offering superior performance in compensating for analytical variability compared to structural analogs or the absence of an internal standard. By following detailed experimental protocols and thoroughly validating all aspects of the method, researchers and scientists can generate high-quality, defensible data to support regulatory submissions and advance the development of new medicines.
References
Safety Operating Guide
Proper Disposal of Almorexant-13C-d3: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of Almorexant-13C-d3, a stable isotope-labeled compound utilized in research. Adherence to these protocols is essential to ensure personnel safety and compliance with regulatory standards.
This compound is labeled with stable, non-radioactive isotopes (Carbon-13 and Deuterium). Therefore, its disposal is governed by its chemical properties and potential biological effects, not by radiological hazards. The unlabeled parent compound, Almorexant, is known to be an irritant to the skin and eyes. As such, this compound should be handled as a potentially hazardous chemical.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE).
| PPE | Specification |
| Eye Protection | Wear tightly fitting safety goggles or glasses with side-shields. |
| Hand Protection | Wear chemically resistant gloves (e.g., nitrile). |
| Body Protection | A standard laboratory coat is required. |
Handling Precautions:
-
Avoid generating and inhaling dust.
-
Prevent contact with skin and eyes.
-
Ensure adequate ventilation in the work area.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe and compliant disposal of this compound.
1. Waste Identification and Segregation:
-
All waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials, gloves), and cleaning materials, must be segregated as chemical waste.
-
Crucially, do not mix this waste with general laboratory trash or dispose of it down the drain. [1][2] Disposal into the sewage system is prohibited.[1][2]
2. Waste Collection and Storage:
-
Collect all solid waste contaminated with this compound in a designated, sealable, and chemically compatible container.
-
For solutions containing this compound, use a labeled, leak-proof container.
-
The container must be clearly labeled as "Hazardous Waste" and should identify the contents, including "this compound".
3. Spill Management:
-
In the event of a spill, ensure the area is well-ventilated.
-
For solid spills, carefully sweep or scoop the material to minimize dust generation.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Collect all spilled material and contaminated cleaning supplies into the designated hazardous waste container.
4. Final Disposal:
-
The final disposal of the hazardous waste container must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
Follow all local, state, and federal regulations for chemical waste disposal.[1]
Empty Container Disposal:
-
Empty containers that previously held this compound should be triple-rinsed with a suitable solvent.
-
The rinsate must be collected and disposed of as hazardous chemical waste.
-
After triple-rinsing and air-drying, the container can typically be disposed of as non-hazardous waste, but institutional policies should be confirmed.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Almorexant-13C-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Almorexant-13C-d3. The following procedures are based on best practices for managing potent pharmaceutical compounds and should be implemented in conjunction with a thorough, compound-specific risk assessment prior to commencing any work.
Compound Identification and Hazard Summary
Chemical and Physical Properties of this compound:
| Property | Value |
| Synonym | ACT 078573-13C-d3 |
| Molecular Formula | C₂₈[¹³C]H₂₈D₃F₃N₂O₃ |
| Molecular Weight | 516.6 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMF, DMSO, and Methanol |
| Storage | -20°C |
| Stability | ≥ 4 years |
Personal Protective Equipment (PPE)
The primary methods for personnel protection when handling potent compounds are engineering controls (e.g., fume hoods, glove boxes). PPE should be used as a secondary layer of protection. For handling this compound, the following PPE is recommended:
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for operations with a high risk of generating aerosols. Full-facepiece PAPRs can offer high protection factors. |
| Reusable Half or Full-Facepiece Respirator | Must be used with appropriate particulate filters (P100/FFP3). A proper fit test is mandatory. | |
| Disposable Respirators (e.g., N95, FFP2) | Suitable only for low-risk activities and should not be the primary respiratory protection for handling potent compounds. | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer pair should be changed immediately if contaminated or at regular intervals. |
| Body Protection | Disposable Coveralls | Materials such as Tyvek® or microporous film are recommended to protect against dust and splashes. |
| Dedicated Lab Coat | Should be worn over personal clothing. Consider disposable lab coats or those that are professionally laundered. | |
| Eye Protection | Chemical Splash Goggles or Face Shield | Use goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for additional protection. |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area and removed before exiting. |
Operational Plan: Step-by-Step Handling Protocol
Following a structured workflow is critical to minimize exposure and prevent contamination. All handling of powdered this compound should occur within a certified chemical fume hood, ventilated balance enclosure, or glovebox.
Experimental Workflow for Handling this compound
Caption: Step-by-step workflow for the safe handling of this compound.
Detailed Methodologies:
-
Preparation:
-
Designate Area: Clearly define the workspace for handling the compound, preferably within a fume hood or other containment device.
-
Assemble Materials: Before starting, gather all necessary equipment, solvents, and pre-labeled waste containers for solid, liquid, and sharp waste.
-
Don PPE: Put on all required PPE in the correct sequence in a clean area before entering the handling zone.
-
-
Handling (within a containment device):
-
Weighing: Use a dedicated enclosure with HEPA filtration for weighing powders to minimize dust generation.
-
Solution Preparation: Add solvent to the solid compound slowly to avoid splashing. Keep containers covered as much as possible.
-
-
Post-Handling:
-
Decontamination: Wipe down all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) to deactivate and remove any residual compound.
-
Waste Disposal: Place all contaminated disposable items (gloves, wipes, pipette tips) into the designated hazardous waste container.
-
Doffing PPE: Remove PPE in the designated area, taking care to avoid self-contamination. Disposable items should go directly into hazardous waste.
-
Hygiene: Wash hands thoroughly with soap and water after removing PPE.
-
Disposal Plan
Proper waste segregation and disposal are crucial. This compound contains a stable isotope (Carbon-13), not a radioactive one. Therefore, it does not require disposal as radioactive waste. However, due to the pharmacological potency of the parent compound, all waste must be treated as hazardous chemical waste.
Waste Disposal Decision Pathway
Caption: Decision logic for the disposal of this compound waste.
Disposal Protocols:
-
Solid Waste: Includes contaminated gloves, bench paper, wipes, and disposable PPE. Place in a clearly labeled, sealed container for hazardous solid waste.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a dedicated, sealed, and properly labeled hazardous liquid waste container.
-
Sharps Waste: Contaminated needles, syringes, and glass Pasteur pipettes must be placed in a designated sharps container for hazardous waste.
-
Disposal Compliance: All waste must be disposed of through your institution's Environmental Health & Safety (EH&S) department in accordance with local, state, and federal regulations.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate (if necessary): For large spills or if aerosols are generated outside of containment, evacuate the area.
-
Don PPE: If not already wearing it, don the full recommended PPE before addressing the spill.
-
Containment: Use a chemical spill kit to absorb and contain the spill. Work from the outside of the spill inward.
-
Cleanup: Carefully collect all contaminated materials and place them in a sealed container for hazardous waste.
-
Decontaminate: Clean the spill area thoroughly with an appropriate decontamination solution.
-
Report: Report the incident to your laboratory supervisor and EH&S department as per institutional policy.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
